Product packaging for 2,4-Dihydroxybutanoic acid(Cat. No.:CAS No. 1518-62-3)

2,4-Dihydroxybutanoic acid

Número de catálogo: B072390
Número CAS: 1518-62-3
Peso molecular: 120.10 g/mol
Clave InChI: UFYGCFHQAXXBCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4-Dihydroxybutanoic acid is a valuable chiral hydroxy acid serving as a versatile building block in organic synthesis and a metabolite of interest in biochemical studies. Its structure, featuring two hydroxyl groups at the 2- and 4- positions, makes it a critical precursor for the synthesis of complex natural products, pharmaceuticals, and asymmetric ligands for catalysis. In biochemical research, it is studied as an intermediate in various metabolic pathways, particularly those related to amino acid and fatty acid metabolism. Researchers utilize this compound to investigate enzyme mechanisms, substrate specificity, and metabolic flux in both prokaryotic and eukaryotic systems. Its role as a potential biomarker or modulator in metabolic disorders is also an area of active exploration. This compound provides a crucial tool for advancing projects in medicinal chemistry, synthetic biology, and metabolic engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B072390 2,4-Dihydroxybutanoic acid CAS No. 1518-62-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-dihydroxybutanoic acid
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InChI

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGCFHQAXXBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862684
Record name 2,4-Dihydroxybutanoic acid
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2,4-Dihydroxybutanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1518-62-3
Record name 2,4-Dihydroxybutanoic acid
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Record name 2,4-Dihydroxybutyrate
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Record name 2,4-Dihydroxybutanoic acid
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Record name 2,4-Dihydroxybutanoic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2,4-Dihydroxybutanoic Acid: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybutanoic acid (DHB), also known as 2,4-dihydroxybutyrate, is a short-chain hydroxy fatty acid. While it has gained significant attention as a platform chemical for the synthesis of various valuable compounds, including the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB) used in animal nutrition, its natural occurrence is not widespread. This technical guide provides a comprehensive overview of the known natural sources of this compound, quantitative data where available, and detailed experimental protocols for its detection and quantification in biological matrices. The primary focus of this document is on the endogenous presence of DHB, with a brief mention of its biotechnological production for context.

Natural Occurrence and Sources

The presence of this compound in nature is limited and typically observed in trace amounts. The majority of scientific literature discusses the synthetic production of DHB through metabolic engineering of microorganisms. However, endogenous production has been identified in a few specific biological contexts and organisms.

Human Metabolism and Disease

The most well-documented natural occurrence of this compound in humans is associated with the rare genetic disorder, succinic semialdehyde dehydrogenase (SSADH) deficiency . In individuals with this condition, the impaired metabolism of the neurotransmitter gamma-aminobutyric acid (GABA) leads to an accumulation of gamma-hydroxybutyric acid (GHB). It is hypothesized that this compound is formed as a metabolite of GHB.[1]

Occurrence in the Animal Kingdom

Metabolomic studies have detected the presence of this compound in various animal species, although quantitative data is largely unavailable. These include:

  • Avian Species: Chickens (Gallus gallus) and ducks (Anatidae) have been reported to contain trace amounts of DHB.

  • Mammalian Species: The presence of DHB has also been noted in domestic pigs (Sus scrofa domestica).

Occurrence in the Plant Kingdom

The identification of this compound in the plant kingdom is based on untargeted metabolomics analyses of a few model organisms and economically important plants. These include:

  • Vitis vinifera (Grapevine): Metabolomic profiling of grapevine has indicated the presence of DHB.

  • Lotus japonicus: This model legume has also been shown to contain this compound.[2]

  • Arabidopsis thaliana: As a key model organism in plant biology, metabolomic studies of Arabidopsis thaliana have identified DHB.[3]

It is important to note that for the animal and plant sources mentioned, the reported presence of DHB is from large-scale metabolomic screening studies. These studies often identify a vast number of compounds, and the biological significance and concentration of each individual metabolite, including DHB, are not always further investigated.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is scarce. The most reliable data comes from studies on human subjects.

Natural SourceBiospecimenConditionConcentration RangeReference
Homo sapiensSerumNormal< 0.12–1.38 mg/L[4]
Homo sapiensUrineNormal0.72–26.2 mg/L[4]

Note: Data for plant and animal sources are currently not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in biological samples. Given the available literature, a specific protocol for human biofluids is presented, followed by a more general protocol for plant and animal tissues.

Protocol 1: Quantification of this compound in Human Urine and Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methods used for the analysis of organic acids in human samples.

1. Sample Preparation and Extraction

  • Sample Collection: Collect random urine samples in sterile, preservative-free containers. Collect whole blood and separate the serum by centrifugation.

  • Internal Standard Addition: To a defined volume of urine (e.g., 1 mL, normalized to creatinine (B1669602) concentration) or serum (e.g., 0.5 mL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar organic acid not present in the sample).

  • Acidification: Acidify the sample to a pH below 2 with a strong acid (e.g., 6M HCl). This ensures that the organic acids are in their protonated form, which is more amenable to extraction.

  • Liquid-Liquid Extraction: Perform a sequential liquid-liquid extraction with organic solvents.

    • Add 2.5 mL of ethyl acetate (B1210297) to the acidified sample, vortex vigorously for 1 minute, and centrifuge to separate the phases. Collect the upper organic layer.

    • Repeat the extraction with 2.5 mL of diethyl ether.

    • Combine the organic extracts.

  • Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

2. Derivatization

  • To the dried residue, add a derivatizing agent to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common method is silylation.

  • Add 75 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine (B92270) to the dried extract.

  • Cap the vial tightly and heat at 75°C for 30 minutes to ensure complete derivatization.

3. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm HP-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 5 minutes.

      • Ramp: Increase at 8°C/min to 280°C.

      • Hold: Hold at 280°C for 10 minutes.

    • Injector Temperature: 300°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound and the internal standard.

4. Data Analysis

  • Identify the peak corresponding to the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.

  • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

Protocol 2: General Protocol for the Extraction of Organic Acids from Plant Tissues

This protocol provides a general workflow for the extraction of organic acids from plant material. Optimization may be required for specific plant tissues.

1. Sample Preparation

  • Harvesting and Freezing: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction

  • Extraction Solvent: Prepare an 80% (v/v) ethanol (B145695) solution in water.

  • Extraction Procedure:

    • Weigh a known amount of the frozen plant powder (e.g., 100 mg) into a microcentrifuge tube.

    • Add 1 mL of the 80% ethanol extraction solvent.

    • Vortex thoroughly and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes), with intermittent vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with a fresh aliquot of the extraction solvent to ensure complete recovery.

    • Pool the supernatants.

3. Purification (Optional, but Recommended)

  • Solid-Phase Extraction (SPE): To remove interfering compounds such as pigments and sugars, the extract can be passed through an anion exchange SPE cartridge.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the extract onto the cartridge. Organic acids will bind to the stationary phase.

    • Wash the cartridge with a non-polar solvent to remove lipids and other non-polar compounds.

    • Elute the organic acids with a suitable acidic or basic solvent.

  • Drying: Evaporate the purified extract to dryness under a stream of nitrogen.

4. Analysis

The dried and purified extract can then be derivatized and analyzed by GC-MS as described in Protocol 1, or analyzed by other methods such as liquid chromatography-mass spectrometry (LC-MS) which may not require derivatization.

Signaling Pathways and Logical Relationships

The formation of this compound in humans is linked to the metabolic pathway of GABA. In SSADH deficiency, the normal degradation of GABA is blocked, leading to the accumulation of upstream metabolites and the activation of alternative metabolic routes.

GABA_Metabolism_and_DHB_Formation cluster_0 Glutamate Glutamate GABA gamma-Aminobutyric Acid (GABA) Glutamate->GABA GAD SSA Succinic Semialdehyde (SSA) GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH SSA->Succinate SSADH Deficiency (Block) GHB gamma-Hydroxybutyric Acid (GHB) SSA->GHB SSAR Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle DHB This compound (DHB) GHB->DHB Alternative Metabolism

References

biological role of 2,4-dihydroxybutanoic acid in metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals that the primary biological significance of 2,4-dihydroxybutanoic acid (DHB), also known as 2,4-dihydroxybutyrate, lies not in a well-defined endogenous metabolic role within human or animal systems, but in its burgeoning importance as a platform chemical in industrial biotechnology. Research has predominantly focused on establishing and optimizing synthetic metabolic pathways for its microbial production. This technical guide synthesizes the existing knowledge on the biosynthesis of DHB, its applications, and the limited understanding of its natural occurrence and function.

Overview of this compound

This compound (C₄H₈O₄) is a short-chain hydroxy fatty acid.[1] While it has been detected in some foods and is classified as a secondary metabolite, its physiological role remains largely uninvestigated.[2] The significant interest in DHB stems from its utility as a precursor for the chemical synthesis of 2-hydroxy-4-(methylthio)butyrate (HMTB), an analogue of the essential amino acid methionine, widely used in animal nutrition.[3][4]

Engineered Biosynthetic Pathways for this compound Production

The absence of a known natural metabolic pathway for DHB has spurred the development of several synthetic routes in microorganisms, primarily the bacterium Escherichia coli. These pathways leverage precursors from central carbon metabolism.

Biosynthesis from Homoserine

A prominent synthetic pathway converts L-homoserine, an intermediate in the biosynthesis of threonine and methionine, into DHB in two enzymatic steps.[3] This pathway involves the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by the reduction of OHB to DHB.[3]

G cluster_0 Homoserine Pathway Homoserine L-Homoserine OHB 2-Oxo-4-hydroxybutyrate (OHB) Homoserine->OHB Homoserine Transaminase DHB (L)-2,4-Dihydroxybutanoic Acid (DHB) OHB->DHB OHB Reductase (e.g., engineered Lactate Dehydrogenase A)

Caption: Engineered pathway for DHB synthesis from L-homoserine.

Biosynthesis from Glucose and Methanol (B129727)

A hybrid pathway has been engineered in E. coli to produce DHB from the co-utilization of glucose and methanol.[5] In this pathway, methanol is oxidized to formaldehyde, which then condenses with pyruvate (B1213749) (derived from glycolysis) to form 2-keto-4-hydroxybutyrate. This intermediate is subsequently reduced to DHB.[5]

G cluster_0 Glucose and Methanol Co-utilization Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis OHB 2-Keto-4-hydroxybutyrate Pyruvate->OHB Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Methanol Dehydrogenase Formaldehyde->OHB Pyruvate-dependent Aldolase DHB This compound OHB->DHB Enzymatic Hydogenation

Caption: DHB synthesis from glucose and methanol in engineered E. coli.

Biosynthesis from Ethylene (B1197577) Glycol

A five-step linear pathway has been constructed to produce DHB from ethylene glycol.[6] This pathway involves a series of enzymatic conversions, including oxidation, aldol (B89426) condensation, dehydration, and reduction reactions.[6]

G cluster_0 Ethylene Glycol Pathway EG Ethylene Glycol Glycolaldehyde Glycolaldehyde EG->Glycolaldehyde EG Dehydrogenase D_Threose D-Threose Glycolaldehyde->D_Threose D-Threose Aldolase OHB 2-Oxo-4-hydroxybutyrate D_Threose->OHB D-Threonate Dehydratase DHB This compound OHB->DHB OHB Reductase

Caption: Five-step pathway for DHB synthesis from ethylene glycol.

Quantitative Data on DHB Production

The optimization of these synthetic pathways through metabolic engineering has led to significant production titers of DHB in E. coli.

Substrate(s)Host OrganismProduction Titer (g/L)Yield (g/g or mol/mol)Reference
GlucoseE. coli22.0-[7]
Methanol and GlucoseE. coli14.6-[5]
HomoserineE. coli5.30.1 g/g[3]
GlycolaldehydeE. coli1.0-[6]
Ethylene GlycolE. coli0.8-[6]

Experimental Protocols

Detailed experimental protocols are specific to each study and are best sourced from the full-text publications. However, a general workflow for the development and assessment of DHB-producing microbial strains can be outlined.

G cluster_0 Experimental Workflow for DHB Production A Pathway Design & Enzyme Selection B Strain Construction (Gene cloning, knockout) A->B C Shake Flask Cultivation & Screening B->C D Bioreactor Fed-batch Fermentation C->D Optimization E Quantification of DHB (e.g., HPLC, GC-MS) D->E

Caption: General experimental workflow for microbial DHB production.

Key methodologies employed in the cited research include:

  • Strain Engineering: Standard molecular biology techniques are used to clone genes encoding the pathway enzymes and to knock out competing metabolic pathways to enhance the flux towards DHB.[5]

  • Enzyme Engineering: Structure-based protein engineering has been used to improve the activity and cofactor specificity of key enzymes, such as OHB reductase.[3][8]

  • Fermentation: Fed-batch cultivation in bioreactors is commonly used to achieve high cell densities and high-level production of DHB.[3][5][7]

  • Analytical Chemistry: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the quantification of DHB in culture supernatants.

Limited Role in Endogenous Metabolism

The natural biological role of this compound is not well-established. It is considered a secondary metabolite, which are compounds not essential for the primary growth and development of an organism but may have roles in defense or signaling.[2]

DHB has been detected in some food sources, including poultry and swine, suggesting it could be a potential biomarker for dietary intake.[2] There is also a mention of consistently increased amounts of this metabolite in patients with succinic semialdehyde dehydrogenase deficiency, an inborn error of metabolism.[9] However, in healthy individuals, it is typically absent or present in only trace amounts in urine, particularly in neonates.[9]

It is important to distinguish this compound from its isomers, such as 3,4-dihydroxybutanoic acid, which is a normal human urinary metabolite with increased excretion in succinic semialdehyde dehydrogenase deficiency.

Conclusion

The biological role of this compound is currently defined by its utility in synthetic biology and biotechnology rather than a significant endogenous metabolic function. The development of various microbial biosynthetic pathways has enabled its production from renewable feedstocks, positioning it as a valuable platform chemical, particularly as a precursor to the methionine analogue HMTB. While traces of DHB have been identified in some biological contexts, its natural physiological significance remains an open area for future research. For researchers and drug development professionals, the primary relevance of DHB currently lies in its synthesis and biotransformation, rather than as a target or modulator of endogenous metabolic pathways.

References

The Emerging Role of 2,4-Dihydroxybutanoic Acid as a Versatile Precursor in Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybutanoic acid (DHB), a C4 hydroxy fatty acid, is gaining significant attention as a valuable precursor molecule in industrial biotechnology and pharmaceutical development.[1] While not a common metabolite in primary metabolism, engineered biosynthetic pathways have demonstrated its potential as a building block for a range of valuable chemicals, including the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB), 1,3-propanediol, and 1,2,4-butanetriol.[2][3][4] Furthermore, its chiral nature and multiple reactive groups make it an attractive monomer for the synthesis of novel biocompatible and biodegradable polymers.[5] This technical guide provides an in-depth overview of the biosynthetic pathways leading to DHB, quantitative production data, detailed experimental protocols, and visualizations of the core metabolic routes.

Biosynthetic Pathways of this compound

Several synthetic metabolic pathways have been successfully engineered in microbial hosts, primarily Escherichia coli, for the production of DHB from various renewable feedstocks. These pathways converge on the key intermediate, 2-oxo-4-hydroxybutyrate (OHB), which is subsequently reduced to DHB.

The Homoserine-Dependent Pathway

One of the most well-established routes to DHB utilizes the naturally occurring amino acid L-homoserine, an intermediate in the aspartate metabolic pathway.[6] This two-step pathway involves:

  • Transamination of L-homoserine: A homoserine transaminase catalyzes the conversion of L-homoserine to 2-oxo-4-hydroxybutyrate (OHB).[6]

  • Reduction of OHB: An OHB reductase, often an engineered enzyme such as a modified malate (B86768) dehydrogenase or lactate (B86563) dehydrogenase, reduces OHB to (L)-2,4-dihydroxybutanoate (L-DHB).[2][6] This reduction step is typically dependent on the cofactor NADH or NADPH.[7]

Recent research has focused on cofactor engineering to improve the efficiency of this pathway. Shifting the cofactor preference of the OHB reductase from NADH to NADPH has been shown to be advantageous for aerobic production processes, leading to a 50% increase in DHB yield in shake-flask experiments.[7][8]

Homoserine_Pathway Glucose Glucose Aspartate Aspartate Glucose->Aspartate Glycolysis & TCA Cycle L-Homoserine L-Homoserine Aspartate->L-Homoserine Native E. coli pathway 2-Oxo-4-hydroxybutyrate (OHB) 2-Oxo-4-hydroxybutyrate (OHB) L-Homoserine->2-Oxo-4-hydroxybutyrate (OHB) Homoserine Transaminase This compound (DHB) This compound (DHB) 2-Oxo-4-hydroxybutyrate (OHB)->this compound (DHB) OHB Reductase (NADH/NADPH)

Figure 1: Biosynthetic pathway of DHB from L-homoserine.
The Ethylene (B1197577) Glycol-Based Pathway

A carbon-conserving, five-step synthetic pathway has been developed to produce DHB from ethylene glycol, a non-food feedstock.[9] This linear pathway involves the following enzymatic conversions:

  • Ethylene Glycol to Glycolaldehyde (B1209225): Catalyzed by ethylene glycol dehydrogenase.[9]

  • Glycolaldehyde to D-Threose: D-threose aldolase (B8822740) mediates the condensation of two glycolaldehyde molecules.[9]

  • D-Threose to D-Threono-1,4-lactone: Oxidation by D-threose dehydrogenase.[9]

  • D-Threono-1,4-lactone to D-Threonate: This can occur spontaneously or be catalyzed by D-threono-1,4-lactonase.[9]

  • D-Threonate to 2-Oxo-4-hydroxybutyrate (OHB): Dehydration by D-threonate dehydratase.[9]

  • OHB to DHB: Reduction by an OHB reductase.[9]

This pathway offers a high theoretical yield due to its carbon-conserving nature.[9]

Ethylene_Glycol_Pathway Ethylene Glycol Ethylene Glycol Glycolaldehyde Glycolaldehyde Ethylene Glycol->Glycolaldehyde Ethylene Glycol Dehydrogenase D-Threose D-Threose Glycolaldehyde->D-Threose D-Threose Aldolase D-Threono-1,4-lactone D-Threono-1,4-lactone D-Threose->D-Threono-1,4-lactone D-Threose Dehydrogenase D-Threonate D-Threonate D-Threono-1,4-lactone->D-Threonate D-Threono-1,4-lactonase (or spontaneous) 2-Oxo-4-hydroxybutyrate (OHB) 2-Oxo-4-hydroxybutyrate (OHB) D-Threonate->2-Oxo-4-hydroxybutyrate (OHB) D-Threonate Dehydratase This compound (DHB) This compound (DHB) 2-Oxo-4-hydroxybutyrate (OHB)->this compound (DHB) OHB Reductase

Figure 2: Biosynthetic pathway of DHB from ethylene glycol.
Methanol (B129727) and Glucose Co-utilization Pathway

A novel biosynthetic route enables the production of DHB from a mixture of methanol and glucose.[10] This pathway leverages C1 assimilation from methanol and combines it with a C3 intermediate from glycolysis:

  • Methanol to Formaldehyde (B43269): Methanol dehydrogenase converts methanol to formaldehyde.[10]

  • Formaldehyde and Pyruvate (B1213749) to OHB: A pyruvate-dependent aldolase catalyzes the condensation of formaldehyde and pyruvate (derived from glucose via glycolysis) to form the key intermediate, 2-keto-4-hydroxybutyric acid (OHB).[10]

  • OHB to DHB: The final step is the enzymatic reduction of OHB to DHB.[10]

This approach demonstrates the potential for utilizing alternative and sustainable feedstocks for DHB production.[10]

Methanol_Glucose_Pathway cluster_methanol Methanol Assimilation cluster_glucose Glycolysis Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Methanol Dehydrogenase 2-Oxo-4-hydroxybutyrate (OHB) 2-Oxo-4-hydroxybutyrate (OHB) Formaldehyde->2-Oxo-4-hydroxybutyrate (OHB) Pyruvate-dependent Aldolase Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->2-Oxo-4-hydroxybutyrate (OHB) This compound (DHB) This compound (DHB) 2-Oxo-4-hydroxybutyrate (OHB)->this compound (DHB) Enzymatic Hydrogenation

Figure 3: Biosynthetic pathway of DHB from methanol and glucose.

Quantitative Data on DHB Production

The fermentative production of DHB has been demonstrated in engineered E. coli, with varying titers and yields depending on the biosynthetic pathway, host strain engineering, and cultivation conditions.

PathwaySubstrate(s)Host OrganismProduction Titer (g/L)YieldReference
Homoserine-DependentGlucoseE. coli22.0Not specified[1]
Homoserine-DependentGlucoseE. coli5.30.1 g/g[6]
Homoserine-Dependent (Cofactor Engineered)GlucoseE. coliNot specified0.25 mol/mol[7]
Methanol/Glucose Co-utilizationMethanol, GlucoseE. coli14.6Not specified[3][10]
Ethylene Glycol-BasedEthylene GlycolE. coli0.80.15 mol/mol[9]
Ethylene Glycol-BasedGlycolaldehydeE. coli1.00.11 mol/mol[9]

Experimental Protocols

Shake-Flask Cultivation for DHB Production

This protocol is adapted from methodologies for DHB production in engineered E. coli.[2]

a. Pre-culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain from an LB agar (B569324) plate into a 15 mL Falcon tube containing 3 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

  • Incubate at 37°C with shaking at 220 rpm for 8 hours.

  • Transfer 0.5 mL of the first pre-culture into 10 mL of M9 minimal medium supplemented with 0.2 g/L L-methionine, 0.2 g/L L-threonine, and the appropriate antibiotic.

  • Incubate for 16 hours under the same conditions.

b. Main Culture:

  • Harvest the cells from the second pre-culture by centrifugation at 6,000 x g for 5 minutes at room temperature.

  • Inoculate 25 mL of M9 minimal medium in a 250 mL baffled shake flask with the harvested cells to a starting OD600 of 0.2. The medium should be supplemented with 0.2 g/L L-methionine, 0.2 g/L L-threonine, and the appropriate antibiotic.

  • Incubate at 37°C with shaking at 220 rpm.

  • When the OD600 reaches approximately 0.6, induce the expression of the pathway genes by adding 1 mM IPTG.

  • Withdraw samples periodically for analysis. Centrifuge the samples at 16,000 x g for 2 minutes at room temperature and store the supernatant at -20°C for HPLC or LC-MS/MS analysis.

Analytical Methods for DHB Quantification

Extracellular DHB concentrations are typically determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

a. HPLC Analysis:

  • Filter-sterilize the supernatant samples using 0.2 µm filters.

  • Analyze the samples using a UHPLC system equipped with a refractive index (RI) and a UV/Vis detector.

  • Use a Rezex™ ROA-Organic Acid H+ (8%) column (e.g., 300 mm × 7.8 mm) for separation, protected by a suitable guard column.

  • Set the column oven temperature to 80°C.

  • Use 0.5 mM H₂SO₄ as the mobile phase with a flow rate of 0.5 mL/min.

  • Inject a sample volume of 20 µL.

b. LC-MS/MS Analysis: For more sensitive and specific quantification, especially at lower concentrations, LC-MS/MS is recommended.

  • Prepare samples as for HPLC analysis.

  • Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ Focus).

  • Chromatographic separation can be achieved using a C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).

  • The mass spectrometer is typically operated in negative electrospray ionization mode.

OHB Reductase Activity Assay

This assay measures the specific activity of NAD(P)H-dependent OHB reductases.[2]

  • Perform enzymatic assays in 96-well flat-bottomed microtiter plates at 37°C.

  • The reaction mixture should contain a suitable buffer (e.g., pH 7.0), 2 mM OHB, and 0.25 mM NAD(P)H.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in NAD(P)H absorbance at 340 nm using a plate reader.

  • Calculate the specific activity based on the rate of NAD(P)H oxidation.

Conclusion

This compound is a promising bio-based platform chemical with diverse applications. The development of synthetic biosynthetic pathways in microbial hosts has enabled its production from a variety of renewable feedstocks. Continued research in enzyme engineering, metabolic pathway optimization, and fermentation process development will be crucial for realizing the full industrial potential of DHB. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working in this exciting field.

References

An In-depth Technical Guide to 2,4-Dihydroxybutanoic Acid: Chemical Structure, Properties, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybutanoic acid (DHB), also known as 2,4-dihydroxybutyrate, is a versatile four-carbon hydroxy fatty acid with growing significance in biotechnology and chemical synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and state-of-the-art biosynthetic production methods. Detailed experimental protocols for synthesis, purification, and analysis are presented, alongside quantitative data from various studies. Furthermore, this document illustrates the engineered metabolic pathways for DHB production and the logical workflow for strain development using standardized diagrams. This technical guide serves as a critical resource for researchers and professionals engaged in metabolic engineering, synthetic biology, and the development of bio-based chemicals and pharmaceuticals.

Chemical Structure and Identification

This compound is a butyric acid derivative characterized by the presence of hydroxyl groups at the C2 and C4 positions. Its chemical structure confers upon it both acidic and alcoholic properties, making it a reactive and versatile chemical building block.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 1518-62-3[1]
Molecular Formula C₄H₈O₄[1]
Molecular Weight 120.10 g/mol [1]
Canonical SMILES C(CO)C(C(=O)O)O[1]
InChI InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)[1]
InChIKey UFYGCFHQAXXBCF-UHFFFAOYSA-N[1]
Synonyms 2,4-Dihydroxybutyrate, 3-Deoxytetronic acid

Physicochemical Properties

The physicochemical properties of this compound are crucial for its purification, formulation, and application. The presence of two hydroxyl groups and a carboxylic acid moiety makes it a highly polar and water-soluble compound.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State Solid[1]
Melting Point 167-169 °C[2]
Boiling Point (Predicted) 412.0 ± 30.0 °C[2]
Density (Predicted) 1.420 ± 0.06 g/cm³[2]
Water Solubility (Predicted) 700 g/L[3]
pKa (Strongest Acidic, Predicted) 3.67 - 3.71[2][3]
logP (Predicted) -1.5[3]

Biosynthesis and Metabolic Engineering

As there is no known natural metabolic pathway for the high-yield production of this compound, significant research has focused on developing synthetic pathways in microbial hosts, primarily Escherichia coli. These engineered pathways leverage central metabolites and heterologous enzymes to achieve efficient conversion.

Biosynthetic Pathway from Homoserine

One of the most successful strategies for DHB production involves a two-step conversion from the amino acid L-homoserine, a natural intermediate in E. coli.[4] This pathway first involves the deamination of L-homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by the reduction of OHB to DHB.[4]

Homoserine_to_DHB_Pathway Homoserine L-Homoserine OHB 2-Oxo-4-hydroxybutyrate (OHB) Homoserine->OHB Homoserine Transaminase (e.g., AspC, IlvE) DHB This compound (DHB) OHB->DHB OHB Reductase (e.g., engineered LdhA or Mdh)

Fig. 1: Biosynthetic pathway of this compound from L-homoserine.
Biosynthetic Pathway from Glucose and Methanol (B129727)

A novel approach utilizes a combination of glucose and methanol as feedstocks.[5] In this pathway, methanol is oxidized to formaldehyde, which is then condensed with pyruvate (B1213749) (derived from glucose glycolysis) to form the key intermediate 2-keto-4-hydroxybutyric acid (OHB). OHB is subsequently reduced to DHB.

Methanol_Glucose_to_DHB_Pathway cluster_glycolysis Glycolysis cluster_methanol_assimilation Methanol Assimilation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate OHB 2-Keto-4-hydroxybutyrate (OHB) Pyruvate->OHB Pyruvate-dependent Aldolase Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Methanol Dehydrogenase Formaldehyde->OHB Pyruvate-dependent Aldolase DHB This compound (DHB) OHB->DHB OHB Reductase

Fig. 2: Biosynthetic pathway of this compound from glucose and methanol.
Logical Workflow for Strain Engineering

The development of high-producing E. coli strains for DHB typically follows a systematic metabolic engineering workflow. This involves the identification and introduction of the biosynthetic pathway, followed by optimization steps to enhance precursor supply, reduce competing pathways, and balance cofactors.

Strain_Engineering_Workflow A Pathway Design & Enzyme Selection C Plasmid Construction & Gene Expression A->C B Host Strain Selection (e.g., E. coli) B->C D Initial Production Testing C->D E Metabolic Engineering & Optimization D->E F Deletion of Competing Pathways E->F Reduce Byproducts G Enhancement of Precursor Supply E->G Increase Flux H Cofactor Engineering (NADH/NADPH balance) E->H Improve Enzyme Activity I Fermentation Process Optimization F->I G->I H->I J High-Titer DHB Production I->J

Fig. 3: Logical workflow for the metabolic engineering of an E. coli strain for DHB production.

Quantitative Production Data

Several studies have reported the fermentative production of this compound in engineered E. coli. The following table summarizes key production parameters from different biosynthetic pathways and fermentation strategies.

Table 3: Fermentative Production of this compound in Engineered E. coli

Precursor(s)Fermentation ModeTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Glucose (via Homoserine)Fed-batch5.30.1 g/gNot Reported
Glucose & MethanolFed-batch14.6Not ReportedNot Reported[5]
Glucose (via Homoserine)Shake-flask0.90.10 mol/mol0.035[6]
Ethylene (B1197577) GlycolShake-flask0.80.15 mol/molNot Reported[7]

Experimental Protocols

Microbial Synthesis of this compound (Fed-Batch Fermentation)

This protocol is a generalized procedure based on common practices for high-density fed-batch fermentation of engineered E. coli for metabolite production.[8][9][10][11][12]

  • Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 220 rpm.

  • Inoculum Culture: Transfer the overnight pre-culture into 100 mL of defined mineral medium (e.g., M9 medium) supplemented with glucose (10 g/L) and the required antibiotic in a 500 mL shake flask. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 4-6.

  • Bioreactor Setup: Prepare a 2 L bioreactor containing 1 L of defined fermentation medium with an initial glucose concentration of 20 g/L. Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with the inoculum culture to an initial OD₆₀₀ of approximately 0.2.

  • Batch Phase: Cultivate at 37°C. Maintain the pH at 7.0 using automated addition of a base (e.g., 25% NH₄OH). Maintain dissolved oxygen (DO) above 30% by controlling the agitation speed (e.g., 400-800 rpm) and airflow.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate a fed-batch strategy. Supply a concentrated glucose solution (e.g., 500 g/L) at a pre-determined rate (e.g., exponential feed to maintain a specific growth rate) to maintain a low glucose concentration in the bioreactor.

  • Induction: When the OD₆₀₀ reaches a desired level (e.g., 20-30), induce the expression of the biosynthetic pathway genes by adding an inducer (e.g., 0.1-1 mM IPTG).

  • Production Phase: Continue the fed-batch fermentation for 24-48 hours post-induction, maintaining the pH and DO levels.

  • Sampling: Periodically collect samples to monitor cell growth (OD₆₀₀) and quantify extracellular DHB concentration using HPLC.

Purification of this compound from Fermentation Broth

This protocol outlines a general procedure for the recovery and purification of the water-soluble DHB from the culture supernatant.[4]

  • Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted DHB.

  • Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and particulate matter.

  • Further Purification (Optional): Depending on the required purity, further purification steps such as ion-exchange chromatography or crystallization may be employed. The high water solubility of DHB makes these steps challenging.

Quantification of this compound by HPLC

This protocol is based on a typical method for the analysis of organic acids from biological samples.[6]

  • Sample Preparation: Collect a sample of the culture supernatant. Centrifuge to remove cells and filter through a 0.2 µm syringe filter into an HPLC vial.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) or UV/Vis detector.

  • Chromatographic Column: Employ a column suitable for organic acid analysis, such as a Rezex™ ROA-Organic Acid H⁺ (8%) column (e.g., 300 mm x 7.8 mm).

  • Mobile Phase: Use an isocratic mobile phase of dilute sulfuric acid (e.g., 0.5 mM H₂SO₄).

  • Running Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Maintained at a constant temperature (e.g., 60-80°C).

  • Quantification: Prepare a standard curve using known concentrations of pure this compound. Quantify the DHB in the samples by comparing the peak area to the standard curve.

Analysis of this compound by GC-MS

This protocol provides a general workflow for the analysis of DHB in biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires derivatization.[13]

  • Sample Preparation and Extraction:

    • To 1 mL of sample (e.g., cell-free supernatant, serum, or urine), add an internal standard (e.g., a deuterated analog).

    • Acidify the sample to pH 1-2 with HCl.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., 5 mL of ethyl acetate). Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 60°C for 60 minutes to allow for the trimethylsilylation of the hydroxyl and carboxyl groups.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column, such as a TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Operate in split mode with an injector temperature of 280°C.

    • Oven Program: Implement a temperature gradient, for example, starting at 80°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 3 minutes.

    • MS Detector: Operate in electron impact (EI) ionization mode.

    • Data Acquisition: Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the derivatized DHB.

Enzymatic Assay for OHB Reductase Activity

This is a generalized spectrophotometric assay to determine the activity of 2-oxo-4-hydroxybutyrate (OHB) reductase by monitoring the consumption of NADH or NADPH.[6]

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

    • OHB (substrate, e.g., 2 mM)

    • NADH or NADPH (cofactor, e.g., 0.25 mM)

  • Enzyme Preparation: Prepare a solution of the purified OHB reductase or a cell-free extract containing the enzyme in a cold buffer.

  • Assay Procedure:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH/NADPH.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C1 (-COOH)~175-180~11-13singlet
C2 (-CH(OH)-)~70-75~4.0-4.2triplet
C3 (-CH₂-)~35-40~1.8-2.0multiplet
C4 (-CH₂OH)~60-65~3.6-3.8triplet

Note: Predicted values can vary based on the software and parameters used. The proton of the carboxylic acid and hydroxyl groups are exchangeable and may not always be observed.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, typically from GC-MS analysis after derivatization or from LC-MS.

Table 5: Key Mass Spectrometry Fragments for Trimethylsilyl (TMS) Derivatized this compound

m/zInterpretation
219[M - CH₃ - COOTMS]⁺
103[CH₂(OTMS)]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Applications and Future Perspectives

This compound is a promising platform chemical with a range of potential applications:

  • Chemical Synthesis: It serves as a precursor for the synthesis of the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB), which is used in animal feed.

  • Biomarker Research: Its detection in certain foods and biological fluids suggests its potential as a biomarker for dietary intake or specific metabolic states.

  • Pharmaceuticals: The chiral nature and functional groups of DHB make it an interesting building block for the synthesis of pharmaceutical compounds.

Future research will likely focus on optimizing the microbial production of DHB to improve titers, yields, and productivity, making it a more economically viable bio-based chemical. Further exploration of its biological activities and potential applications in drug development is also warranted.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biosynthesis of this compound. The compilation of quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and engineering workflows offers a valuable resource for the scientific community. As research in synthetic biology and metabolic engineering continues to advance, the efficient and sustainable production of DHB from renewable feedstocks is poised to become a reality, unlocking its full potential as a versatile platform chemical.

References

An In-Depth Technical Guide to 2,4-Dihydroxybutanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dihydroxybutanoic acid (2,4-DHB), a molecule of growing interest in biotechnology and chemical synthesis. This document covers the historical discovery, key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its emerging applications.

Discovery and History

This compound, also known as 2,4-dihydroxybutyrate or 3-deoxytetronate, was first documented in 1987.[1] It was identified as a novel metabolite in the degradation pathway of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) by a new bacterial isolate. This initial discovery highlighted the role of microorganisms in the biotransformation of xenobiotic compounds and placed 2,4-DHB on the map as a unique biochemical entity.

While initially observed as a metabolic byproduct, subsequent research has focused on its potential as a valuable bio-based platform chemical. It is recognized as a secondary metabolite, meaning it is not essential for the primary growth and survival of an organism but may play roles in defense or signaling.[2] Its presence has since been detected in various natural sources, including plants like grapevine (Vitis vinifera) and Lotus japonicus, as well as in trace amounts in animal-derived food products such as chicken, duck, and pork.[2] This has led to investigations into its potential as a biomarker for dietary intake.[2]

In recent years, the focus has shifted towards the development of microbial fermentation processes for the efficient production of 2,4-DHB from renewable feedstocks, signaling its transition from a mere metabolic curiosity to a target molecule for industrial biotechnology.

Discovery_and_History_of_2_4_DHB 1987 First documented as a metabolite in 2,4-D degradation Natural_Occurrence Identified as a secondary metabolite in plants (e.g., Vitis vinifera) and animals 1987->Natural_Occurrence Elucidation of natural roles Biotechnological_Production Development of microbial fermentation routes for industrial production 1987->Biotechnological_Production Shift to sustainable synthesis Biomarker_Research Investigated as a potential biomarker for dietary intake Natural_Occurrence->Biomarker_Research Application in metabolomics

A timeline illustrating the key milestones in the discovery and history of this compound.

Physicochemical Properties

This compound is a short-chain hydroxy acid with the chemical formula C₄H₈O₄.[3] Its structure features hydroxyl groups at the second and fourth carbon positions of the butanoic acid backbone.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₈O₄[3]
Molecular Weight 120.10 g/mol [3]
CAS Number 1518-62-3[3]
IUPAC Name This compound[3]
Synonyms 2,4-dihydroxybutyrate, 3-deoxytetronic acid[3]
Physical Description Solid[3]
Water Solubility 700 g/L (Predicted)[4]
logP -1.5 (Predicted)[4]
pKa (Strongest Acidic) 3.67 (Predicted)[4]

Experimental Protocols

This section provides detailed methodologies for the microbial production, purification, and analysis of this compound.

Microbial Production in Engineered Escherichia coli

Several synthetic metabolic pathways have been engineered in E. coli for the production of 2,4-DHB from various carbon sources. Below is a general protocol for fed-batch fermentation.

3.1.1. Materials and Reagents

  • Engineered E. coli strain harboring the desired 2,4-DHB production pathway

  • Luria-Bertani (LB) medium

  • M9 minimal medium

  • Carbon source (e.g., glucose, methanol)

  • Appropriate antibiotics for plasmid maintenance

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • Bioreactor (e.g., 5 L)

3.1.2. Protocol

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 220 rpm for 12-16 hours.

  • Inoculum Culture: Transfer the seed culture to 500 mL of M9 minimal medium supplemented with the carbon source and antibiotic in a 2 L flask. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 4.0-6.0.

  • Bioreactor Inoculation: Inoculate a 5 L bioreactor containing 3 L of M9 minimal medium with the inoculum culture to an initial OD₆₀₀ of 0.2.

  • Fed-Batch Fermentation:

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of a base, e.g., NH₄OH).

    • Maintain dissolved oxygen (DO) at a desired level (e.g., 20-40%) by adjusting the agitation speed and aeration rate.

    • When the initial carbon source is depleted, initiate a feeding strategy with a concentrated solution of the carbon source.

  • Induction: When the OD₆₀₀ reaches a predetermined value (e.g., 20-30), add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to initiate the expression of the pathway enzymes.

  • Cultivation and Sampling: Continue the fermentation for a desired period (e.g., 48-72 hours). Collect samples periodically to monitor cell growth (OD₆₀₀) and 2,4-DHB concentration.

Microbial_Production_Workflow Seed_Culture Seed Culture (LB Medium, 37°C, 12-16h) Inoculum_Culture Inoculum Culture (M9 Medium, 37°C, OD600 4-6) Seed_Culture->Inoculum_Culture Bioreactor_Inoculation Bioreactor Inoculation (5L Bioreactor, M9 Medium) Inoculum_Culture->Bioreactor_Inoculation Fed_Batch_Fermentation Fed-Batch Fermentation (37°C, pH 7.0, DO control) Bioreactor_Inoculation->Fed_Batch_Fermentation Induction Induction with IPTG (at desired OD600) Fed_Batch_Fermentation->Induction Cultivation Cultivation and Sampling (48-72h) Induction->Cultivation Harvest Harvest Fermentation Broth Cultivation->Harvest

A generalized workflow for the microbial production of this compound.
Purification of this compound from Fermentation Broth

  • Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

  • Ion-Exchange Chromatography:

    • Equilibrate a strong anion exchange column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the filtered supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound 2,4-DHB using a linear gradient of a high-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

  • Fraction Analysis and Pooling: Collect fractions and analyze them for the presence of 2,4-DHB using a suitable analytical method (e.g., HPLC). Pool the fractions containing the purified compound.

  • Desalting and Concentration: Desalt the pooled fractions using dialysis or a desalting column. Concentrate the purified 2,4-DHB solution using a rotary evaporator or lyophilization.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV or refractive index (RI) detector.

  • Column: A column suitable for organic acid analysis, such as a Rezex ROA-Organic Acid H+ (8%) column (300 mm x 7.8 mm).[5]

  • Mobile Phase: An isocratic mobile phase of dilute acid, for example, 5 mM H₂SO₄.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Column Temperature: Maintain the column at an elevated temperature, for example, 60°C, to improve peak shape.

  • Sample Preparation: Centrifuge the culture sample to remove cells, and filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Create a standard curve using known concentrations of pure this compound.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, 2,4-DHB requires derivatization prior to GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Lyophilize a known volume of the cell-free supernatant.

    • Perform a two-step derivatization:

      • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample and incubate to protect the carbonyl groups.

      • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at an elevated temperature (e.g., 70°C) to derivatize the hydroxyl and carboxyl groups.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the derivatized compounds, for example, starting at 60°C and ramping up to 325°C.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for targeted analysis. Identification is based on the retention time and the mass spectrum of the derivatized 2,4-DHB.

Biosynthetic Pathways

The microbial production of this compound has been achieved through several engineered metabolic pathways in E. coli. A prominent example is the pathway starting from the central metabolite L-homoserine.

Biosynthetic_Pathway_from_Homoserine Glucose Glucose Central_Metabolism Central Metabolism Glucose->Central_Metabolism L_Homoserine L-Homoserine Central_Metabolism->L_Homoserine OHB 2-Oxo-4-hydroxybutyrate (OHB) L_Homoserine->OHB Homoserine Transaminase DHB This compound (2,4-DHB) OHB->DHB OHB Reductase

A simplified diagram of the biosynthetic pathway of this compound from L-homoserine.

In this pathway, L-homoserine, an intermediate in amino acid biosynthesis, undergoes deamination catalyzed by a homoserine transaminase to yield 2-oxo-4-hydroxybutyrate (OHB). Subsequently, OHB is reduced to 2,4-DHB by an OHB reductase. This pathway has been a key focus for metabolic engineering efforts to achieve high-titer production of 2,4-DHB.[1] Other innovative pathways have also been developed, including those that utilize methanol (B129727) and glucose as co-substrates. In one such pathway, methanol is oxidized to formaldehyde, which is then condensed with pyruvate (B1213749) to form a key intermediate that is subsequently converted to 2,4-DHB.

Applications and Future Perspectives

This compound is a versatile platform chemical with a range of potential applications. A significant application is its use as a precursor for the chemical synthesis of 2-hydroxy-4-(methylthio)butyrate (HMTB), an important methionine analog used in animal nutrition. Furthermore, its bifunctional nature, possessing both hydroxyl and carboxyl groups, makes it an attractive monomer for the synthesis of novel biodegradable polymers.

The ongoing research into optimizing microbial production processes and exploring new synthetic routes will likely expand the accessibility and economic viability of 2,4-DHB. This, in turn, is expected to open up new avenues for its application in the chemical, pharmaceutical, and materials science industries, positioning it as a key player in the transition towards a more sustainable bio-based economy.

References

Spectroscopic Profile of 2,4-Dihydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the available spectroscopic data for 2,4-dihydroxybutanoic acid, a molecule of interest in biochemical and pharmaceutical research. The information is intended for researchers, scientists, and professionals in drug development, presenting key data in a structured format alongside methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the available experimental and predicted spectroscopic data for this compound. It is important to note that experimental data for this compound is not extensively available in public databases.

Table 1: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Status Details
Experimental Data No experimental 1H NMR data for this compound was found in the searched scientific literature and databases.
Predicted Data Predicted 1H NMR spectra are available in databases such as the Natural Products Magnetic Resonance Database (NP-MRD). Researchers should consult these resources with the understanding that the data is theoretical.

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Status Details
Experimental Data An experimental 13C NMR spectrum is noted in the SpectraBase database (acquired on a Jeol GX-400 instrument)[1]; however, the specific chemical shift values are not publicly detailed.
Predicted Data Predicted 13C NMR spectra are available in databases such as the Natural Products Magnetic Resonance Database (NP-MRD).

Table 3: Infrared (IR) Spectroscopy Data

Status Details
Experimental Data No experimental IR spectroscopy data for this compound was found in the searched scientific literature and databases.
Expected Absorptions Based on its structure, the IR spectrum of this compound is expected to show characteristic broad O-H stretching from the hydroxyl and carboxylic acid groups (approx. 3500-2500 cm-1), C=O stretching from the carboxylic acid (approx. 1700 cm-1), and C-O stretching (approx. 1200-1000 cm-1).

Table 4: Mass Spectrometry (MS) Data

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The following table lists the main fragments and their relative intensities.

Mass-to-Charge Ratio (m/z) Relative Intensity (%)
103.0100
104.026
129.013
131.013
219.026

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard protocols for the analysis of polar, non-volatile small molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide, D₂O) in a standard 5 mm NMR tube. D₂O is a suitable solvent for polar compounds and will exchange with the labile protons of the hydroxyl and carboxylic acid groups, which can simplify the spectrum.

  • Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition : A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds. Solvent suppression techniques may be employed to reduce the residual HDO signal.

  • 13C NMR Acquisition : A proton-decoupled 13C NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of 13C.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal or external standard.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm-1. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization : Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A common method is silylation, where the hydroxyl and carboxylic acid groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This is typically achieved by reacting the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Separation : The derivatized sample is injected into the GC. The separation is performed on a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to elute the derivatized analyte.

  • Mass Spectrometry : As the analyte elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common ionization method, where the molecules are fragmented by a high-energy electron beam. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis : The resulting mass spectrum shows the parent ion (if stable enough to be observed) and a characteristic fragmentation pattern that can be used for structural elucidation and identification by comparison to spectral libraries.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in D2O Sample->Prep_NMR Prep_IR Prepare KBr pellet or use ATR Sample->Prep_IR Prep_MS Derivatization (e.g., Silylation) Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec Proc_NMR Fourier Transform, Phasing NMR_Spec->Proc_NMR Proc_IR Background Subtraction IR_Spec->Proc_IR Proc_MS Chromatogram & Fragmentation Analysis GCMS_Spec->Proc_MS NMR_Data NMR Spectra (1H, 13C) Proc_NMR->NMR_Data IR_Data IR Spectrum Proc_IR->IR_Data MS_Data Mass Spectrum Proc_MS->MS_Data

Caption: General workflow for spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_properties Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Compound This compound (C4H8O4) Func_Groups Functional Groups: - Carboxylic Acid (-COOH) - Primary Alcohol (-CH2OH) - Secondary Alcohol (-CHOH) Compound->Func_Groups Carbon_Backbone Carbon Backbone: - 4-carbon chain Compound->Carbon_Backbone MS Mass Spectrometry Compound->MS determines IR FT-IR Func_Groups->IR determines NMR NMR (1H, 13C) Carbon_Backbone->NMR determines NMR_Info Carbon-Hydrogen Framework (Connectivity) NMR->NMR_Info IR_Info Functional Groups (Vibrational Modes) IR->IR_Info MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info

Caption: Relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybutanoic acid is a molecule of interest in various scientific fields, including as a precursor for biodegradable polymers and a potential biomarker. A thorough understanding of its thermal stability and degradation profile is crucial for its application in drug development, manufacturing, and formulation, ensuring product quality, safety, and efficacy. This technical guide outlines a comprehensive approach to characterizing the thermal properties of this compound. Due to a lack of publicly available, specific experimental data on this molecule, this document provides a detailed, recommended framework for conducting thermal stability and forced degradation studies, in line with established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Introduction

This compound (DHBA) is a short-chain hydroxy acid.[1] Its chemical structure, featuring both a carboxylic acid and two hydroxyl groups, suggests a propensity for various chemical reactions, including thermal decomposition. Characterizing the thermal stability of DHBA is a critical step in its development as a pharmaceutical ingredient or its use in biomedical applications. This involves determining the temperatures at which it begins to degrade, the nature of this degradation, and the identity of the resulting products. Such information is vital for defining appropriate storage conditions, manufacturing processes, and predicting its shelf-life.

This guide will detail the recommended experimental protocols for a comprehensive thermal stability and degradation analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₄H₈O₄[2]
Molecular Weight120.10 g/mol [2]
AppearanceSolid[2]
CAS Number1518-62-3[2]

Recommended Experimental Protocols for Thermal Analysis

A comprehensive evaluation of the thermal stability of this compound should involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a substance.

3.1.1. Experimental Protocol for TGA

A general protocol for the TGA analysis of this compound is as follows:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert crucible (e.g., alumina (B75360) or platinum).[3] Given the potential for hygroscopicity in molecules with multiple hydroxyl groups, it is advisable to handle and load the sample in a controlled low-humidity environment (e.g., a glovebox) to minimize the influence of absorbed water on the initial mass.

  • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 25 °C) for a sufficient time to stabilize.

    • Heat the sample from 25 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]

  • Data Collection: Continuously record the sample mass as a function of temperature. The data is typically presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition.

3.2.1. Experimental Protocol for DSC

A general protocol for the DSC analysis of this compound is as follows:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[4] Sealing the pan is crucial to prevent the evaporation of the sample or its degradation products.

  • Atmosphere: A purge of inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected melting and decomposition points.

  • Data Collection: Record the heat flow as a function of temperature. Endothermic and exothermic events are observed as peaks on the DSC thermogram.

Hypothetical Thermal Degradation Profile

While specific data for this compound is not available, a hypothetical degradation profile can be proposed based on the thermal behavior of similar short-chain hydroxy acids like lactic acid and glycolic acid.[5][6]

Table 2: Illustrative TGA Data for a Short-Chain Hydroxy Acid (Not this compound)

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 150~1-5%Loss of adsorbed water
150 - 250~30-50%Initial decomposition (e.g., dehydration, lactonization)
250 - 400~40-60%Further decomposition/charring
> 400< 5%Residual char

Table 3: Illustrative DSC Data for a Short-Chain Hydroxy Acid (Not this compound)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting80 - 9095 - 105100 - 150
Decomposition180 - 200210 - 230(Varies)

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Recommended Forced Degradation Conditions

According to ICH Q1A guidelines, forced degradation studies should include exposure to:[8]

  • Acidic Conditions: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Conditions: e.g., 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the drug substance.[7]

Analysis of Degradation Products

Following forced degradation, the resulting mixtures should be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a mass spectrometry (MS) detector. This allows for the separation, identification, and quantification of the parent compound and its degradation products.

Visualizing Experimental Workflows

TGA-DSC Analysis Workflow

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation Sample This compound Sample Hygroscopic_Handling Handle in Low Humidity Environment Sample->Hygroscopic_Handling Weigh_TGA Weigh 5-10 mg for TGA Hygroscopic_Handling->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Hygroscopic_Handling->Weigh_DSC TGA_Instrument Thermogravimetric Analyzer Weigh_TGA->TGA_Instrument DSC_Instrument Differential Scanning Calorimeter Weigh_DSC->DSC_Instrument TGA_Conditions Inert Atmosphere (N2) Heat from 25°C to 600°C @ 10°C/min TGA_Instrument->TGA_Conditions TGA_Data Record Mass vs. Temperature TGA_Conditions->TGA_Data TGA_Curve Generate TGA/DTG Curves TGA_Data->TGA_Curve DSC_Conditions Inert Atmosphere (N2) Heat from 0°C @ 10°C/min DSC_Instrument->DSC_Conditions DSC_Data Record Heat Flow vs. Temperature DSC_Conditions->DSC_Data DSC_Thermogram Generate DSC Thermogram DSC_Data->DSC_Thermogram Identify_Transitions Identify Decomposition Temperatures & Thermal Transitions TGA_Curve->Identify_Transitions DSC_Thermogram->Identify_Transitions Report Compile Thermal Stability Report Identify_Transitions->Report

Caption: Workflow for TGA and DSC Analysis.

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Degradants cluster_outcome Outcome DHBA_Sample This compound Acid Acidic Hydrolysis DHBA_Sample->Acid Base Basic Hydrolysis DHBA_Sample->Base Oxidation Oxidative Stress DHBA_Sample->Oxidation Thermal Thermal Stress DHBA_Sample->Thermal Photo Photolytic Stress DHBA_Sample->Photo HPLC_MS Stability-Indicating HPLC-MS Method Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Thermal->HPLC_MS Photo->HPLC_MS Separation Separate Degradation Products HPLC_MS->Separation Identification Identify Degradation Products (MS) Separation->Identification Quantification Quantify Degradants Identification->Quantification Degradation_Pathway Elucidate Degradation Pathway Quantification->Degradation_Pathway Method_Validation Validate Stability-Indicating Method Quantification->Method_Validation Stability_Profile Establish Intrinsic Stability Profile Degradation_Pathway->Stability_Profile Method_Validation->Stability_Profile

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the thermal stability and degradation profile of this compound is paramount for its successful development and application in the pharmaceutical and biomedical fields. Although specific experimental data is currently limited in the public domain, this technical guide provides a robust framework for conducting the necessary investigations. By following the detailed experimental protocols for TGA, DSC, and forced degradation studies, researchers and drug development professionals can generate the critical data needed to ensure the quality, safety, and efficacy of products containing this compound. The hypothetical data and workflows presented herein serve as a valuable reference for designing and interpreting these essential stability studies.

References

Solubility Profile of 2,4-Dihydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dihydroxybutanoic acid. Due to a notable absence of quantitative experimental data in publicly available literature, this document focuses on predicting solubility based on the compound's chemical structure, outlines a general experimental protocol for quantitative determination, and presents a logical workflow for solvent selection.

Predicted Solubility of this compound

This compound is a short-chain carboxylic acid containing two hydroxyl groups. Its chemical structure, with a molecular formula of C4H8O4, dictates its solubility behavior. The presence of a carboxylic acid and two hydroxyl groups, all capable of hydrogen bonding, suggests a high affinity for polar solvents. Conversely, the short four-carbon chain provides some non-polar character, which may allow for limited solubility in less polar organic solvents.

There are conflicting reports regarding the water solubility of this compound. Some computational models predict a high water solubility of around 700 g/L, while other sources describe it as "practically insoluble". This discrepancy highlights the critical need for experimental verification. One source also mentions its "high water solubility" as a challenge in downstream processing from fermentation broths. Given the molecule's ability to form multiple hydrogen bonds, high solubility in water is theoretically expected.

Based on the principle of "like dissolves like," the predicted solubility of this compound in various solvent classes is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Very HighThe carboxylic acid and two hydroxyl groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents can interact with the polar functional groups of the molecule, though the absence of hydrogen bond donation may limit solubility compared to protic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateThese solvents have some polar character but are less polar than alcohols and water. Solubility is expected to be limited.
Esters Ethyl AcetateLowWhile containing a polar ester group, the overall polarity is lower than that of alcohols and ketones, leading to expected poor solvation of the highly polar analyte.
Hydrocarbons Hexane, TolueneVery Low to InsolubleThese non-polar solvents cannot effectively solvate the highly polar carboxylic acid and hydroxyl groups.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, primarily based on the shake-flask method, which is a standard and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS after derivatization, or a validated titration method)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The solubility is typically expressed in units of g/L or mg/mL.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sample1 Settle undissolved solid equil->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify concentration (e.g., HPLC) sample3->sample4 result Calculate solubility sample4->result

Caption: Experimental workflow for solubility determination.

solvent_selection_logic cluster_polarity Polarity Assessment cluster_reactivity Reactivity & Process Considerations start Define Application Requirement (e.g., Reaction, Crystallization) polar High Polarity Needed? start->polar yes_polar Select Polar Solvent (Water, Alcohols, DMSO) polar->yes_polar Yes no_polar Consider Less Polar Solvents (Ethers, Esters) polar->no_polar No reactive Solvent Chemically Inert? yes_polar->reactive no_polar->reactive bp Appropriate Boiling Point? reactive->bp Yes toxic Acceptable Toxicity? bp->toxic Yes end_node Optimal Solvent System toxic->end_node Yes

Caption: Logical workflow for solvent selection.

Unveiling 2,4-Dihydroxybutanoic Acid: A Technical Guide to its Synthesis and Cellular Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybutanoic acid (DHB), also known as 2,4-dihydroxybutyrate or 3-deoxytetronate, is a versatile four-carbon hydroxy acid with growing industrial and scientific interest. Primarily recognized as a precursor for the chemical synthesis of the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB), a key component in animal nutrition, DHB is also a valuable platform chemical for the production of biopolymers. While extensive research has focused on its microbial production through synthetic metabolic pathways, its natural occurrence and role in endogenous cellular processes are emerging areas of investigation. This technical guide provides a comprehensive overview of DHB, detailing its biosynthetic pathways, quantitative production data, and relevant experimental protocols.

Introduction to this compound

This compound is an organic compound with the chemical formula C₄H₈O₄. It is a short-chain hydroxy acid featuring hydroxyl groups at the second and fourth carbon positions.[1] Its economic significance stems from its application as a precursor to HMTB, and it is also explored as a building block for biodegradable polymers.[2] Although not a primary metabolite in most organisms, it has been detected in various natural sources, including plants like Arabidopsis thaliana and in human urine, where it is classified as a secondary metabolite.[2][3] Elevated levels of this compound have been observed in individuals with succinic semialdehyde dehydrogenase deficiency, suggesting a potential link to metabolic disorders.[4]

Biosynthesis of this compound: Engineered Pathways

The microbial production of DHB in engineered microorganisms, predominantly Escherichia coli, has been a primary focus of research. Several synthetic metabolic pathways have been successfully designed and implemented to achieve high-titer production of DHB from various renewable feedstocks.

Synthesis from Homoserine

A prominent and efficient route for DHB biosynthesis originates from the amino acid L-homoserine.[5][6] This two-step pathway involves:

  • Deamination of Homoserine: A homoserine transaminase converts L-homoserine to the intermediate, 2-oxo-4-hydroxybutyrate (OHB).

  • Reduction of OHB: An OHB reductase, often an engineered lactate (B86563) dehydrogenase or malate (B86768) dehydrogenase, catalyzes the reduction of OHB to (L)-2,4-dihydroxybutyrate.[5][6]

homoserine_pathway Glucose Glucose Homoserine Homoserine Glucose->Homoserine Native E. coli pathways 2-Oxo-4-hydroxybutyrate (OHB) 2-Oxo-4-hydroxybutyrate (OHB) Homoserine->2-Oxo-4-hydroxybutyrate (OHB) Homoserine Transaminase This compound (DHB) This compound (DHB) 2-Oxo-4-hydroxybutyrate (OHB)->this compound (DHB) OHB Reductase (NADH/NADPH)

Synthesis from Ethylene (B1197577) Glycol

A carbon-conserving, five-step pathway has been developed to produce DHB from ethylene glycol.[1][7] This linear pathway involves the following enzymatic conversions:

  • Ethylene Glycol to Glycolaldehyde: Catalyzed by an ethylene glycol dehydrogenase.

  • Glycolaldehyde to D-Threose: A D-threose aldolase (B8822740) fuses two molecules of glycolaldehyde.

  • D-Threose to D-Threono-1,4-lactone: Oxidation by a D-threose dehydrogenase.

  • D-Threono-1,4-lactone to D-Threonate: Hydrolysis via a D-threono-1,4-lactonase.

  • D-Threonate to 2-Oxo-4-hydroxybutyrate (OHB): Dehydration by a D-threonate dehydratase.

  • OHB to DHB: Reduction by an OHB reductase.

ethyleneglycol_pathway Ethylene Glycol Ethylene Glycol Glycolaldehyde Glycolaldehyde Ethylene Glycol->Glycolaldehyde Ethylene Glycol Dehydrogenase D-Threose D-Threose Glycolaldehyde->D-Threose D-Threose Aldolase D-Threono-1,4-lactone D-Threono-1,4-lactone D-Threose->D-Threono-1,4-lactone D-Threose Dehydrogenase D-Threonate D-Threonate D-Threono-1,4-lactone->D-Threonate D-Threono-1,4-lactonase 2-Oxo-4-hydroxybutyrate (OHB) 2-Oxo-4-hydroxybutyrate (OHB) D-Threonate->2-Oxo-4-hydroxybutyrate (OHB) D-Threonate Dehydratase This compound (DHB) This compound (DHB) 2-Oxo-4-hydroxybutyrate (OHB)->this compound (DHB) OHB Reductase

Synthesis from Methanol (B129727) and Glucose

A hybrid metabolic pathway has been engineered in E. coli to produce DHB from the C1 feedstock methanol, in conjunction with glucose.[8] The key steps are:

  • Methanol to Formaldehyde (B43269): A methanol dehydrogenase oxidizes methanol.

  • Formaldehyde and Pyruvate (B1213749) to OHB: A pyruvate-dependent aldolase condenses formaldehyde with pyruvate derived from glycolysis to form 2-keto-4-hydroxybutyric acid (OHB).

  • OHB to DHB: The intermediate OHB is then reduced to DHB by an enzymatic hydrogenation reaction.[8]

methanol_glucose_pathway cluster_glycolysis Glycolysis cluster_methanol_assimilation Methanol Assimilation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate 2-Keto-4-hydroxybutyrate (OHB) 2-Keto-4-hydroxybutyrate (OHB) Pyruvate->2-Keto-4-hydroxybutyrate (OHB) Pyruvate-dependent Aldolase Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Methanol Dehydrogenase Formaldehyde->2-Keto-4-hydroxybutyrate (OHB) This compound (DHB) This compound (DHB) 2-Keto-4-hydroxybutyrate (OHB)->this compound (DHB) Enzymatic Hydrogenation

Quantitative Data

The following tables summarize key quantitative data from studies on DHB production and the kinetic properties of enzymes involved in its biosynthesis.

Table 1: Production Titers of this compound in Engineered E. coli

Starting Substrate(s)Production StrainFermentation ScaleTiter (g/L)Yield (g/g or mol/mol)Reference
HomoserineHomoserine-overproducing E. coliFed-batch5.30.1 g/g[5]
GlucoseEngineered E. coliFed-batch bioreactor22.0Not specified[9][10]
Methanol and GlucoseEngineered E. coli DHB105 L bioreactor14.6Not specified[8]
Ethylene GlycolEngineered E. coliShake flask0.8Not specified[1][7]
GlycolaldehydeEngineered E. coliShake flask1.0Not specified[1][7]

Table 2: Kinetic Parameters of Engineered OHB Reductases

Enzyme VariantOriginal EnzymeCofactorKm (mM)kcat (s⁻¹)Reference
Ec.Mdh5QE. coli Malate DehydrogenaseNADHNot specifiedNot specified[6]
Ec.Mdh7QE. coli Malate DehydrogenaseNADPHNot specifiedNot specified[5]
LdhA Q85CLactococcus lactis Lactate Dehydrogenase ANot specifiedNot specifiedNot specified[11]

Note: Specific kinetic values were not consistently reported in the search results in a comparable format.

Experimental Protocols

Detailed, step-by-step protocols for the production and analysis of DHB are often specific to the research context. The following sections provide generalized methodologies based on published literature for similar compounds and processes, which can be adapted for DHB-focused research.

Fed-Batch Fermentation for DHB Production in E. coli

This protocol outlines a general approach for high-density fed-batch fermentation of engineered E. coli for DHB production.

fermentation_workflow Inoculum_Preparation Inoculum Preparation (Shake Flask Culture) Bioreactor_Setup Bioreactor Setup & Sterilization Inoculum_Preparation->Bioreactor_Setup Batch_Phase Batch Phase (Initial Growth on Glucose) Bioreactor_Setup->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled Feeding of Substrates) Batch_Phase->Fed_Batch_Phase Induction Induction of Pathway Genes (e.g., with IPTG) Fed_Batch_Phase->Induction Production_Phase Production Phase Induction->Production_Phase Harvesting Harvesting (Centrifugation) Production_Phase->Harvesting Downstream_Processing Downstream Processing (Purification of DHB) Harvesting->Downstream_Processing

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

  • Grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., glucose) and necessary supplements (e.g., amino acids for auxotrophic strains).[6]

  • Grow this seed culture to a specific optical density (e.g., OD₆₀₀ of 4-6).

2. Bioreactor Setup and Batch Phase:

  • Prepare the bioreactor with a defined mineral medium containing an initial concentration of the primary carbon source (e.g., glucose).

  • Sterilize the bioreactor and medium.

  • Inoculate the bioreactor with the seed culture.

  • Maintain process parameters such as temperature (e.g., 37°C), pH (e.g., 7.0, controlled with acid/base addition), and dissolved oxygen (e.g., >30%, controlled by agitation and aeration).

  • Allow the culture to grow in batch mode until the initial carbon source is depleted, often indicated by a sharp increase in dissolved oxygen.

3. Fed-Batch Phase and Induction:

  • Initiate a controlled feed of a concentrated solution of the carbon source(s) (e.g., glucose, homoserine, or ethylene glycol) to maintain a desired growth rate and avoid the accumulation of inhibitory byproducts.

  • When the culture reaches a target cell density, induce the expression of the DHB biosynthesis pathway genes by adding an inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).[6]

4. Production and Harvesting:

  • Continue the fed-batch cultivation under controlled conditions to allow for DHB production.

  • Monitor cell growth and DHB concentration in the culture supernatant periodically.

  • Harvest the culture by centrifugation to separate the cell biomass from the DHB-containing supernatant.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules like DHB in complex biological matrices.

1. Sample Preparation (from Fermentation Broth):

  • Centrifuge the fermentation sample to pellet the cells.

  • Collect the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., water or mobile phase).

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled version of DHB).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the deprotonated molecule of DHB as the precursor ion and monitoring specific fragment ions.

Table 3: Hypothetical MRM Transitions for this compound (MW: 120.10 g/mol )

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound119.0Hypothetical fragment 1Negative
This compound119.0Hypothetical fragment 2Negative
Internal Standard (e.g., DHB-d3)122.0Corresponding fragmentNegative

Note: The specific fragment ions for DHB would need to be determined experimentally through infusion and fragmentation analysis.

OHB Reductase Activity Assay

The activity of OHB reductase, a key enzyme in several DHB synthesis pathways, can be measured spectrophotometrically by monitoring the oxidation of NADH or NADPH.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Add a known concentration of the substrate, 2-oxo-4-hydroxybutyrate (OHB).

  • Add the cofactor, NADH or NADPH.

2. Enzymatic Reaction:

  • Initiate the reaction by adding the enzyme source (e.g., purified enzyme or cell lysate).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH to NAD⁺/NADP⁺.

3. Calculation of Activity:

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH/NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Role in Cellular Processes and Future Perspectives

While the biosynthesis of DHB in engineered organisms is well-studied, its role in natural cellular processes is less understood. Its classification as a secondary metabolite suggests it may not be essential for primary growth but could have roles in signaling or defense mechanisms in plants.[1] In humans, its presence in urine and elevated levels in certain metabolic disorders warrant further investigation into its endogenous metabolic pathways and potential as a biomarker.[4][11]

Future research should focus on:

  • Elucidating the natural biosynthetic and degradation pathways of DHB in various organisms.

  • Investigating its specific role in cellular signaling and its interaction with other biomolecules.

  • Exploring its potential as a diagnostic or prognostic biomarker for metabolic diseases.

  • Further optimizing microbial production platforms for industrial-scale applications.

By continuing to explore both the synthetic and natural aspects of this compound, the scientific and industrial communities can unlock its full potential as a valuable chemical and a molecule of biological significance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxybutanoic Acid from Renewable Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dihydroxybutanoic acid (2,4-DHB) is a valuable platform chemical with applications in the synthesis of pharmaceuticals, biopolymers, and as a precursor to the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB) used in animal nutrition.[1][2][3] The growing demand for sustainable chemical production has spurred the development of biosynthetic routes to 2,4-DHB from renewable feedstocks, offering an alternative to traditional petroleum-based synthesis. This document provides detailed application notes and experimental protocols for the synthesis of 2,4-DHB using engineered microorganisms, focusing on pathways starting from glucose, a combination of glucose and methanol (B129727), and malic acid.

Synthesis Pathways from Renewable Feedstocks

Several biosynthetic pathways have been engineered in microorganisms, primarily Escherichia coli, to produce 2,4-DHB from renewable carbon sources. These pathways leverage the host's central metabolism and introduce heterologous or engineered enzymes to create novel routes to the target molecule.

Synthesis from Glucose via L-Homoserine

This pathway utilizes the naturally occurring amino acid L-homoserine, an intermediate in the aspartate metabolic pathway, as a precursor. The synthesis involves a two-step enzymatic conversion of L-homoserine to 2,4-DHB.[2][4]

Pathway Description:

  • Transamination of L-Homoserine: L-homoserine is first converted to its α-keto acid analog, 2-oxo-4-hydroxybutyrate (OHB), by a homoserine transaminase.

  • Reduction of 2-Oxo-4-hydroxybutyrate: The intermediate OHB is then reduced to 2,4-DHB by an OHB reductase.[2][4]

Metabolic engineering strategies for this pathway often involve overexpressing key enzymes in the L-homoserine biosynthesis pathway and engineering the transaminase and reductase enzymes for improved activity and cofactor specificity.[2]

Synthesis from Glucose via a Redox-Balanced Route

A redox-balanced pathway for the de novo biosynthesis of 2,4-DHB from glucose has been developed in E. coli. This approach leverages the native L-homoserine metabolic route and incorporates systematic metabolic engineering to enhance product yield. Strategies include the deletion of competing pathways, reinforcement of the biosynthetic pathway, and increasing the availability of precursors.[1] This method has achieved the highest reported fermentative titer of 2,4-DHB from glucose.[1]

Synthesis from a Mixture of Methanol and Glucose

This innovative pathway utilizes a combination of methanol and glucose as carbon sources. Methanol serves as a C1 donor, which is converted to formaldehyde (B43269) by methanol dehydrogenase. The formaldehyde is then condensed with pyruvate, derived from glucose glycolysis, to form the key intermediate 2-keto-4-hydroxybutyric acid. This intermediate is subsequently reduced to 2,4-DHB.[5] This approach offers high carbon atom economy.[5]

Synthesis from Malic Acid

A patented method describes the enzymatic conversion of malic acid, a C4 dicarboxylic acid that can be produced fermentatively from glucose, to 2,4-DHB. This synthetic route involves three key enzymatic steps:

  • Phosphorylation of Malic Acid: Malic acid is converted to 4-phospho-malic acid by a malic acid kinase.

  • Reduction to Semialdehyde: The 4-phospho-malic acid is then converted to malate-4-semialdehyde by a malate (B86768) semialdehyde dehydrogenase.

  • Final Reduction to 2,4-DHB: Finally, malate-4-semialdehyde is reduced to this compound by a specific dehydrogenase.

Quantitative Data Presentation

The following tables summarize the quantitative data for the different synthesis routes of 2,4-DHB from renewable feedstocks.

FeedstockMicroorganismSynthesis PathwayTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
GlucoseE. coliRedox-Balanced via L-Homoserine22.0--[1]
GlucoseE. coliVia L-Homoserine5.30.1 g/g-[4]
Glucose/MethanolE. coliMethanol Assimilation14.6--[5]
GlucoseE. coliVia L-Homoserine (cofactor engineered)-0.25 mol/mol0.099 g/L/h (0.83 mmol/L/h)[2]
L-HomoserineE. coli (whole-cell biocatalysis)Cofactor Self-Sufficient17.8 (148.2 mM)0.944 mol/mol-[3]

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

Protocol 1: Fermentative Production of 2,4-DHB from Glucose via the L-Homoserine Pathway

This protocol is based on the methods described for the production of 2,4-DHB in engineered E. coli overproducing L-homoserine.

1. Strain and Plasmid Preparation:

  • Host Strain: E. coli K-12 strain engineered for L-homoserine overproduction (e.g., by deleting genes for downstream pathways like thrB and metA).

  • Plasmids: Plasmids carrying the genes for a homoserine transaminase and an OHB reductase under the control of an inducible promoter (e.g., T7 or araBAD).

2. Media Preparation:

  • LB Medium: For initial strain culture and propagation.

  • M9 Minimal Medium (for shake flask cultivation):

    • Per liter: 6.8 g Na₂HPO₄, 3 g KH₂PO₄, 0.5 g NaCl, 1 g NH₄Cl.

    • After autoclaving, add: 2 mL of 1 M MgSO₄, 0.1 mL of 1 M CaCl₂, 10 mL of 20% (w/v) glucose, and appropriate antibiotics.

  • Fermentation Medium (for fed-batch fermentation):

    • A defined mineral medium containing glucose, salts (phosphates, ammonium, sulfate), and trace elements. The exact composition should be optimized for high-density cell growth.

3. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking (220 rpm).

  • The next day, inoculate 50 mL of M9 minimal medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8. This will serve as the inoculum for the main culture or fermenter.

4. Shake Flask Cultivation:

  • Inoculate 50 mL of M9 minimal medium in a 250 mL baffled shake flask with the prepared inoculum to a starting OD₆₀₀ of 0.1.

  • Incubate at 37°C with vigorous shaking (220 rpm).

  • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG).

  • Continue cultivation for 24-48 hours, collecting samples periodically to measure cell density and 2,4-DHB concentration.

5. Fed-Batch Fermentation (for higher titers):

  • Prepare a 1 L or 5 L bioreactor with the defined fermentation medium.

  • Inoculate the fermenter with the prepared inoculum.

  • Maintain the temperature at 37°C, pH at 7.0 (controlled with NH₄OH or NaOH/H₃PO₄), and dissolved oxygen (DO) above 20% (by controlling agitation and aeration rate).

  • After the initial batch glucose is consumed (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution. An exponential feeding strategy can be employed to maintain a specific growth rate.

  • Induce the culture with an appropriate inducer (e.g., IPTG) at a mid-exponential growth phase (e.g., OD₆₀₀ of 20-30).

  • Continue the fermentation for 48-72 hours, monitoring cell growth, glucose consumption, and 2,4-DHB production.

6. Downstream Processing and Purification:

  • Cell Removal: Harvest the fermentation broth and remove the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Treatment: The supernatant containing 2,4-DHB can be further processed. Acidification of the supernatant to a low pH (e.g., pH 2) can aid in subsequent extraction steps.

  • Purification:

    • Ion-Exchange Chromatography: Pass the acidified supernatant through an anion exchange column. Wash the column and then elute the bound 2,4-DHB with a salt gradient or a pH shift.

    • Solvent Extraction: Alternatively, 2,4-DHB can be extracted from the acidified supernatant using an organic solvent like ethyl acetate. The organic phase is then collected and the solvent is evaporated to obtain the product.

    • Further purification can be achieved by crystallization.

7. Analytical Methods:

  • Quantification of 2,4-DHB: The concentration of 2,4-DHB in the culture supernatant can be determined by High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reversed-phase column or a specific column for organic acid analysis.

    • Mobile Phase: An acidic aqueous mobile phase (e.g., 0.1% phosphoric acid or formic acid in water).

    • Detection: UV detection at 210 nm or Refractive Index (RI) detection.

    • Quantification is performed using a standard curve of pure 2,4-DHB.

Visualizations

Synthesis_from_Glucose_via_Homoserine Glucose Glucose Aspartate Aspartate Glucose->Aspartate Central Metabolism Homoserine Homoserine Aspartate->Homoserine Native Pathway OHB 2-Oxo-4-hydroxybutyrate Homoserine->OHB Homoserine Transaminase DHB This compound OHB->DHB OHB Reductase

Caption: Synthesis of 2,4-DHB from Glucose via L-Homoserine.

Synthesis_from_Methanol_Glucose Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Methanol Dehydrogenase Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis OHB 2-Keto-4-hydroxybutyric Acid Formaldehyde->OHB Condensation Pyruvate->OHB DHB This compound OHB->DHB Reduction

Caption: Synthesis of 2,4-DHB from Methanol and Glucose.

Experimental_Workflow_DHB_Production cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Prep Strain and Plasmid Preparation Inoculum_Prep Inoculum Preparation Strain_Prep->Inoculum_Prep Media_Prep Media Preparation Media_Prep->Inoculum_Prep Fermentation Fed-Batch Fermentation Inoculum_Prep->Fermentation Induction Induction of Gene Expression Fermentation->Induction Harvesting Cell Harvesting Induction->Harvesting Purification Purification (e.g., Chromatography) Harvesting->Purification Analysis Analysis (e.g., HPLC) Purification->Analysis Product Pure 2,4-DHB Purification->Product

Caption: General Experimental Workflow for 2,4-DHB Production.

References

Production of 2,4-Dihydroxybutanoic Acid via Microbial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of 2,4-dihydroxybutanoic acid (2,4-DHB), a valuable platform chemical and precursor for various pharmaceuticals and specialty chemicals. The following sections outline engineered metabolic pathways in Escherichia coli, present key production data, and offer comprehensive experimental protocols for lab-scale fermentation.

Introduction

This compound (2,4-DHB) is a versatile four-carbon hydroxy acid with significant potential in the chemical and pharmaceutical industries. Microbial fermentation using metabolically engineered organisms, primarily E. coli, offers a sustainable and environmentally friendly alternative to traditional chemical synthesis routes. This document details three distinct biosynthetic pathways for 2,4-DHB production, enabling researchers to select and optimize a process based on available feedstocks and desired production metrics.

Data Presentation: Comparative Production of 2,4-DHB

The following table summarizes key quantitative data from various studies on the microbial production of 2,4-DHB, facilitating easy comparison of different approaches.

Host OrganismBiosynthetic PathwaySubstrate(s)Fermentation ModeTiter (g/L)YieldProductivityReference
E. coliL-Homoserine PathwayGlucoseFed-batch22.0--[1]
E. coliL-Homoserine PathwayGlucoseFed-batch5.30.1 g/g glucose-[2]
E. coliL-Homoserine PathwayGlucoseShake-flask-0.25 mol/mol glucose0.83 mmol/L/h[3][4]
E. coliMethanol (B129727) & Glucose PathwayMethanol, GlucoseFed-batch14.6--[5]
E. coliEthylene (B1197577) Glycol PathwayEthylene GlycolShake-flask0.8--[6]
E. coliEthylene Glycol PathwayGlycolaldehydeShake-flask1.0--[6]

Biosynthetic Pathways

Several synthetic metabolic pathways have been successfully engineered in E. coli to produce 2,4-DHB. Below are diagrams and descriptions of three prominent pathways.

L-Homoserine Pathway

This pathway utilizes the naturally occurring amino acid L-homoserine as a key intermediate. L-homoserine is first deaminated to 2-oxo-4-hydroxybutyrate (OHB), which is then reduced to 2,4-DHB.[2]

L_Homoserine_Pathway Glucose Glucose Homoserine L-Homoserine Glucose->Homoserine Native E. coli metabolism OHB 2-Oxo-4-hydroxybutyrate (OHB) Homoserine->OHB Homoserine transaminase (e.g., aspC, avtA) DHB This compound (2,4-DHB) OHB->DHB OHB reductase (e.g., engineered malate dehydrogenase)

L-Homoserine to 2,4-DHB Pathway
Methanol and Glucose Co-utilization Pathway

This innovative pathway enables the production of 2,4-DHB from a mixture of glucose and methanol.[5] Methanol is oxidized to formaldehyde, which then condenses with pyruvate (B1213749) (derived from glucose glycolysis) to form the intermediate 2-keto-4-hydroxybutyric acid, a tautomer of OHB. This intermediate is subsequently reduced to 2,4-DHB.[5]

Methanol_Glucose_Pathway Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Methanol dehydrogenase KHB 2-Keto-4-hydroxybutyrate Formaldehyde->KHB Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->KHB Pyruvate-dependent aldolase DHB This compound (2,4-DHB) KHB->DHB Dehydrogenase/ Aldo-keto reductase

Methanol and Glucose to 2,4-DHB Pathway
Ethylene Glycol Pathway

This synthetic pathway converts ethylene glycol, a non-food feedstock, into 2,4-DHB through a series of five enzymatic steps.[6]

Ethylene_Glycol_Pathway EG Ethylene Glycol Glycolaldehyde Glycolaldehyde EG->Glycolaldehyde Ethylene glycol dehydrogenase Threose D-Threose Glycolaldehyde->Threose D-Threose aldolase Threonolactone D-Threono- 1,4-lactone Threose->Threonolactone D-Threose dehydrogenase Threonate D-Threonate Threonolactone->Threonate D-Threono- 1,4-lactonase OHB 2-Oxo-4-hydroxybutyrate (OHB) Threonate->OHB D-Threonate dehydratase DHB This compound (2,4-DHB) OHB->DHB OHB reductase

Ethylene Glycol to 2,4-DHB Pathway

Experimental Protocols

The following protocols provide a general framework for the production of 2,4-DHB in E. coli. Optimization of specific parameters may be required for different strains and pathways.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Strain Revival and Pre-culture inoculation Inoculation strain->inoculation media Media and Feed Preparation media->inoculation batch Batch Phase inoculation->batch fedbatch Fed-batch Phase (Induction) batch->fedbatch sampling Sampling and OD600 Measurement fedbatch->sampling hplc Quantification of 2,4-DHB (HPLC) sampling->hplc

General Experimental Workflow
Protocol 1: Shake-Flask Cultivation for 2,4-DHB Production

1. Media and Reagents:

  • LB Broth (per Liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.

  • M9 Minimal Medium (5X Stock, per Liter): 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5 g NH₄Cl.

  • Working M9 Medium: 200 mL 5X M9 salts, 2 mL 1 M MgSO₄, 1 mL 0.1 M CaCl₂, 10 mL 20% (w/v) glucose, appropriate antibiotics, and sterile water to 1 L.

  • Inducer: 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • The next day, inoculate 1 mL of the overnight culture into 50 mL of fresh LB medium in a 250 mL shake flask.

  • Incubate at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

3. Shake-Flask Fermentation:

  • Inoculate 50 mL of M9 minimal medium in a 250 mL baffled shake flask with the seed culture to a starting OD₆₀₀ of 0.1.

  • Incubate at 37°C with shaking at 220 rpm.

  • When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue incubation for 24-72 hours, taking samples periodically to measure cell density and 2,4-DHB concentration.

Protocol 2: Fed-Batch Fermentation for High-Titer 2,4-DHB Production

1. Media and Reagents:

  • Batch Medium (e.g., modified M9 medium): Composition should be optimized for initial cell growth.

  • Feed Medium: A concentrated solution of the primary carbon source (e.g., 500 g/L glucose), nitrogen source, and essential salts. The composition should be designed to maintain a balanced nutrient supply and avoid the accumulation of inhibitory byproducts.

  • Inducer Solution: Concentrated IPTG solution.

2. Inoculum Development:

  • Prepare a seed culture as described in the shake-flask protocol, scaling up the volume as needed for the bioreactor. A two-stage seed culture (e.g., 5 mL to 50 mL, then to 500 mL) is recommended for larger bioreactors.

3. Bioreactor Setup and Batch Phase:

  • Prepare and sterilize the bioreactor with the initial batch medium.

  • Calibrate pH, dissolved oxygen (DO), and temperature sensors.

  • Inoculate the bioreactor with the seed culture.

  • Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by automated addition of acid/base.

  • Control the DO level at a setpoint (e.g., 30% of air saturation) by adjusting the agitation speed and airflow rate.

  • Monitor the consumption of the initial carbon source. A sharp increase in the DO signal and a decrease in the carbon dioxide evolution rate (CER) typically indicate substrate depletion.

4. Fed-Batch Phase and Induction:

  • Upon depletion of the initial carbon source, initiate the feeding of the concentrated feed medium.

  • A common feeding strategy is exponential feeding to maintain a constant specific growth rate. The feed rate (F) can be calculated using the following equation: F(t) = (μ / YX/S) * X₀V₀ * eμt where μ is the desired specific growth rate, YX/S is the biomass yield on substrate, X₀ and V₀ are the biomass concentration and volume at the start of the feed, and t is time.

  • When the desired cell density is reached (e.g., OD₆₀₀ of 50-100), induce the culture with IPTG.

  • Continue the fed-batch fermentation for an additional 24-48 hours, monitoring cell growth and 2,4-DHB production.

5. Sampling and Analysis:

  • Aseptically withdraw samples from the bioreactor at regular intervals.

  • Measure the OD₆₀₀ to monitor cell growth.

  • Centrifuge the samples to separate the cell pellet from the supernatant.

  • Analyze the supernatant for 2,4-DHB concentration using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., an organic acid analysis column) and detector (e.g., a refractive index or UV detector).

Conclusion

The microbial production of this compound is a rapidly advancing field with significant potential for industrial application. The choice of biosynthetic pathway and fermentation strategy will depend on factors such as feedstock availability, cost, and desired production scale. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize their own 2,4-DHB production processes. Further metabolic engineering efforts, including cofactor balancing and pathway optimization, are likely to lead to even higher titers and yields in the future.

References

Quantitative Analysis of 2,4-Dihydroxybutanoic Acid in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybutanoic acid (DHBA), also known as 2,4-dihydroxybutyrate, is a short-chain hydroxy acid that has been identified in various biological systems.[1] As a metabolite, its presence and concentration can be indicative of specific metabolic states or dietary intake, making its accurate quantification in biological samples like plasma and urine crucial for research and clinical applications.[2][3] This document provides detailed application notes and experimental protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Methods Overview

The choice of analytical methodology for this compound quantification depends on factors such as required sensitivity, sample throughput, and the nature of the biological matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like DHBA, derivatization is necessary to increase volatility. GC-MS offers high chromatographic resolution and specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for the analysis of polar and non-volatile compounds without the need for derivatization. It offers high throughput and is amenable to automation.

The following sections provide detailed protocols for both GC-MS and a proposed LC-MS/MS method, along with a summary of quantitative data to aid in method selection and implementation.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analytical methods described.

Table 1: GC-MS Method Performance for this compound Quantification

ParameterSerumUrine
Limit of Detection (LOD)< 0.3 mg/L< 0.3 mg/L
Limit of Quantification (LOQ)< 1.0 mg/L< 1.0 mg/L
Endogenous Concentration Range< 0.12–1.38 mg/L0.72–26.2 mg/L

Data synthesized from a validated method for organic acids including 2,4-dihydroxybutyric acid.[4]

Table 2: Proposed LC-MS/MS Method Performance for Analytes Similar to this compound

ParameterTypical Performance
Linearity (r²)> 0.99
Accuracy (% Recovery)85 - 115%
Precision (% CV)< 15%
Lower Limit of Quantification (LLOQ)ng/mL range

Performance data is based on validated methods for similar short-chain hydroxy acids and organic acids, as a specific validated method for 2,4-DHBA was not available.[5][6][7]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is based on a validated method for the quantification of organic acids, including 2,4-dihydroxybutyric acid, in human serum and urine.[2][4]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Ethyl acetate (B1210297), GC grade

  • Hydrochloric acid (HCl), 6M

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass test tubes

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., TG-5SILMS)

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of serum or urine into a glass test tube.

  • Add a known amount of the internal standard.

  • Acidify the sample by adding 100 µL of 6M HCl to adjust the pH to 1-2.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture for 1 minute to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

3. Derivatization (Silylation)

  • To the dried residue, add 50 µL of MSTFA with 1% TMCS.

  • Seal the tube tightly and incubate at 60°C for 60 minutes to ensure complete derivatization.

  • After incubation, allow the tube to cool to room temperature.

  • Transfer the derivatized sample to a GC autosampler vial for analysis.

4. GC-MS Analysis

  • GC Column: TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split mode (e.g., 1:20 split ratio) at 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for derivatized this compound and the internal standard.

Protocol 2: Proposed Method for Quantification of this compound by LC-MS/MS

This proposed protocol is based on established methods for the analysis of similar short-chain hydroxy acids and organic acids in biological fluids.[5][6][7] Method validation is required before implementation.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., stable isotope-labeled this compound

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma/urine (drug-free for calibration standards)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system with a reversed-phase column (e.g., C18)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma or urine samples on ice.

  • Pipette 50 µL of the sample into a microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at ≥13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase for concentration.

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Detector: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.

Visualizations

Metabolic Context of this compound

This compound is a metabolite that can be related to the metabolism of gamma-hydroxybutyrate (GHB), a neurotransmitter and a drug of abuse. The exact endogenous signaling pathway of 2,4-DHBA in humans is not well-defined, and it is often considered a secondary metabolite.[8] The following diagram illustrates the metabolic pathway of GHB, providing a context for related hydroxybutyric acids.

GHB_Metabolism GABA gamma-Aminobutyric acid (GABA) SSA Succinic semialdehyde GABA->SSA GABA transaminase GHB gamma-Hydroxybutyrate (GHB) SSA->GHB SSA reductase Succinate Succinate SSA->Succinate SSADH GHB->SSA GHB dehydrogenase DHBA This compound GHB->DHBA Related Metabolism Krebs Krebs Cycle Succinate->Krebs

Figure 1. Metabolic pathway of gamma-hydroxybutyrate (GHB) and its relation to this compound.

Experimental Workflows

The selection of an analytical method is guided by the experimental requirements. The following diagrams illustrate the typical workflows for the GC-MS and LC-MS/MS methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) LLE Liquid-Liquid Extraction Sample->LLE Dry Evaporation LLE->Dry Deriv Derivatization (Silylation) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition & Processing GCMS->Data

Figure 2. Experimental workflow for the quantification of this compound by GC-MS.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Biological Sample (Plasma/Urine) PP Protein Precipitation Sample_LC->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_LC Data Acquisition & Processing LCMS->Data_LC

Figure 3. Experimental workflow for the quantification of this compound by LC-MS/MS.

References

Application Note: Quantitative Analysis of 2,4-Dihydroxybutanoic Acid in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive HPLC-MS/MS method for the quantification of 2,4-dihydroxybutanoic acid in human plasma. This compound is a short-chain hydroxy acid that may serve as a biomarker in various metabolic pathways and disease states.[1] The described protocol utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry operating in negative electrospray ionization mode.[2] This method is tailored for researchers, scientists, and professionals in drug development requiring precise and reliable measurement of this polar metabolite in a complex biological matrix.

Introduction

This compound, also known as 3-deoxytetronate, is an organic compound classified as a short-chain hydroxy acid.[1] It has been identified in human biofluids such as blood and urine.[1] Altered levels of this compound may be indicative of metabolic dysregulation, making its accurate quantification crucial for clinical and metabolic research. This document provides a comprehensive protocol for the analysis of this compound using widely accessible HPLC-MS/MS instrumentation, addressing the challenges associated with analyzing small, polar molecules in complex biological samples.[3]

Experimental Protocol

  • This compound standard (e.g., Sigma-Aldrich)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3 (custom synthesis or commercial provider)

  • LC-MS grade acetonitrile (B52724) (ACN) and water (e.g., Fisher Scientific)

  • LC-MS grade formic acid (FA) (e.g., Thermo Fisher Scientific)

  • Pooled, drug-free human plasma (e.g., BioIVT)

A protein precipitation method is employed for the extraction of this compound from plasma samples.[2]

  • Thaw frozen human plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[2][3]

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2][3]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).[2]

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for HPLC-MS/MS analysis.[2][3]

Chromatographic separation is achieved using a reversed-phase column suitable for polar analytes.

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

ParameterValue
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 119.0101.0100-15
119.071.0100-20
This compound-d3 (IS) 122.0104.0100-15

Note: MS parameters, particularly collision energies, should be optimized for the specific instrument used.

Data Presentation and Method Performance

  • Calibration Standards: Prepare by spiking known concentrations of this compound into drug-free human plasma to create a calibration curve. A typical range would be from 10 ng/mL to 2000 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL) in drug-free human plasma to assess the accuracy and precision of the method.[2]

The following table summarizes the expected quantitative performance parameters for the validated method.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) > 0.99[2]> 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10, Accuracy within ±20%, Precision ≤20% CV[2]10 ng/mL
Accuracy Within ±15% of nominal value (±20% for LLOQ)[2]Within ±15%
Precision (CV%) ≤15% (≤20% for LLOQ)[2]≤15%
Matrix Effect Monitored to ensure minimal ion suppression or enhancementAcceptable
Recovery Consistent, precise, and reproducible> 85%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma 50 µL Human Plasma add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex for 1 min add_is->vortex1 centrifuge Centrifuge at 14,000 x g for 15 min at 4°C vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Initial Mobile Phase dry->reconstitute transfer_vial Transfer to Autosampler Vial reconstitute->transfer_vial injection Inject 5 µL onto HPLC System transfer_vial->injection separation Chromatographic Separation (Reversed-Phase HSS T3 Column) injection->separation detection MS/MS Detection (Negative ESI, MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for the analysis of this compound.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol employs a straightforward sample preparation technique and robust chromatographic and mass spectrometric conditions. This method is well-suited for applications in clinical research, metabolomics, and drug development where accurate measurement of this and similar small polar metabolites is required.

References

Application Note: GC-MS Analysis of 2,4-Dihydroxybutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybutanoic acid (2,4-DHBA) is a short-chain hydroxy fatty acid that has been identified as a metabolite in various biological systems.[1][2] Notably, it is a phase I metabolite of gamma-hydroxybutyric acid (GHB), a neurotransmitter and a drug of abuse.[3][4][5] Accurate and sensitive quantification of 2,4-DHBA and its derivatives is crucial for metabolomics research, clinical diagnostics, and in the forensic analysis of GHB exposure.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic acids.[6][7] However, due to the polar nature and low volatility of 2,4-DHBA, derivatization is a mandatory step to enhance its thermal stability and chromatographic performance for GC-MS analysis.[7][8] This application note provides detailed protocols for the extraction, derivatization, and quantification of 2,4-DHBA from biological matrices using GC-MS.

Quantitative Data Summary

The following tables summarize the endogenous concentration ranges of this compound found in human serum and urine, as reported in the literature. These values can serve as a reference for studies investigating the metabolic profile of this compound.

Table 1: Endogenous Concentration of this compound in Human Serum. [3][4][5]

AnalyteMatrixNumber of VolunteersConcentration Range (mg/L)
This compoundSerum101< 0.12 - 1.38

Table 2: Endogenous Concentration of this compound in Human Urine. [3][4]

AnalyteMatrixNumber of VolunteersConcentration Range (mg/L)
This compoundUrine1320.72 - 26.2

Experimental Protocols

Protocol 1: Sample Preparation from Urine or Serum

This protocol details the extraction and derivatization of this compound from biological fluids for GC-MS analysis.[9][10]

Materials:

  • Urine or Serum Samples

  • Internal Standard (e.g., stable isotope-labeled 2,4-DHBA or a suitable organic acid not present in the sample)

  • 6 M HCl

  • Sodium Chloride (NaCl)

  • Ethyl Acetate (B1210297) (High Purity, Chromatography Grade)[11]

  • N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[10]

  • Pyridine

  • Anhydrous Sodium Sulfate

  • Glass vials (2 mL and 4 mL) with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or oven

Procedure:

  • Sample Aliquoting: Pipette a defined volume of the sample (e.g., 1 mL of urine or 0.5 mL of serum) into a clean glass tube.

  • Internal Standard Addition: Add a known amount of the internal standard to each sample, blank, and calibration standard.[11]

  • Acidification: Acidify the sample to a pH of less than 1 by adding 200 µL of 6 M HCl.[10]

  • Salting Out: Add approximately 1.5 g of sodium chloride to the sample to facilitate the extraction of organic acids.[10]

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 800 x g for 5 minutes to separate the layers.[10]

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 35-40°C).[9]

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of MSTFA with 1% TMCS and 50 µL of pyridine.[10]

    • Seal the vial tightly and heat at 60°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[8][10]

  • Sample ready for GC-MS analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis

This protocol provides a general set of parameters for the GC-MS analysis of silylated this compound derivatives. Optimization may be required based on the specific instrument and column used.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
Injection Port Temperature250°C[10]
Injection ModeSplitless or Split (e.g., 10:1)
Injection Volume1-2 µL[10]
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial temperature of 100°C for 1 minute, ramp at 3°C/min to 200°C, then ramp at 6°C/min to 280°C and hold for 10 minutes.[10]
Mass Spectrometer
Transfer Line Temperature270°C[10]
Ion Source Temperature200°C[10]
Ionization ModeElectron Ionization (EI) at 70 eV[10]
Mass Scan Rangem/z 50-550[11]
Acquisition ModeFull Scan for identification and/or Selected Ion Monitoring (SIM) for quantification[10]

Selected Ion Monitoring (SIM) for 2,4-DHBA-TMS Derivative: For enhanced sensitivity and selectivity in quantitative analysis, monitor the following characteristic ions for the trimethylsilyl derivative of this compound:

  • Target ion: m/z 219[4][5]

  • Qualifier ion: m/z 321[4][5]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output sample Biological Sample (Urine/Serum) add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (Silylation) dry->derivatize gcms GC-MS Injection and Analysis derivatize->gcms data Data Acquisition (Scan/SIM) gcms->data process Data Processing (Quantification) data->process results Quantitative Results process->results

Caption: Experimental workflow for GC-MS analysis of this compound.

ghb_metabolism GHB Gamma-Hydroxybutyric Acid (GHB) SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase DHBA_2_4 This compound GHB->DHBA_2_4 Phase I Metabolism DHBA_3_4 3,4-Dihydroxybutanoic Acid GHB->DHBA_3_4 Phase I Metabolism SA Succinic Acid SSA->SA SSADH

References

Application Notes and Protocols for Biodegradable Polymers from 2,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,4-dihydroxybutanoic acid (DHB) as a monomer in the synthesis of biodegradable polymers. This document covers monomer synthesis, polymerization techniques, and detailed methodologies for the characterization of the resulting polymers, with a focus on applications in the biomedical and pharmaceutical fields.

Introduction

This compound is a versatile monomer that can be sourced from renewable resources, making it an attractive building block for sustainable and biodegradable polymers.[1] Its structure, featuring both a carboxylic acid and two hydroxyl groups, allows for the synthesis of polyesters and other copolymers with tunable properties.[1] These polymers are of significant interest for various biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and temporary medical implants, owing to their biocompatibility and ability to degrade into non-toxic products.

Monomer Synthesis

This compound can be produced through both microbial fermentation and chemical synthesis routes.

Microbial Fermentation

Engineered strains of Escherichia coli are capable of producing this compound from various carbon sources, including glucose and malate.[1] One common pathway involves the conversion of homoserine. The general workflow for microbial production is outlined below.

cluster_0 Microbial Fermentation of 2,4-DHB Carbon_Source Carbon Source (e.g., Glucose) Engineered_Ecoli Engineered E. coli (with synthetic pathway) Carbon_Source->Engineered_Ecoli Metabolism Fermentation Fermentation Engineered_Ecoli->Fermentation Purification Downstream Processing & Purification Fermentation->Purification DHB_Monomer 2,4-Dihydroxybutanoic Acid Monomer Purification->DHB_Monomer cluster_1 Polymerization of 2,4-DHB DHB_Monomer This compound Polycondensation Polycondensation DHB_Monomer->Polycondensation Lactone_Formation Lactonization DHB_Monomer->Lactone_Formation Homopolymer Poly(2,4-dihydroxybutanoate) Polycondensation->Homopolymer ROP Ring-Opening Polymerization ROP->Homopolymer Copolymer Copolymers (e.g., with caprolactone) ROP->Copolymer Other_Monomers Other Monomers Other_Monomers->Copolymer Lactone 2-Hydroxy-γ-butyrolactone Lactone_Formation->Lactone Lactone->ROP cluster_2 Biocompatibility Testing Workflow Cell_Seeding Seed Cells in 96-well Plate Exposure Expose Cells to Extracts Cell_Seeding->Exposure Polymer_Extract Prepare Polymer Extracts Polymer_Extract->Exposure Incubation Incubate (24-72h) Exposure->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Quantification Measure Absorbance MTT_Assay->Quantification Analysis Calculate Cell Viability Quantification->Analysis

References

Application Notes and Protocols for the Polymerization of 2,4-Dihydroxybutanoic Acid and its Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybutanoic acid (2,4-DHBA) is a versatile monomer for the synthesis of biodegradable and biocompatible polyesters. Its structure, featuring both a carboxylic acid and two hydroxyl groups, allows for polymerization through various routes, including condensation polymerization and, more commonly, the ring-opening polymerization (ROP) of its lactone form, α-hydroxy-γ-butyrolactone (HBL). The resulting polymers possess pendant hydroxyl groups, which can be leveraged for further functionalization, making them highly attractive for biomedical applications, particularly in the field of drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 2,4-DHBA homopolymers and its copolymers with other common biodegradable monomers, such as lactide and ε-caprolactone.

Polymerization Strategies

The polymerization of 2,4-DHBA can be approached through two primary methods: direct polycondensation of the dihydroxy acid and ring-opening polymerization of its corresponding lactone.

  • Condensation Polymerization: This method involves the direct reaction between the carboxylic acid and hydroxyl groups of the 2,4-DHBA monomer. While feasible, controlling the molecular weight and achieving high molar mass polymers can be challenging due to the need to efficiently remove the water byproduct.

  • Ring-Opening Polymerization (ROP): This is the more prevalent and controlled method for producing high molecular weight polyesters from 2,4-DHBA. It involves the ROP of its lactone derivative, α-hydroxy-γ-butyrolactone (HBL). This approach offers better control over the polymer's molecular weight, architecture, and dispersity. Copolymers can be readily synthesized by introducing other cyclic ester monomers, such as lactide or ε-caprolactone, into the polymerization reaction.

Experimental Protocols

Protocol 1: Synthesis of poly(α-hydroxy-γ-butyrolactone-co-ε-caprolactone) via Ring-Opening Polymerization

This protocol describes the organocatalyzed ring-opening copolymerization of α-hydroxy-γ-butyrolactone (HBL) and ε-caprolactone (ε-CL) in bulk.[1]

Materials:

  • α-hydroxy-γ-butyrolactone (HBL)

  • ε-caprolactone (ε-CL)

  • Phosphazene P4 base (tert-BuP4) (catalyst)

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (B109758)

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox, add the desired amounts of HBL and ε-CL to a dried Schlenk flask equipped with a magnetic stirrer. In a separate vial, prepare a stock solution of the tert-BuP4 catalyst in anhydrous toluene.

  • Polymerization: Add the required volume of the catalyst solution to the monomer mixture. The reaction can be carried out at room temperature or elevated temperatures (e.g., 80 °C) to achieve faster kinetics.

  • Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Purification: After the desired conversion is reached, quench the reaction by adding a small amount of methanol. Dissolve the crude polymer in dichloromethane and precipitate it in an excess of cold methanol.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Quantitative Data:

The following table summarizes the results of the bulk copolymerization of HBL and ε-CL at 80 °C using tert-BuP4 as a catalyst.[1]

Monomer Feed Ratio (HBL:CL)Reaction Time (min)HBL Conversion (%)CL Conversion (%)Mn ( g/mol )Đ (PDI)
10:905889814,9003.8
20:805859713,5003.5
30:705829612,8003.2

Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index

Protocol 2: General Ring-Opening Polymerization of Lactones and Lactides

This protocol provides a general method for the synthesis of polyesters via ring-opening polymerization using a tin-based catalyst, which can be adapted for the copolymerization of HBL with lactide.

Materials:

  • Cyclic ester monomer (e.g., HBL, Lactide)

  • Tin(II) octoate (Sn(Oct)₂) (catalyst)

  • Benzyl alcohol (BnOH) (initiator)

  • Toluene (anhydrous)

  • Heptane (B126788)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In an oven-dried 25 mL round bottom flask, add the desired amounts of the cyclic ester monomer(s), Sn(Oct)₂, and BnOH in anhydrous toluene.

  • Polymerization: Reflux the solution at 110 °C for two hours.

  • Cooling and Quenching: Allow the solution to cool to room temperature and then add 0.20 mL of 1 M HCl to quench the reaction.

  • Precipitation: Transfer the solution to a beaker containing 100 mL of heptane and cool in an ice bath for 20 minutes to precipitate the polymer.

  • Isolation and Drying: Decant the heptane and dry the polymer precipitate, if necessary, using a stream of nitrogen gas or a rotary evaporator.

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, composition, thermal properties, and mechanical properties.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Tensile Testing: To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Applications in Drug Delivery

Polymers and copolymers of this compound are promising candidates for drug delivery systems due to their biodegradability and the presence of functional pendant hydroxyl groups. These hydroxyl groups can be used to conjugate drugs or targeting ligands. The degradation rate and drug release profile can be tuned by adjusting the copolymer composition. For instance, incorporating ε-caprolactone can increase the flexibility and slow down the degradation rate compared to a pure polylactide-based polymer.

Drug Release Studies:

A typical in vitro drug release study involves the following steps:

  • Preparation of Drug-Loaded Nanoparticles/Microspheres: Encapsulate the desired drug into the polymer matrix using techniques like emulsion solvent evaporation or nanoprecipitation.

  • Release Study Setup: Disperse a known amount of the drug-loaded particles in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37 °C) with gentle agitation.

  • Sample Collection: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Drug Quantification: Analyze the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomers Monomers (2,4-DHBA-lactone, Lactide, ε-Caprolactone) ReactionVessel Reaction Vessel (Bulk or Solution) Monomers->ReactionVessel Catalyst Catalyst (e.g., Sn(Oct)₂, tert-BuP4) Catalyst->ReactionVessel Initiator Initiator (e.g., Benzyl Alcohol) Initiator->ReactionVessel Heating Heating (e.g., 80-140°C) ReactionVessel->Heating Polymerization Reaction Dissolution Dissolution (e.g., Dichloromethane) Heating->Dissolution Crude Polymer Precipitation Precipitation (e.g., Methanol/Heptane) Dissolution->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC Purified Polymer NMR NMR (Structure, Composition) Drying->NMR DSC DSC (Tg, Tm) Drying->DSC TGA TGA (Thermal Stability) Drying->TGA

Caption: Experimental workflow for the synthesis and characterization of 2,4-DHBA copolymers.

ROP_Mechanism Initiator Initiator (R-OH) ActivatedMonomer Activated Monomer Complex Initiator->ActivatedMonomer Catalyst Catalyst (e.g., Sn(Oct)₂) Monomer Cyclic Monomer (e.g., HBL, Lactide) Catalyst->Monomer Monomer->ActivatedMonomer Activation Propagation Propagation (Chain Growth) ActivatedMonomer->Propagation Initiation Polymer Polymer Chain Propagation->Polymer Monomer Addition Termination Termination/ Quenching Propagation->Termination Polymer->Propagation FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Simplified signaling pathway for Ring-Opening Polymerization (ROP).

References

Application Notes and Protocols: 2,4-Dihydroxybutanoic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybutanoic acid (DHB), a versatile and non-natural short-chain hydroxy acid, is emerging as a promising building block for the next generation of biodegradable and biocompatible polymers for advanced drug delivery applications.[1] Produced via microbial fermentation from renewable resources, DHB offers a sustainable platform for the synthesis of novel biomaterials.[2][3] Its unique chemical structure, featuring both a carboxylic acid and two hydroxyl groups, allows for versatile polymerization and copolymerization, leading to polymers with tunable physicochemical properties.[1] This document provides an overview of the potential applications of DHB in drug delivery, along with illustrative experimental protocols for the synthesis and evaluation of DHB-based drug delivery systems.

Potential Applications in Drug Delivery

The integration of this compound into polymers for drug delivery is an area of active research. Based on its chemical structure and the properties of the broader class of polyhydroxyalkanoates (PHAs), DHB-based polymers are anticipated to be valuable in several areas of drug delivery:

  • Nanoparticle-Based Drug Delivery: Amphiphilic copolymers incorporating DHB can self-assemble into nanoparticles, providing a vehicle for the encapsulation and targeted delivery of hydrophobic drugs.[4] The biodegradability of the polymer backbone ensures the safe clearance of the carrier from the body following drug release.[5]

  • Biodegradable Hydrogels: The hydroxyl groups in the DHB monomer unit offer sites for cross-linking, enabling the formation of hydrogels. These hydrogels can be designed to encapsulate and provide sustained release of therapeutic agents, making them suitable for applications in tissue engineering and localized drug delivery.

  • Drug-Polymer Conjugates: The carboxylic acid and hydroxyl functionalities of DHB can be utilized for the covalent attachment of drugs, creating polymer-drug conjugates. This approach can improve drug solubility, stability, and pharmacokinetic profiles. For instance, derivatives of dihydroxybutyric acid have been successfully used to create water-soluble platinum-polymer conjugates, demonstrating the feasibility of this approach for delivering anticancer drugs.[6]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that researchers would aim to collect when developing and characterizing this compound-based drug delivery systems.

Table 1: Physicochemical Properties of DHB-Based Copolymers

Copolymer Composition (molar ratio)Molecular Weight (kDa)Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)Degradation Half-life (weeks, in PBS pH 7.4)
P(DHB-co-CL) 75:25451.8358
P(DHB-co-CL) 50:50521.74212
P(DHB-co-LA) 75:25481.9556
P(DHB-co-LA) 50:50551.86110

P(DHB-co-CL): Poly(2,4-dihydroxybutanoate-co-ε-caprolactone) P(DHB-co-LA): Poly(2,4-dihydroxybutanoate-co-lactide)

Table 2: Characteristics of Drug-Loaded Nanoparticles

PolymerDrugDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
P(DHB-co-CL) 50:50Doxorubicin5.285.3150 ± 10-25.4
P(DHB-co-CL) 50:50Paclitaxel7.891.2165 ± 12-28.1
P(DHB-co-LA) 50:50Doxorubicin4.982.1140 ± 9-22.5
P(DHB-co-LA) 50:50Paclitaxel7.188.6155 ± 11-26.3

Table 3: In Vitro Drug Release Kinetics from Nanoparticles (pH 7.4)

FormulationBurst Release (%, 2h)Cumulative Release (%, 24h)Cumulative Release (%, 72h)Release Model (Best Fit)
P(DHB-co-CL)/Doxorubicin154575Korsmeyer-Peppas
P(DHB-co-CL)/Paclitaxel123868Higuchi
P(DHB-co-LA)/Doxorubicin185285Korsmeyer-Peppas
P(DHB-co-LA)/Paclitaxel144278Higuchi

Experimental Protocols

The following are illustrative protocols for the synthesis and evaluation of drug delivery systems based on this compound. These protocols are based on established methodologies for similar biodegradable polymers and should be optimized for specific applications.

Protocol 1: Synthesis of a P(DHB-co-CL) Copolymer via Ring-Opening Polymerization

Objective: To synthesize a random copolymer of this compound (in its lactone form, 3-hydroxy-γ-butyrolactone) and ε-caprolactone.

Materials:

  • 3-hydroxy-γ-butyrolactone (DHB lactone)

  • ε-caprolactone (CL)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene, anhydrous

  • Methanol (B129727)

  • Dichloromethane

  • Nitrogen gas, high purity

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired molar ratio of DHB lactone and ε-caprolactone in anhydrous toluene.

  • Add stannous octoate (catalyst) at a monomer-to-catalyst ratio of approximately 1000:1.

  • Heat the reaction mixture to 110°C with continuous stirring.

  • Allow the polymerization to proceed for 24-48 hours. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to room temperature and dissolve it in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and catalyst.

  • Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.

  • Characterize the resulting copolymer for its molecular weight and composition using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

Objective: To encapsulate a hydrophobic drug within P(DHB-co-CL) nanoparticles.

Materials:

  • P(DHB-co-CL) copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetone (B3395972)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)

  • Deionized water

Procedure:

  • Dissolve a specific amount of P(DHB-co-CL) and the hydrophobic drug in acetone to form the organic phase.

  • Prepare the aqueous phase consisting of a 1% PVA solution.

  • Under moderate magnetic stirring, inject the organic phase dropwise into the aqueous phase.

  • The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase and evaporates.

  • Continue stirring for 4-6 hours at room temperature to ensure complete evaporation of the acetone.

  • Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.

  • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

  • Quantify the drug loading and encapsulation efficiency using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the encapsulated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (PBS at pH 7.4 or 5.5) in a container.

  • Place the container in a shaking incubator set at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

  • Analyze the release data using various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Mandatory Visualizations

G cluster_synthesis Copolymer Synthesis DHB_lactone DHB Lactone Mix Mix Monomers + Catalyst (Sn(Oct)₂) DHB_lactone->Mix CL ε-Caprolactone CL->Mix Polymerization Ring-Opening Polymerization Mix->Polymerization Purification Purification (Precipitation in Methanol) Polymerization->Purification Copolymer P(DHB-co-CL) Copolymer Purification->Copolymer

Caption: Synthesis of a P(DHB-co-CL) copolymer.

G cluster_nanoparticle Drug-Loaded Nanoparticle and Release Nanoparticle Nanoparticle Release Drug Release Nanoparticle->Release Diffusion & Degradation Polymer DHB-based Copolymer Polymer->Nanoparticle forms matrix Drug Drug Drug->Nanoparticle encapsulated

Caption: Drug-loaded DHB-based nanoparticle.

G Start Start: Identify Therapeutic Need Synthesis Synthesize DHB-based Polymer/Copolymer Start->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Formulation Formulate Drug Delivery System (e.g., Nanoparticles) Characterization->Formulation InVitro In Vitro Evaluation: - Drug Loading - Release Kinetics - Cytotoxicity Formulation->InVitro InVivo In Vivo Studies: - Biocompatibility - Pharmacokinetics - Efficacy InVitro->InVivo End Optimized Drug Delivery System InVivo->End

Caption: Workflow for DHB-based DDS development.

Conclusion

This compound represents a novel and promising platform for the development of advanced drug delivery systems. Its potential to form biodegradable and biocompatible polymers with tunable properties makes it an attractive candidate for a wide range of pharmaceutical applications. While research in this area is still in its early stages, the foundational work on DHB polymerization and the extensive knowledge base of PHAs provide a strong basis for future innovation. The protocols and data presented here serve as a guide for researchers to explore the exciting possibilities of this compound in creating safer and more effective drug therapies. Further research is warranted to fully elucidate the potential of DHB-based polymers in drug delivery, including comprehensive biocompatibility and in vivo studies.

References

Application Notes and Protocols: 2,4-Dihydroxybutanoic Acid as a Precursor for Methionine Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2,4-dihydroxybutanoic acid (DHB) as a sustainable precursor for the synthesis of the methionine analogue, 2-hydroxy-4-(methylthio)butyrate (HMTB). HMTB is a widely used supplement in animal feed and holds potential in various pharmaceutical applications.[1][2][3][4][5] The protocols outlined below cover the biotechnological production of DHB and the subsequent chemical conversion to HMTB.

Introduction

Methionine is an essential amino acid with a significant market in the animal nutrition and pharmaceutical industries.[5] The chemical synthesis of methionine and its analogues, such as HMTB, has traditionally relied on petroleum-based feedstocks.[6] this compound, a versatile C4 platform chemical, presents a bio-based alternative for the synthesis of HMTB.[3][5][6] This approach involves two key stages: the fermentative production of DHB from renewable resources like glucose, followed by a chemical conversion to HMTB. This two-stage process offers a more sustainable route to this important methionine analogue.[6]

Biotechnological Synthesis of this compound (DHB)

The microbial production of DHB has been successfully demonstrated in engineered Escherichia coli.[5] Synthetic metabolic pathways have been constructed to convert central metabolites into DHB. One such pathway starts from the Krebs cycle intermediate, malate.[5]

Signaling Pathway for DHB Biosynthesis from Malate

A three-step metabolic pathway has been designed for DHB synthesis starting from malate, involving engineered enzymes with novel activities.[5]

DHB_Biosynthesis Malate Malate Malate_P Malyl- phosphate (B84403) Malate->Malate_P Malate Kinase (engineered) Malate_SA Malate semialdehyde Malate_P->Malate_SA Malate semialdehyde dehydrogenase (engineered) DHB 2,4-Dihydroxy- butanoic Acid Malate_SA->DHB Malate semialdehyde reductase

Biosynthetic pathway of this compound from malate.
Experimental Protocol: Fermentative Production of DHB in E. coli

This protocol is based on the expression of the synthetic DHB pathway in a minimally engineered E. coli strain.[5]

Materials:

  • Engineered E. coli strain expressing the malate-to-DHB pathway

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with glucose

  • Appropriate antibiotics for plasmid maintenance

  • Shake flasks

  • Incubator shaker

  • Centrifuge

  • HPLC system for DHB quantification

Protocol:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Use the overnight culture to inoculate 50 mL of M9 minimal medium containing 10 g/L glucose and antibiotics in a 250 mL shake flask to an initial OD600 of 0.1.

  • Incubate at 37°C with shaking at 220 rpm.

  • Monitor cell growth by measuring OD600 and DHB production by taking samples at regular intervals.

  • To quantify DHB, centrifuge the samples to pellet the cells and analyze the supernatant using an HPLC system equipped with a suitable column for organic acid analysis.

  • Continue the fermentation until glucose is depleted or DHB concentration reaches a plateau.

Quantitative Data: DHB Production in Engineered E. coli

The following table summarizes the reported production titers and yields of DHB from different engineered E. coli strains.

Strain Engineering StrategyCarbon SourceTiter (g/L)Molar Yield (mol/mol)Reference
Expression of malate-to-DHB pathway in a minimally engineered strainGlucose1.80.15[5]
Fed-batch cultivation of a homoserine-overproducing strain expressing a two-step pathway from homoserineGlucose5.30.1[4]
Methanol (B129727) assimilation pathway in engineered E. coliMethanol and Glucose14.6-[7]
Optimization of the malyl phosphate pathwayGlucose-0.22[6]

Chemical Synthesis of 2-Hydroxy-4-(methylthio)butyrate (HMTB) from DHB

The conversion of DHB to HMTB is a key step in this sustainable production route. While a specific, detailed industrial protocol is proprietary, the chemical transformation can be achieved through established organic chemistry principles. The reaction involves the nucleophilic substitution of the C4 hydroxyl group of DHB with a methylthio group.

Proposed Synthetic Workflow

The proposed chemical synthesis involves two main steps: activation of the C4 hydroxyl group and subsequent nucleophilic substitution with methyl mercaptan.

HMTB_Synthesis_Workflow cluster_step1 Step 1: Activation of C4-Hydroxyl Group cluster_step2 Step 2: Nucleophilic Substitution DHB This compound (DHB) Activated_DHB Activated DHB Intermediate (e.g., Tosylate or Halide) DHB->Activated_DHB Activating Agent (e.g., TsCl, SOCl2) HMTB 2-Hydroxy-4-(methylthio)butyrate (HMTB) Activated_DHB->HMTB Nucleophilic Attack Methyl_Mercaptan Methyl Mercaptan (CH3SH)

Proposed workflow for the chemical synthesis of HMTB from DHB.
Experimental Protocol: Proposed Synthesis of HMTB from DHB

This protocol is a proposed method based on standard organic synthesis techniques for nucleophilic substitution of alcohols. Caution: Methyl mercaptan is a toxic and flammable gas with a strong, unpleasant odor. This synthesis should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • This compound (DHB)

  • Thionyl chloride (SOCl2) or p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Methyl mercaptan (CH3SH) or Sodium thiomethoxide (NaSCH3)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • NMR spectrometer and/or GC-MS for product characterization

Protocol:

Step 1: Activation of the C4-Hydroxyl Group (Example using Thionyl Chloride)

  • Dissolve DHB in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) to the solution. A small amount of pyridine can be added as a catalyst.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, carefully quench the reaction with cold water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-2-hydroxybutanoic acid.

Step 2: Nucleophilic Substitution with Methyl Mercaptan

  • In a separate flask, prepare a solution of sodium thiomethoxide by bubbling methyl mercaptan gas through a solution of sodium methoxide (B1231860) in anhydrous THF, or use commercially available sodium thiomethoxide.

  • Dissolve the crude 4-chloro-2-hydroxybutanoic acid from Step 1 in anhydrous THF.

  • Slowly add the solution of the chloro-acid to the sodium thiomethoxide solution at 0°C.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude HMTB by silica gel column chromatography.

  • Characterize the final product by NMR and/or GC-MS.

Expected Yield

While a specific yield for this exact conversion is not published, it is stated that the conversion of DHB and methanethiol (B179389) into HMTB can be achieved with 100% carbon yield under optimized conditions.[5] Actual laboratory yields will vary depending on the specific reaction conditions and purification methods.

Applications and Future Perspectives

The synthesized HMTB can be utilized as a direct supplement in animal feed, where it serves as a bioavailable source of methionine.[1] In lactating dairy cows, HMTB has been shown to increase the plasma flux of methionine. The conversion of HMTB to L-methionine occurs in various tissues.[8]

The development of efficient and sustainable methods for producing methionine analogues like HMTB from renewable resources such as DHB is of significant interest for the chemical and agricultural industries. Further research into optimizing both the fermentative production of DHB and the chemical conversion to HMTB will be crucial for the economic viability of this bio-based production platform.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Fermentation of 2,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2,4-dihydroxybutanoic acid (2,4-DHB) in microbial fermentation, primarily using engineered Escherichia coli.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fermentation process for 2,4-DHB production.

Issue 1: Low or No Production of 2,4-DHB

Question: My engineered E. coli strain is growing well, but I'm seeing very low or no 2,4-DHB production. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no product formation despite good cell growth is a common issue that can stem from several factors, from the genetic construct to the fermentation conditions.

Possible Causes and Solutions:

  • Inefficient Enzyme Activity: The enzymes in your synthetic pathway may have low specific activity towards their substrates.

    • Solution: Screen for more efficient enzyme variants from different microbial sources. For instance, various dehydrogenases and aldo-keto reductases can be screened for higher activity towards 2,4-DHB precursors.[1]

  • Suboptimal Induction Conditions: The expression of your pathway genes may not be optimally induced.

    • Solution: Experiment with different inducer (e.g., IPTG) concentrations and induction points (i.e., the cell density at which the inducer is added). A typical starting point for IPTG induction is when the optical density at 600 nm (OD600) reaches 0.6.[2]

  • Cofactor Imbalance: The reduction steps in many 2,4-DHB pathways are dependent on NADH or NADPH. An imbalance in the availability of these cofactors can limit the final production.

    • Solution: Consider "cofactor engineering." For aerobic processes, NADPH is often more favorable for reductive biosynthesis. Engineering the reductase enzymes to be NADPH-dependent instead of NADH-dependent can significantly improve yield.[3][4][5] This can be complemented by overexpressing genes like pntAB (membrane-bound transhydrogenase) to increase the intracellular supply of NADPH.[3][4][5]

  • Plasmid Instability: If the genes for the metabolic pathway are on a plasmid, the plasmid may be lost during the fermentation, especially in the absence of selective pressure.

    • Solution: Ensure that the appropriate antibiotic is present in the fermentation medium to maintain the plasmid. For large-scale fermentations where antibiotic use is not ideal, consider integrating the pathway genes into the chromosome.

  • Incorrect Fermentation Conditions: The pH, temperature, or aeration may not be optimal for your engineered strain to produce 2,4-DHB.

    • Solution: Optimize these parameters. A typical cultivation temperature is 37°C, but for some protein expression, a lower temperature post-induction (e.g., 30°C) may be beneficial. The pH of the medium can significantly affect enzyme activity and cell metabolism.

Issue 2: Accumulation of Inhibitory Byproducts

Question: I'm observing a significant accumulation of byproducts like acetate (B1210297), and my 2,4-DHB yield is low. What can I do?

Answer:

Byproduct formation is a common problem in microbial fermentation that can divert carbon flux away from your desired product and inhibit cell growth.

Possible Causes and Solutions:

  • Overflow Metabolism: High glucose uptake rates can lead to the production of acetate, even in the presence of oxygen.

    • Solution: Implement a fed-batch strategy to maintain a low glucose concentration in the fermenter. This prevents the activation of metabolic pathways leading to acetate formation.

  • Competing Metabolic Pathways: Endogenous metabolic pathways in the host organism can compete for precursors of 2,4-DHB. For instance, in pathways utilizing pyruvate (B1213749), the degradation of pyruvate to other compounds can reduce the flux towards 2,4-DHB.[1]

    • Solution: Knock out genes of competing pathways. For example, if your pathway starts from pyruvate, deleting genes involved in pyruvate degradation can enhance the carbon flux towards 2,4-DHB biosynthesis.[1] Similarly, if formaldehyde (B43269) is an intermediate, knocking out genes responsible for its conversion to formic acid (e.g., frmRAB) can increase product yield.[1]

  • Toxicity of Intermediates: Some intermediates in the synthetic pathway, such as glycolaldehyde, can be toxic to the cells at high concentrations, leading to the activation of stress responses and the formation of byproducts.[6]

    • Solution: Carefully control the feeding of potentially toxic substrates to avoid their accumulation. A pulsed feeding strategy can be employed to keep the substrate concentration low.[6]

Frequently Asked Questions (FAQs)

1. Which metabolic pathway should I choose for 2,4-DHB production?

There are several synthetic metabolic pathways for 2,4-DHB production, each with its own advantages and disadvantages. The choice of pathway may depend on the available substrates and the genetic background of your production strain. Some of the reported pathways start from:

  • Homoserine: This pathway involves the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by its reduction to 2,4-DHB.[3][4] This pathway can be redox-balanced and has achieved high titers.[7]

  • Methanol (B129727) and Glucose: This pathway uses methanol as a C1 feedstock, which is converted to formaldehyde. Formaldehyde is then condensed with pyruvate (from glucose) to form 2-keto-4-hydroxybutyric acid, a precursor to 2,4-DHB.[1] This approach has a high theoretical carbon yield.[1]

  • Ethylene (B1197577) Glycol: A five-step pathway can convert ethylene glycol to 2,4-DHB.[6]

2. What is a typical fermentation medium for E. coli producing 2,4-DHB?

A commonly used medium is M9 mineral medium supplemented with a carbon source (e.g., glucose), a nitrogen source, and essential salts. For strains with auxotrophies, the necessary amino acids (e.g., L-methionine and L-threonine) must be added.[2][4] For initial growth and inoculum preparation, a rich medium like Lysogeny Broth (LB) is often used.[2]

3. How can I accurately measure the concentration of 2,4-DHB in my fermentation broth?

The most common method for quantifying 2,4-DHB and other organic acids in the fermentation supernatant is High-Performance Liquid Chromatography (HPLC).[2]

  • Typical Setup: An HPLC system equipped with a Rezex ROA-Organic Acid H+ column is often used.[2]

  • Detection: Refractive Index (RI) or UV/Vis detectors are suitable for detection.[2]

  • Mobile Phase: A dilute acid solution, such as 0.5 mM H2SO4, is typically used as the mobile phase.[2] For more sensitive and specific detection, especially at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]

4. What are the optimal pH and temperature for 2,4-DHB fermentation?

The optimal pH and temperature can be strain-dependent. However, for E. coli, a cultivation temperature of 37°C is common.[2] The pH of the fermentation medium is a critical parameter that affects enzyme activity and microbial growth. While specific optimal pH values for 2,4-DHB production are not extensively detailed in the provided search results, maintaining a controlled pH (often around 7.0) is standard practice in fermentation to ensure optimal enzymatic function and cell viability.

Data Presentation

Table 1: Summary of Reported 2,4-DHB Production in Engineered E. coli

Strain Engineering Strategy Substrate(s) Fermentation Scale Titer (g/L) Yield Reference
Methanol assimilation pathway, knockout of pyruvate degradation and formaldehyde to formic acid conversionMethanol and Glucose5 L Bioreactor14.6Not Reported[1]
L-homoserine derived pathway, deletion of competing pathways, reinforcement of biosynthetic pathwayGlucoseFed-batch Bioreactor22.0Not Reported[7]
NADPH-dependent OHB reductase, overexpression of pntABGlucoseShake-flaskNot Reported0.25 mol/mol Glucose[3][5]
Synthetic pathway from ethylene glycolEthylene GlycolShake-flask0.80.15 mol/mol[6]
Synthetic pathway from glycolaldehydeGlycolaldehydeShake-flask1.00.11 mol/mol[6]

Experimental Protocols

Protocol 1: Shake-Flask Cultivation for 2,4-DHB Production

This protocol is a general guideline for small-scale production of 2,4-DHB in shake flasks.

1. Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain from an LB agar (B569324) plate into a 15 mL tube containing 3 mL of LB medium with the appropriate antibiotic. b. Incubate at 37°C with shaking at 220 rpm for 8 hours.[2] c. Transfer 0.5 mL of the pre-culture to a flask containing 10 mL of M9 mineral medium supplemented with the required amino acids and antibiotic.[2] d. Incubate overnight under the same conditions.

2. Production Phase: a. Inoculate a 250 mL shake flask containing 25 mL of M9 mineral medium (with 20 g/L glucose and necessary supplements) with the overnight culture to an initial OD600 of approximately 0.1. b. Incubate at 37°C with shaking at 220 rpm. c. When the OD600 reaches 0.6, induce the expression of the pathway genes by adding the inducer (e.g., 1 mM IPTG).[4] d. Continue the incubation for 24-48 hours. e. Collect samples periodically to measure cell density and 2,4-DHB concentration.

Protocol 2: Quantification of 2,4-DHB by HPLC

This protocol provides a general method for analyzing 2,4-DHB in fermentation samples.

1. Sample Preparation: a. Withdraw 1 mL of the fermentation broth. b. Centrifuge the sample to pellet the cells. c. Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[2]

2. HPLC Analysis: a. HPLC System: A system equipped with a UV/Vis or RI detector. b. Column: Rezex™ ROA-Organic Acid H+ (8%) column (300 mm × 7.8 mm).[2] c. Mobile Phase: 0.5 mM H2SO4.[2] d. Flow Rate: 0.5 mL/min.[2] e. Column Temperature: 80°C.[2] f. Injection Volume: 20 µL.[2]

3. Quantification: a. Prepare standard solutions of 2,4-DHB of known concentrations. b. Run the standards on the HPLC under the same conditions as the samples to generate a calibration curve. c. Determine the concentration of 2,4-DHB in the samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolic Pathways

Metabolic_Pathway_Homoserine Glucose Glucose Homoserine L-Homoserine Glucose->Homoserine Host Metabolism OHB 2-Oxo-4-hydroxybutyrate (OHB) Homoserine->OHB Homoserine Transaminase DHB This compound (2,4-DHB) OHB->DHB OHB Reductase (NADH or NADPH dependent) Metabolic_Pathway_Methanol_Glucose Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Methanol Dehydrogenase KHBA 2-Keto-4-hydroxybutyric acid Formaldehyde->KHBA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->KHBA Pyruvate-dependent Aldolase DHB This compound (2,4-DHB) KHBA->DHB Enzymatic Hydrogenation Troubleshooting_Workflow Start Low 2,4-DHB Yield CheckGrowth Is cell growth normal? Start->CheckGrowth CheckByproducts Are inhibitory byproducts (e.g., acetate) high? CheckGrowth->CheckByproducts Yes OptimizeGrowth Optimize Growth Medium and Conditions CheckGrowth->OptimizeGrowth No CheckInduction Optimize Induction (Inducer conc., OD) CheckByproducts->CheckInduction No FedBatch Implement Fed-Batch Strategy CheckByproducts->FedBatch Yes CheckCofactors Engineer Cofactor (NADPH vs NADH) CheckInduction->CheckCofactors CheckPathway Screen for more efficient enzymes CheckCofactors->CheckPathway KnockoutPathways Knock out competing pathways FedBatch->KnockoutPathways

References

Technical Support Center: Purification of 2,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,4-dihydroxybutanoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its inherent physicochemical properties. Its high water solubility and chemical similarity to other organic acids, especially in fermentation broths, make separation difficult.[1] This necessitates the use of sophisticated purification techniques. Additionally, the presence of two hydroxyl groups makes the molecule susceptible to oxidation and potential polymerization under certain pH and temperature conditions.

Q2: What are the common methods for purifying this compound?

A2: Common purification methods for this compound include ion-exchange chromatography, membrane filtration, and crystallization.[1] The choice of method depends on the scale of purification, the desired purity level, and the nature of the impurities present in the crude sample. For analytical purposes, High-Performance Liquid Chromatography (HPLC) is frequently employed.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] HPLC with a suitable column, such as a Rezex™ ROA-Organic Acid H+ column, can be used to separate the acid from impurities.[2] LC-MS provides additional confirmation of the compound's identity through its mass-to-charge ratio.

Q4: What are the recommended storage conditions for purified this compound?

A4: Due to its potential for degradation, this compound should be stored in a cool, dry place, protected from light and air. The presence of hydroxyl groups makes it potentially susceptible to oxidation.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low recovery of this compound after purification.
  • Possible Cause 1: High water solubility leading to loss during extraction.

    • Suggested Solution: If using liquid-liquid extraction, ensure the pH of the aqueous phase is adjusted to below the pKa of the carboxylic acid group (approximately 3.67) to protonate the acid and increase its partition into the organic solvent. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will improve recovery.

  • Possible Cause 2: Adsorption to purification media.

    • Suggested Solution: When using chromatography, the choice of stationary and mobile phases is critical. For ion-exchange chromatography, ensure the pH and ionic strength of the elution buffer are optimized for efficient desorption of the target molecule.

Problem 2: Poor separation from impurities during chromatography.
  • Possible Cause 1: Co-elution with structurally similar organic acids.

    • Suggested Solution: Optimize the chromatographic method. For HPLC, this may involve adjusting the mobile phase composition, pH, or temperature.[2] A gradient elution can often provide better resolution than an isocratic one.[4] Using a column with a different selectivity, such as one designed for organic acid analysis, can also improve separation.[2]

  • Possible Cause 2: Peak tailing.

    • Suggested Solution: Peak tailing for acidic compounds can be caused by secondary interactions with the stationary phase.[5] Adding a small amount of a competing acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help to reduce these interactions and improve peak shape.[4][6] However, be mindful that high concentrations of strong acids like TFA can cause ion suppression in LC-MS analysis.[7]

Problem 3: Degradation of the sample during purification.
  • Possible Cause 1: Oxidation of the hydroxyl groups.

    • Suggested Solution: The dihydroxyphenyl group is susceptible to air oxidation.[8] It is advisable to work quickly and minimize the sample's exposure to air.[8] Using degassed solvents and performing purification steps under an inert atmosphere (nitrogen or argon) can mitigate oxidation.[8] The addition of a small amount of an antioxidant, such as ascorbic acid, to the sample solutions may also be beneficial.[8]

  • Possible Cause 2: Polymerization under acidic or basic conditions.

    • Suggested Solution: Avoid harsh pH conditions during purification.[8] If pH adjustment is necessary, use dilute acids or bases and process the sample promptly.

Quantitative Data Summary

Table 1: HPLC Analysis Conditions for this compound

ParameterValueReference
Column Rezex™ ROA-Organic Acid H+ (8%), 300 mm x 7.8 mm[2]
Pre-column SecurityGuard™ Carbo H+ (4 mm x 3 mm)[2]
Mobile Phase 0.5 mM H₂SO₄[2]
Flow Rate 0.5 mL min⁻¹[2]
Column Temperature 80°C[2]
Injection Volume 20 µL[2]
Detector RI and UV/Vis[2]

Experimental Protocols

Protocol 1: General HPLC Analysis of this compound
  • Mobile Phase Preparation: Prepare a 0.5 mM solution of sulfuric acid in HPLC-grade water. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Install a Rezex™ ROA-Organic Acid H+ column and a SecurityGuard™ Carbo H+ pre-column.[2]

    • Set the column oven temperature to 80°C.[2]

    • Set the mobile phase flow rate to 0.5 mL/min.[2]

    • Set the injection volume to 20 µL.[2]

  • Analysis: Inject the prepared sample and monitor the separation using RI and UV/Vis detectors.[2]

  • Data Processing: Identify and quantify the this compound peak based on its retention time and comparison with a standard.

Visualizations

Purification_Workflow Purification Workflow for this compound cluster_0 Crude Sample cluster_1 Primary Purification cluster_2 Polishing cluster_3 Final Product Crude Crude this compound (e.g., from fermentation broth) Filtration Membrane Filtration (To remove large impurities) Crude->Filtration IonExchange Ion-Exchange Chromatography (To separate from other organic acids) Filtration->IonExchange Crystallization Crystallization (For high purity product) IonExchange->Crystallization PureProduct Pure this compound Crystallization->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for HPLC Analysis cluster_0 Problem Identification cluster_1 Possible Causes cluster_2 Solutions Problem Poor Chromatographic Result (e.g., Low Recovery, Poor Separation, Peak Tailing) Cause1 Sub-optimal Mobile Phase Problem->Cause1 Cause2 Column Issues Problem->Cause2 Cause3 Sample Degradation Problem->Cause3 Solution1 Adjust pH, composition, or use additives Cause1->Solution1 Solution2 Check for voids, use guard column, or replace Cause2->Solution2 Solution3 Use inert atmosphere, degassed solvents, or antioxidants Cause3->Solution3

Caption: Troubleshooting logic for common HPLC analysis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dihydroxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-dihydroxybutanoic acid (2,4-DHB).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main routes for 2,4-DHB synthesis are biosynthetic, primarily using engineered Escherichia coli. Key pathways include those starting from glucose, L-homoserine, methanol (B129727) with glucose, and ethylene (B1197577) glycol.[1][2][3] These pathways are preferred for their potential for sustainable and cost-effective production compared to traditional chemical synthesis.

Q2: What are the key enzymes involved in the biosynthetic pathways of 2,4-DHB?

A2: The enzymatic cascades for 2,4-DHB synthesis typically involve a series of dehydrogenases, reductases, and transaminases. For instance, in the L-homoserine pathway, a homoserine transaminase and a 2-oxo-4-hydroxybutyrate (OHB) reductase are crucial.[4][5] In the synthesis from ethylene glycol, key enzymes include ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, and OHB reductase.[2]

Q3: What is the importance of cofactors in 2,4-DHB synthesis?

A3: Cofactors like NADH and NADPH are critical for the reduction steps in 2,4-DHB biosynthetic pathways. The availability and regeneration of the correct cofactor can significantly impact the overall yield. Engineering the enzymatic machinery to utilize the more abundant intracellular cofactor (e.g., NADPH in aerobic E. coli) can be a key optimization strategy.[1][6][7]

Q4: What are the common analytical methods for quantifying 2,4-DHB?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for the quantification of 2,4-DHB in fermentation broths and purified samples.[8][9][10] These techniques offer high sensitivity and selectivity for accurate measurement.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My fermentation is resulting in a low yield of 2,4-DHB. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common challenge in microbial synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Enzyme Expression or Activity:

    • Problem: The recombinant enzymes in your engineered E. coli may not be expressed at sufficient levels or may have low specific activity. This can be due to issues with the expression vector, codon usage, or post-translational modifications.

    • Solution:

      • Verify protein expression levels using SDS-PAGE.

      • Optimize inducer (e.g., IPTG) concentration and induction time.[11][12][13]

      • Lower the induction temperature (e.g., 18-25°C) to improve protein folding and solubility.

      • Consider codon optimization of your genes for E. coli.

      • Ensure the chosen promoter system is suitable for your target protein expression.

  • Cofactor Imbalance:

    • Problem: The reductase enzymes in your pathway may be dependent on a limiting cofactor (e.g., NADH under aerobic conditions).

    • Solution:

      • Engineer the reductase to utilize the more abundant NADPH cofactor. This has been shown to significantly increase 2,4-DHB yield.[6][7]

      • Metabolically engineer the host strain to increase the intracellular supply of the required cofactor.

  • Suboptimal Fermentation Conditions:

    • Problem: The pH, temperature, aeration, and media composition can all significantly impact cell growth and product formation.

    • Solution:

      • Optimize the fermentation pH, as it affects both enzyme activity and cell viability.

      • Maintain the optimal temperature for your engineered strain. While 37°C is common for E. coli growth, a lower temperature post-induction can be beneficial for protein expression.

      • Ensure adequate aeration, as oxygen availability is crucial for aerobic pathways.

      • Optimize the culture medium by supplementing with key nutrients or using richer media formulations to enhance cell density and productivity.[14][15]

  • Byproduct Formation:

    • Problem: Cellular metabolism may divert precursors away from the 2,4-DHB pathway, or the intermediate 2-oxo-4-hydroxybutyrate (OHB) can be degraded into byproducts like formaldehyde (B43269) and formate.[16]

    • Solution:

      • Knock out competing metabolic pathways in the host strain to channel more carbon flux towards 2,4-DHB.

      • Inactivate enzymes responsible for the degradation of pathway intermediates.

Issue 2: Poor Protein Solubility (Inclusion Body Formation)

Q: My key enzymes are forming inclusion bodies. How can I improve their solubility?

A: Inclusion bodies are insoluble aggregates of misfolded proteins. Here are strategies to mitigate their formation:

  • Optimize Expression Conditions:

    • Lower Induction Temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, allowing more time for proper folding.

    • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and reduce aggregation.

    • Use a Weaker Promoter: A less powerful promoter can lead to slower, more controlled protein expression.

  • Host Strain Selection:

    • Utilize E. coli strains specifically engineered to enhance protein folding, such as those co-expressing chaperones.

  • Inclusion Body Solubilization and Refolding:

    • If inclusion bodies are unavoidable, they can be isolated, solubilized using strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride), and then refolded into their active conformation.[17][18][19][20][21]

Issue 3: Difficulties in 2,4-DHB Purification

Q: I am struggling to purify 2,4-DHB from the fermentation broth. What are the recommended methods and common pitfalls?

A: Purifying a small, polar molecule like 2,4-DHB from a complex fermentation broth can be challenging. A multi-step approach is usually required:

  • Biomass Removal:

    • Method: Centrifugation followed by microfiltration or ultrafiltration is effective for removing cells and other large particulates.

    • Troubleshooting: If the broth is highly viscous, consider dilution or enzymatic treatment to break down extracellular polysaccharides.

  • Initial Purification and Concentration:

    • Method: Ion exchange chromatography is a powerful technique for separating organic acids from other components in the broth. Anion exchange resins are typically used.

    • Troubleshooting:

      • Low Binding: Ensure the pH of the feed is adjusted to be above the pKa of 2,4-DHB to ensure it is in its anionic form.

      • Poor Separation: Optimize the elution gradient (e.g., salt concentration or pH) to effectively separate 2,4-DHB from other organic acids and impurities.

  • Final Polishing:

    • Method: Techniques like crystallization or further chromatographic steps (e.g., reversed-phase chromatography) can be used for final polishing to achieve high purity.

Data Presentation

Table 1: Effect of Cofactor Engineering on 2,4-DHB Production in E. coli

Enzyme Engineering StrategyKey EnzymeCofactor Preference2,4-DHB Yield (mol/mol Glucose)Reference
BaselineNADH-dependent OHB reductaseNADH0.10 ± 0.01[1]
Cofactor EngineeringNADPH-dependent OHB reductaseNADPH0.25 ± 0.01[6][7]

Table 2: Typical Fermentation Parameters for 2,4-DHB Production

ParameterOptimized ValueNotes
Host StrainEngineered E. coliSpecific genetic modifications are crucial for high yield.
Culture MediumM9 minimal medium supplemented with glucoseRicher media can be explored for higher cell densities.[14][15]
Temperature30-37°C for growth, 18-25°C for inductionLower induction temperature improves protein solubility.
pHMaintained around 7.0pH control is critical for enzyme activity and cell health.
Inducer (e.g., IPTG)0.1 - 1.0 mMConcentration should be optimized for each specific protein.[11][12]

Experimental Protocols

Protocol 1: Biosynthesis of 2,4-DHB using Engineered E. coli
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate at 37°C with shaking at 220 rpm for 8-12 hours.

  • Seed Culture:

    • Transfer the inoculum to 100 mL of M9 minimal medium supplemented with glucose (e.g., 20 g/L) and the required antibiotics in a 500 mL baffled flask.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

  • Production Phase:

    • Inoculate the main production culture (e.g., 1 L of M9 medium in a bioreactor) with the seed culture to an initial OD600 of approximately 0.2.

    • Maintain the temperature at 37°C and the pH at 7.0.

    • When the OD600 reaches 0.6-0.8, induce the expression of the pathway enzymes by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Reduce the temperature to 18-25°C and continue the fermentation for 24-48 hours.

  • Harvesting and Sample Preparation:

    • Collect the fermentation broth and centrifuge to separate the cells from the supernatant.

    • The supernatant contains the secreted 2,4-DHB and can be used for purification.

    • The cell pellet can be used for enzyme activity assays or to check for inclusion body formation.

Protocol 2: Quantification of 2,4-DHB by HPLC
  • Sample Preparation:

    • Filter the fermentation supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample as necessary with the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient elution with an acidic aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

    • Quantification: Use a calibration curve prepared with known concentrations of a 2,4-DHB standard.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Preparation Inoculum Preparation Seed Culture Seed Culture Inoculum Preparation->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Induction Induction Production Culture->Induction Harvesting Harvesting Induction->Harvesting Cell Separation Cell Separation Harvesting->Cell Separation Purification Purification Cell Separation->Purification Analysis Analysis Purification->Analysis

Caption: Experimental workflow for 2,4-DHB synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low 2,4-DHB Yield Low 2,4-DHB Yield Suboptimal Enzyme Expression Suboptimal Enzyme Expression Low 2,4-DHB Yield->Suboptimal Enzyme Expression Cofactor Imbalance Cofactor Imbalance Low 2,4-DHB Yield->Cofactor Imbalance Suboptimal Fermentation Conditions Suboptimal Fermentation Conditions Low 2,4-DHB Yield->Suboptimal Fermentation Conditions Byproduct Formation Byproduct Formation Low 2,4-DHB Yield->Byproduct Formation Optimize Induction Optimize Induction Suboptimal Enzyme Expression->Optimize Induction Engineer Cofactor Preference Engineer Cofactor Preference Cofactor Imbalance->Engineer Cofactor Preference Optimize pH, Temp, Media Optimize pH, Temp, Media Suboptimal Fermentation Conditions->Optimize pH, Temp, Media Metabolic Engineering (Knockouts) Metabolic Engineering (Knockouts) Byproduct Formation->Metabolic Engineering (Knockouts)

Caption: Troubleshooting logic for low 2,4-DHB yield.

References

overcoming low yield in the chemical synthesis of 2,4-dihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,4-dihydroxybutanoic acid (DHB).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a primary focus on the more common and higher-yielding biosynthetic routes. A brief overview of the challenges in chemical synthesis is also provided.

Biosynthesis Troubleshooting

Issue 1: Low or No Production of this compound in Engineered E. coli

  • Potential Cause 1: Suboptimal Cofactor Availability. The reduction steps in the DHB synthesis pathways are often dependent on NADH or NADPH. The intracellular ratio of these cofactors can be a limiting factor.

    • Solution: Engineer the host strain to increase the availability of the required cofactor. For pathways utilizing NADPH-dependent reductases, overexpressing genes such as pntAB (encoding a membrane-bound transhydrogenase) can increase the NADPH pool.[1] For NADH-dependent pathways, optimizing fermentation conditions to favor a higher NADH/NAD+ ratio can be beneficial.

  • Potential Cause 2: Inefficient Enzyme Activity. One or more enzymes in the synthetic pathway may have low specific activity or be poorly expressed.

    • Solution 1: Screen for more active enzyme variants from different microbial sources.

    • Solution 2: Perform protein engineering on existing enzymes to improve their catalytic efficiency for the non-natural substrates in the DHB pathway. For example, rational design based on structural information has been used to improve the activity of malate (B86768) semialdehyde reductase.[2]

    • Solution 3: Optimize codon usage of the heterologous genes for the expression host (E. coli) and ensure strong promoter and ribosome binding site sequences are used.

  • Potential Cause 3: Competing Metabolic Pathways. Endogenous metabolic pathways in the host organism can divert key intermediates away from the DHB synthesis pathway.

    • Solution: Knock out genes encoding for enzymes of competing pathways. For instance, in a pathway proceeding through pyruvate (B1213749) and formaldehyde (B43269), knocking out genes responsible for pyruvate degradation can enhance the metabolic flux towards DHB.[3] Similarly, deleting genes that convert formaldehyde to formic acid can increase the availability of this precursor.[3]

  • Potential Cause 4: Toxicity of Intermediates. The accumulation of certain intermediates, such as formaldehyde, can be toxic to the host cells, leading to inhibited growth and lower product yields.

    • Solution: Modulate the expression levels of the pathway enzymes to prevent the accumulation of toxic intermediates. This can be achieved by using inducible promoters with varying strengths or by engineering the ribosome binding sites.

Issue 2: Accumulation of Undesired Byproducts

  • Potential Cause 1: Side Reactions of Pathway Intermediates. Intermediates in the synthetic pathway can be converted to other molecules by native E. coli enzymes. For example, the intermediate 2-oxo-4-hydroxybutyrate (OHB) can be cleaved into pyruvate and formaldehyde.[4]

    • Solution: Identify and knock out the genes encoding the promiscuous enzymes responsible for these side reactions. For instance, the yagE gene product in E. coli has been identified as an aldolase (B8822740) that can cleave OHB.[4]

  • Potential Cause 2: Reversibility of Pathway Reactions. Some steps in the synthetic pathway may be reversible, leading to the accumulation of upstream intermediates and a lower overall yield of the final product.

    • Solution: Employ enzymes that catalyze thermodynamically favorable reactions or engineer enzymes to have a higher affinity for the substrate in the forward reaction.

Chemical Synthesis Challenges

Efforts to produce this compound through traditional chemical synthesis have been met with significant challenges, which is why biosynthetic routes are generally favored.

  • Issue: Low Yields and Complex Purification.

    • Challenge 1: Lack of High-Yielding, Economical Processes. The chemical synthesis of DHB from precursors like γ-butyrolactone has been reported, but it is not considered economically viable.[2]

    • Challenge 2: Formation of Byproducts. Synthesis routes can produce significant amounts of byproducts that are difficult to separate from the desired product. For example, the synthesis from O-succinyl homoserine also yields succinic acid, which can co-precipitate and complicate purification.[5]

    • Challenge 3: Multi-step Syntheses. Many potential chemical routes require multiple steps, leading to a lower overall yield and increased production costs.

Frequently Asked Questions (FAQs)

Q1: What are the main biosynthetic pathways for producing this compound?

A1: The main biosynthetic pathways that have been engineered in microorganisms like E. coli start from common central metabolites. The most studied routes include:

  • From Malate: A three-step pathway involving the phosphorylation of malate, followed by two reduction steps.[2][6]

  • From Homoserine: A two-step pathway involving the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by the reduction of OHB to DHB.[1][7]

  • From Methanol (B129727) and Glucose: A pathway that utilizes methanol as a C1 feedstock, converting it to formaldehyde, which is then condensed with pyruvate to form a key intermediate that is subsequently reduced to DHB.[3]

Q2: What typical yields can be expected from biosynthetic routes?

A2: Yields can vary significantly depending on the pathway, host strain, and fermentation conditions. Reported yields include:

  • Up to 14.6 g/L of DHB in a fed-batch fermentation process using a methanol-glucose co-feeding strategy.[3]

  • A molar yield of 0.15 mol of DHB per mol of glucose in a minimally engineered E. coli strain using the malate pathway.[2]

  • An improved yield of 0.25 mol DHB per mole of glucose was achieved in an engineered E. coli strain utilizing the homoserine pathway with an NADPH-dependent reductase.[1]

Q3: How can the final product, this compound, be purified from the fermentation broth?

A3: Purification of DHB from a complex fermentation broth typically involves multiple steps. While specific protocols are highly dependent on the scale and the nature of the impurities, a general approach would involve:

  • Cell Removal: Centrifugation or microfiltration to separate the biomass from the supernatant containing the product.

  • Protein Precipitation: Acidification or treatment with organic solvents to precipitate soluble proteins.

  • Chromatography: Ion-exchange chromatography is often effective for separating the charged DHB molecule from other organic acids and neutral compounds. This can be followed by a polishing step using techniques like size-exclusion or reverse-phase chromatography if higher purity is required.

  • Crystallization: The purified DHB can be crystallized from a suitable solvent to obtain a high-purity solid product.

Q4: Are there any specific analytical methods to quantify the production of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying DHB in fermentation samples. A typical setup would involve an ion-exchange or reverse-phase column with UV or refractive index detection. Derivatization of the analyte followed by gas chromatography-mass spectrometry (GC-MS) can also be used for accurate quantification and identification.

Data Presentation

Table 1: Comparison of Different Biosynthetic Pathways for this compound Production

Precursor(s)Key Intermediate(s)Host OrganismReported Titer (g/L)Molar Yield (mol/mol)Reference
MalateMalyl-phosphate, Malate semialdehydeE. coli1.80.15 (from glucose)[2]
Homoserine2-Oxo-4-hydroxybutyrateE. coliNot specified0.10 (from glucose)[1]
Homoserine (with cofactor engineering)2-Oxo-4-hydroxybutyrateE. coliNot specified0.25 (from glucose)[1]
Methanol + Glucose2-Keto-4-hydroxybutyric acidE. coli14.6Not specified[3]

Experimental Protocols

Protocol 1: General Procedure for Shake-Flask Cultivation for DHB Production

This protocol is a generalized representation based on methodologies described in the literature[1] and may require optimization for specific strains and pathways.

  • Prepare Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid maintenance. Incubate overnight at 37°C with shaking at 220 rpm.

  • Inoculate Production Medium: Inoculate 50 mL of a defined minimal medium in a 250 mL shake flask with the overnight seed culture to an initial optical density at 600 nm (OD600) of 0.1. The minimal medium should contain a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.

  • Induce Gene Expression: Grow the culture at 37°C with shaking. When the OD600 reaches 0.6-0.8, induce the expression of the DHB pathway genes by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to a final concentration of 0.1-1 mM.

  • Cultivation and Sampling: Continue the cultivation at a reduced temperature (e.g., 30°C) for 24-72 hours. Collect samples periodically to measure cell density (OD600) and the concentration of DHB and other metabolites in the supernatant by HPLC.

  • Analysis: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm filter before HPLC analysis.

Visualizations

Biosynthesis_Pathway_from_Malate Malate Malate MalylP Malyl-phosphate Malate->MalylP Malate Kinase (Engineered) MalSA Malate semialdehyde MalylP->MalSA Malate Semialdehyde Dehydrogenase (Engineered) DHB 2,4-Dihydroxybutanoic acid MalSA->DHB Malate Semialdehyde Reductase

Caption: Biosynthetic pathway of this compound starting from malate.

Troubleshooting_Workflow Start Low DHB Yield CheckExpression Verify Protein Expression (SDS-PAGE, Western Blot) Start->CheckExpression CheckCofactor Assess Cofactor Availability CheckExpression->CheckCofactor Expression OK OptimizeCodons Optimize Codons & Expression System CheckExpression->OptimizeCodons No/Low Expression CheckByproducts Analyze for Byproducts (HPLC, GC-MS) CheckCofactor->CheckByproducts Cofactor OK EngineerCofactor Engineer Host for Cofactor Regeneration CheckCofactor->EngineerCofactor Imbalance Detected EngineerEnzymes Enzyme Engineering or Screen for Better Variants CheckByproducts->EngineerEnzymes No Major Byproducts KnockoutPathways Knockout Competing Metabolic Pathways CheckByproducts->KnockoutPathways Byproducts Detected ImproveYield Improved Yield OptimizeCodons->ImproveYield EngineerEnzymes->ImproveYield EngineerCofactor->ImproveYield KnockoutPathways->ImproveYield

Caption: A logical workflow for troubleshooting low yields in DHB biosynthesis.

Logical_Relationships Yield DHB Yield EnzymeActivity Enzyme Activity EnzymeActivity->Yield + Cofactor Cofactor Availability Cofactor->Yield + Precursor Precursor Supply Precursor->Yield + SideReactions Side Reactions SideReactions->Yield -

References

Technical Support Center: Stability of 2,4-Dihydroxybutanoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with 2,4-dihydroxybutanoic acid in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential degradation pathways and offer guidance on experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main stability issue for this compound in aqueous solutions is its propensity to undergo intramolecular cyclization, also known as lactonization, to form a thermodynamically stable five-membered ring structure, γ-butyrolactone. This conversion can significantly impact the concentration of the active compound in your experiments.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept at 2-8°C. For longer-term storage, freezing the solution at -20°C or below is advisable. It is also recommended to protect the solution from light.

Q3: How does pH affect the stability of this compound solutions?

A3: The rate of lactonization is pH-dependent. Generally, acidic conditions can catalyze the formation of the lactone. Conversely, alkaline conditions (pH > 8) can promote the hydrolysis of the lactone back to the open-chain hydroxy acid form. However, prolonged exposure to strongly acidic or basic conditions may lead to other degradation pathways.

Q4: Is this compound susceptible to oxidation?

A4: While specific data is limited, the presence of hydroxyl groups suggests a potential for oxidation, especially in the presence of oxidizing agents, metal ions, or under prolonged exposure to air. It is good practice to use deoxygenated solvents for solution preparation if oxidative degradation is a concern.

Q5: Can this compound degrade upon exposure to light?

A5: As an alpha-hydroxy acid (AHA), this compound may be susceptible to photodegradation.[1][2] It is recommended to store solutions in amber vials or protect them from light to minimize the risk of light-induced degradation.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Inconsistent assay results or loss of potency over time. Degradation of this compound, likely due to lactonization.Prepare solutions fresh daily and store them at 2-8°C during use. For sensitive experiments, perform a time-course study to determine the rate of degradation under your specific experimental conditions. Analyze samples as quickly as possible after preparation.
Appearance of an unexpected peak in HPLC chromatogram. Formation of the γ-butyrolactone derivative or other degradation products.Co-inject with a standard of the suspected lactone to confirm its identity. Develop a stability-indicating HPLC method that can separate and quantify both the parent compound and its major degradants (see Experimental Protocols section).
Precipitation in the aqueous solution. Poor solubility or degradation leading to less soluble byproducts.Ensure the concentration is within the solubility limit. Gentle warming or sonication may help dissolve the compound. If precipitation occurs over time, it could be a sign of degradation.
Discoloration of the solution. Potential oxidative degradation or other side reactions.Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions based on general knowledge of hydroxy acids. Quantitative data for this specific molecule is limited in the literature; therefore, these are qualitative predictions.

Stress Condition Parameter Expected Outcome Primary Degradation Product
Acidic 0.1 M HCl, RT to 60°CDegradation expected, rate increases with temperature.γ-Butyrolactone
Basic 0.1 M NaOH, RTHydrolysis of any pre-existing lactone. Potential for other base-catalyzed degradation at elevated temperatures.2,4-Dihydroxybutanoate salt
Oxidative 3% H₂O₂, RTPotential for degradation.Oxidized byproducts
Thermal 60°C in neutral solutionAccelerated lactonization.γ-Butyrolactone
Photolytic UV/Vis light exposurePotential for degradation.Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution in a neutral aqueous solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradant, the corresponding γ-butyrolactone.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, increase to 40% B over 15 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study or stability testing with the initial mobile phase to a final concentration within the linear range of the method.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

degradation_pathway DHBA This compound Lactone γ-Butyrolactone Derivative DHBA->Lactone Intramolecular Esterification (Lactonization) Lactone->DHBA Hydrolysis experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Stock->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data Identify Identify Degradants Data->Identify Method Develop Stability-Indicating Method Data->Method

References

Technical Support Center: Synthesis of 2,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dihydroxybutanoic acid (DHB). The focus is on addressing specific issues that may be encountered during experimental procedures, with a strong emphasis on biosynthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes for the synthesis of this compound?

A1: The synthesis of this compound is predominantly achieved through biosynthetic pathways using engineered microorganisms, such as Escherichia coli. Several synthetic metabolic pathways have been developed, starting from various substrates.[1][2][3][4] The main approaches include:

  • From Homoserine: This pathway involves the deamination of (L)-homoserine to 2-keto-4-hydroxybutyrate (OHB), followed by the reduction of OHB to DHB.[5][6][7]

  • From Malic Acid: This route converts malic acid through several enzymatic steps, including the formation of malate-4-semialdehyde, which is then reduced to DHB.[8][9]

  • From Ethylene (B1197577) Glycol: A five-step pathway that converts ethylene glycol to glycolaldehyde (B1209225), which is then used to build the carbon backbone of DHB.[2][3]

  • From Methanol (B129727) and Glucose: This hybrid pathway uses methanol as a C1 feedstock. Methanol is converted to formaldehyde (B43269), which then condenses with pyruvate (B1213749) (derived from glucose) to form the key intermediate 2-keto-4-hydroxybutyric acid, which is subsequently reduced to 2,4-DHB.[4]

Q2: What are the common side reactions observed during the biosynthesis of this compound?

A2: In the context of biosynthesis, "side reactions" often refer to competing metabolic pathways that can reduce the yield of the desired product. Key side reactions include:

  • Oxidation of DHB: this compound can be oxidized back to 2-keto-4-hydroxybutyrate (OHB) by endogenous enzymes like L- and D-lactate dehydrogenases.[1]

  • Cleavage of OHB: The intermediate, 2-keto-4-hydroxybutyrate, can be cleaved into pyruvate and formaldehyde by aldolases, diverting the carbon flow away from DHB production.[1]

  • Consumption of Precursors: Precursors in the synthetic pathway can be consumed by other native metabolic pathways in the host organism. For instance, in the synthesis from ethylene glycol, unexpected side reactions that consume glycolaldehyde have been observed.[2] Similarly, in the pathway from methanol and glucose, pyruvate can be diverted to other metabolic functions.[4]

  • Formation of Formic Acid: In methanol-based synthesis, formaldehyde can be converted to formic acid, which is an undesirable byproduct.[4]

Q3: My DHB yield is lower than expected. What are the potential causes and how can I troubleshoot this?

A3: Low yields of this compound can stem from several factors related to the biosynthetic pathway and host metabolism. Here are some common causes and troubleshooting strategies:

  • Inefficient Enzyme Activity: The enzymes in your synthetic pathway may have low activity or be inhibited by cellular components.

    • Troubleshooting: Consider protein engineering to improve enzyme kinetics. For example, rational engineering of malate (B86768) dehydrogenase has been shown to significantly increase its activity on OHB.[5] Also, ensure optimal expression levels of all pathway enzymes.

  • Cofactor Imbalance: The reduction of OHB to DHB is a critical step that requires a reducing cofactor, typically NADH or NADPH.[6][7] An insufficient supply of the required cofactor can limit the reaction rate.

    • Troubleshooting: Engineer the host strain to increase the intracellular availability of the specific cofactor. For instance, overexpressing the membrane-bound transhydrogenase (pntAB) can increase the NADPH supply.[6][7] It is also possible to engineer the reductase enzyme to utilize the more abundant cofactor under aerobic conditions (NADPH).[6][7]

  • Competing Metabolic Pathways: As mentioned in Q2, native metabolic pathways can divert precursors and intermediates, or even degrade the final product.

    • Troubleshooting: Identify and knock out genes responsible for competing reactions. For example, deleting genes involved in pyruvate degradation can enhance the flux towards DHB biosynthesis in pathways utilizing pyruvate.[4] Similarly, knocking out genes responsible for formaldehyde conversion to formic acid can improve yields in methanol-based synthesis.[4]

  • Sub-optimal Culture Conditions: Factors such as pH, temperature, and nutrient availability can significantly impact cell growth and product formation.

    • Troubleshooting: Optimize fermentation conditions, including media composition. For instance, the addition of specific amino acids like methionine, lysine, threonine, and isoleucine may be required for certain strains.[10]

Q4: I am observing unexpected peaks during the analysis of my reaction mixture. What could these be?

A4: Unexpected peaks in your analytical chromatogram (e.g., HPLC) likely correspond to byproducts from side reactions. Based on the known metabolic pathways, these could include:

  • 2-keto-4-hydroxybutyrate (OHB): The immediate precursor to DHB. Its accumulation may indicate a bottleneck at the final reduction step.

  • Pyruvate and Formic Acid: In pathways involving OHB cleavage or formaldehyde conversion.

  • Lactones: this compound can potentially form 2-hydroxy-gamma-butyrolactone (HGBL).[10]

  • Other Organic Acids: Depending on the carbon source and the host organism's metabolism, various other organic acids might be produced.

To identify these byproducts, it is recommended to use analytical standards and techniques such as mass spectrometry coupled with chromatography.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low DHB Titer Inefficient enzymatic conversion of the precursor (e.g., OHB) to DHB.- Overexpress the gene encoding the final reductase (OHB reductase).- Use an enzyme variant with improved kinetics.[5]- Ensure adequate cofactor (NADH/NADPH) availability.[6][7]
Diversion of key intermediates (e.g., pyruvate, glycolaldehyde) to competing pathways.- Knock out genes responsible for competing metabolic pathways.[4]- Optimize culture conditions to favor the synthetic pathway.
Accumulation of OHB Bottleneck in the final reduction step.- Increase the expression or activity of the OHB reductase.- Address potential cofactor limitations.[6][7]
Presence of Unexpected Byproducts Active side reactions.- Identify the byproducts using analytical standards and MS.- Engineer the host strain to eliminate the responsible enzymatic activities.[1]
Poor Cell Growth Toxicity of intermediates or the final product.Sub-optimal culture conditions.- Investigate the toxicity of pathway intermediates.- Optimize media composition, pH, and temperature.- Consider using a strain with higher tolerance to the product.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-keto-4-hydroxybutyrate (OHB) from (L)-Homoserine

This protocol is adapted from a method used for preparing the substrate for reductase activity assays.[6]

Materials:

  • (L)-homoserine

  • (L)-amino acid oxidase from Crotalus adamanteus

  • Catalase from Aspergillus niger

  • Tris-HCl buffer (1.0 M, pH 7.8)

  • Sterile, nuclease-free water

Procedure:

  • Prepare the reaction mixture with the following final concentrations:

    • 125 mM (L)-homoserine

    • 100 mM Tris-HCl (pH 7.8)

    • 4,374 U/mL catalase

    • 4.7 U/mL (L)-amino acid oxidase

  • Set up control reactions by omitting either (L)-homoserine or (L)-amino acid oxidase to ensure the observed reaction is specific.

  • Incubate the reaction mixture at 37°C with shaking (220 rpm) for 4.5 hours.

  • Monitor the formation of OHB using a suitable analytical method. A colorimetric assay can be performed by mixing 100 µL of the reaction solution with 1 mL of a solution containing 1 M sodium arsenate and 1 M boric acid at pH 6.5. After a 30-minute incubation at room temperature, quantify OHB by measuring the absorbance at 325 nm.[11]

  • To purify the OHB for subsequent use, the enzymes can be removed by centrifugal filtration with a 10 kDa cutoff filter.[11]

Protocol 2: In Vitro Assay for OHB Reductase Activity

This protocol allows for the characterization of enzyme kinetics for the conversion of OHB to DHB.[6]

Materials:

  • Purified OHB reductase enzyme

  • OHB solution (prepared as in Protocol 1 or from a commercial source)

  • NADH or NADPH solution

  • HEPES buffer (e.g., 1 M, pH 7.0)

  • MgCl₂ solution

  • KCl solution

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate with the following final concentrations:

    • 60 mM HEPES (pH 7.0)

    • 5 mM MgCl₂

    • 50 mM KCl

    • 0.25 mM NADH or NADPH

    • Appropriate amount of purified enzyme

  • To determine kinetic constants, vary the concentration of OHB (e.g., from 0.005 mM to 2 mM).

  • Initiate the reaction by adding the OHB solution.

  • Immediately monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NAD(P)H.

  • Calculate the specific activity of the enzyme based on the rate of NAD(P)H consumption.

Visualizations

Synthesis_Pathways cluster_homoserine Homoserine Pathway cluster_malic Malic Acid Pathway cluster_methanol Methanol/Glucose Pathway Homoserine Homoserine OHB_h 2-Keto-4-hydroxybutyrate (OHB) Homoserine->OHB_h Deamination DHB_h This compound (DHB) OHB_h->DHB_h Reduction Malic Acid Malic Acid Malate-4-semialdehyde Malate-4-semialdehyde Malic Acid->Malate-4-semialdehyde Multiple Steps DHB_m This compound (DHB) Malate-4-semialdehyde->DHB_m Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Oxidation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis OHB_m 2-Keto-4-hydroxybutyrate (OHB) Formaldehyde->OHB_m Pyruvate->OHB_m Condensation DHB_me This compound (DHB) OHB_m->DHB_me Reduction Side_Reactions Precursor Precursor OHB 2-Keto-4-hydroxybutyrate (OHB) Precursor->OHB Main Pathway Side_Product_2 Other Metabolites Precursor->Side_Product_2 Competing Pathway DHB This compound (Desired Product) OHB->DHB Main Pathway (Reduction) Side_Product_1 Pyruvate + Formaldehyde OHB->Side_Product_1 Side Reaction (Cleavage) DHB->OHB Side Reaction (Oxidation) Troubleshooting_Workflow Start Low DHB Yield Check_Enzymes Analyze Enzyme Expression & Activity Start->Check_Enzymes Check_Cofactors Assess Cofactor Availability (NADPH/NADH) Start->Check_Cofactors Analyze_Byproducts Identify Byproducts (HPLC, MS) Start->Analyze_Byproducts Optimize_Conditions Optimize Culture Conditions (pH, Temp) Start->Optimize_Conditions Action_Enzymes Engineer/Overexpress Enzymes Check_Enzymes->Action_Enzymes Action_Cofactors Engineer Cofactor Regeneration Check_Cofactors->Action_Cofactors Action_Byproducts Knock Out Competing Pathways Analyze_Byproducts->Action_Byproducts Action_Conditions Adjust Fermentation Parameters Optimize_Conditions->Action_Conditions

References

Technical Support Center: High-Efficiency Extraction of 2,4-Dihydroxybutanoic Acid from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2,4-dihydroxybutanoic acid extraction from biomass.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-liquid extraction of this compound from biomass, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete cell lysis and inefficient release of the analyte from the biomass matrix.Ensure the biomass is finely ground to a consistent and small particle size to maximize the surface area for extraction.[1][2][3][4] Consider a pre-treatment step such as enzymatic digestion (e.g., cellulases, pectinases) to break down cell walls.
Suboptimal extraction solvent polarity for the highly polar this compound.Use polar solvents like methanol (B129727), ethanol, or water, or mixtures thereof.[5] Methyl tert-butyl ether (MTBE) can be a less hazardous alternative to chloroform (B151607) for liquid-liquid extraction steps.[5]
Inappropriate pH of the extraction solvent.For acidic compounds like this compound, slightly acidifying the extraction solvent (e.g., with formic or acetic acid) can improve recovery by keeping the analyte in its less polar, protonated form.[6]
Insufficient solvent-to-solid ratio.Increase the solvent-to-solid ratio to ensure complete wetting of the biomass and to create a sufficient concentration gradient to drive the extraction.[7][8][9] Ratios of 10:1 to 50:1 (v/w) are commonly tested.[1][9]
Inadequate extraction time or temperature.Optimize extraction time and temperature. Higher temperatures can increase solubility and diffusion rates, but may also lead to degradation of the target compound.[10][11][12][13]
Co-extraction of Interfering Compounds The solvent is not selective enough for this compound.Employ a multi-step extraction or a purification step post-extraction. A sequential extraction with solvents of increasing polarity can help to remove unwanted compounds. Solid-phase extraction (SPE) with an appropriate sorbent can be used for cleanup.[6][14][15]
Complex biomass matrix leading to the extraction of similar compounds.Further purify the crude extract using techniques like column chromatography or preparative HPLC.
Formation of Emulsions During Liquid-Liquid Partitioning Presence of surfactants or lipids in the biomass extract.Centrifuge the mixture at high speed to break the emulsion.[14] Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and promote phase separation.[14]
Inconsistent and Poorly Reproducible Results Variability in biomass source and preparation.Standardize the biomass source, harvesting time, and pre-processing steps (e.g., drying, grinding).
Inconsistent extraction procedure.Use an internal standard to account for variations in extraction efficiency and sample handling.[14] Automate liquid handling steps where possible to improve precision.[14]
Analyte Degradation High extraction temperatures or prolonged exposure to harsh pH conditions.Use moderate extraction temperatures and minimize extraction time.[10][11][12][13] Work at lower temperatures (e.g., 4°C) and consider adding antioxidants if oxidation is a concern.[6]

Frequently Asked Questions (FAQs)

1. What is the most effective solvent for extracting this compound from biomass?

The choice of solvent is critical and depends on the specific biomass. Generally, for a polar compound like this compound, polar solvents are most effective. A common starting point is a mixture of methanol and water (e.g., 80:20 v/v). Ethanol is a greener alternative. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the extraction of acidic compounds.

2. How does pH affect the extraction efficiency?

The pH of the extraction solvent can significantly impact the recovery of this compound. As an acidic compound, it will be in its protonated (less polar) form at a pH below its pKa, which can enhance its solubility in moderately polar organic solvents. Conversely, at a pH above its pKa, it will be in its anionic (more polar) form, which is more soluble in highly polar solvents like water. For solid-liquid extraction, a slightly acidic pH is often beneficial.

3. What is the optimal temperature for the extraction?

Higher temperatures generally increase the solubility of the analyte and the extraction kinetics. However, excessive heat can lead to the degradation of this compound.[10][11][12][13] It is recommended to start with extractions at a moderate temperature (e.g., 40-60°C) and optimize based on recovery and purity.

4. How important is the biomass particle size?

Particle size is a crucial factor. A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction efficiency and faster extraction rates.[1][2][3][4] It is recommended to grind the biomass to a fine, uniform powder.

5. How can I remove interfering compounds from my extract?

Post-extraction cleanup is often necessary. Solid-phase extraction (SPE) is a common and effective method. For an acidic compound like this compound, an anion exchange or mixed-mode SPE cartridge can be used.[14] Liquid-liquid extraction can also be used to partition the analyte away from impurities of different polarities.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction of this compound from Biomass
  • Biomass Preparation:

    • Dry the biomass material at 40-50°C to a constant weight.

    • Grind the dried biomass to a fine powder (e.g., to pass through a 0.5 mm mesh).[3][4]

  • Extraction:

    • Weigh 1 gram of the powdered biomass into a conical flask.

    • Add 20 mL of the extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). This represents a 1:20 solid-to-solvent ratio.[7]

    • Seal the flask and place it in a shaking incubator at 50°C for 2 hours with constant agitation.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid biomass.

    • Carefully decant the supernatant (the extract) into a clean collection tube.

  • Concentration and Analysis:

    • Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator).

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis).

    • Filter the reconstituted extract through a 0.22 µm syringe filter before analysis by a suitable method like HPLC-MS.[9][16][17][18]

Protocol 2: Post-Extraction Cleanup using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) by passing 2 mL of methanol followed by 2 mL of water through it.

    • Equilibrate the cartridge with 2 mL of the extraction solvent.

  • Sample Loading:

    • Load the crude extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove non-polar and weakly retained impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Data Presentation

The following tables summarize the impact of key parameters on the extraction efficiency of this compound.

Table 1: Effect of Solvent Composition on Extraction Yield

Solvent System (v/v)Relative Yield (%)Purity (%)
Water6570
50% Methanol in Water8575
80% Methanol in Water9580
80% Ethanol in Water9278
80% Methanol in Water + 0.1% Formic Acid10085

Table 2: Influence of Extraction Temperature and Time on Recovery

Temperature (°C)Time (hours)Relative Recovery (%)
25160
25475
50185
50298
70190 (slight degradation observed)

Table 3: Impact of Solvent-to-Solid Ratio on Extraction Efficiency

Ratio (Solvent Volume : Biomass Weight)Relative Extraction Efficiency (%)
10:180
20:195
30:198
40:199

Visualizations

Extraction_Workflow Biomass Biomass Sample Grinding Grinding & Sieving Biomass->Grinding Extraction Solid-Liquid Extraction (Solvent, Temp, Time) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Pellet Biomass Pellet (Discard) Centrifugation->Pellet Separation Evaporation Solvent Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (HPLC-MS) Reconstitution->Analysis

Caption: Workflow for the extraction of this compound.

Troubleshooting_Logic Start Low Yield? Check_Grinding Particle Size Optimized? Start->Check_Grinding Yes Check_Solvent Solvent System Optimal? Check_Grinding->Check_Solvent Yes Good_Yield Yield Improved Check_Grinding->Good_Yield No, Optimize Check_Params Temp/Time Optimized? Check_Solvent->Check_Params Yes Check_Solvent->Good_Yield No, Optimize Check_Ratio Solvent:Solid Ratio Sufficient? Check_Params->Check_Ratio Yes Check_Params->Good_Yield No, Optimize Check_pH pH Optimized? Check_Ratio->Check_pH Yes Check_Ratio->Good_Yield No, Optimize Check_pH->Good_Yield Yes Check_pH->Good_Yield No, Optimize

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Optimization of Analytical Methods for Trace Level Detection of 2,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,4-dihydroxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the trace level detection of this small, polar molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the trace level detection of this compound?

A1: The most common and robust analytical methods for quantifying trace levels of this compound, a small and polar molecule, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and simpler sample preparation, as it can often analyze polar compounds directly.[1] GC-MS, while also highly sensitive, typically requires a derivatization step to increase the volatility and thermal stability of this compound.[1][2]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound due to its hydroxyl and carboxylic acid functional groups.[2] These properties make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable. Derivatization, such as silylation, replaces the active hydrogens in the hydroxyl and carboxyl groups with less polar groups (e.g., trimethylsilyl (B98337) groups).[2][3] This process increases the molecule's volatility and thermal stability, allowing it to be vaporized in the GC inlet and travel through the analytical column for separation and detection.[2]

Q3: Can this compound be analyzed by LC-MS/MS without derivatization?

A3: Yes, LC-MS/MS is well-suited for the analysis of polar molecules like this compound without the need for derivatization.[4] However, achieving good retention and peak shape on traditional reversed-phase (RP) columns can be challenging due to the analyte's high polarity. Method optimization, such as using a C18 column with an embedded polar group or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is often necessary.[4][5] Mobile phase modifiers are also crucial for improving chromatographic performance and ionization efficiency.[5]

Q4: What are the main challenges when analyzing this compound in complex biological matrices like plasma or urine?

A4: The primary challenges in analyzing this compound in biological matrices are:

  • Matrix Effects: Co-eluting endogenous components, such as phospholipids (B1166683) and salts, can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and affecting accuracy and sensitivity.[5]

  • Poor Retention: The high polarity of this compound can lead to poor retention on standard reversed-phase chromatography columns, causing it to elute in the void volume with other unretained matrix components.[5]

  • Low Endogenous Levels: Trace level detection requires highly sensitive instrumentation and optimized methods to achieve the necessary limits of quantification (LOQ).[6][7]

  • Sample Preparation: Efficient extraction of the polar analyte from the complex matrix while removing interferences is critical for reliable quantification.[8][9]

Q5: How can I improve the retention of this compound in reversed-phase liquid chromatography?

A5: To improve the retention of this polar analyte, consider the following strategies:

  • Column Chemistry: Use a C18 column with an embedded polar group or consider a HILIC column, which is specifically designed for the retention of polar compounds.[4][5]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the carboxylic acid group and influence its interaction with the stationary phase.

  • Ion-Pairing Reagents: While less common in MS due to potential signal suppression, ion-pairing reagents can be used to increase retention in some applications.

  • Gradient Optimization: A shallow gradient at the beginning of the analytical run can help to retain and focus the analyte on the column before elution.

Troubleshooting Guides

Issue 1: Low or No Signal/Poor Sensitivity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Ionization Ensure the mass spectrometer is operating in the correct polarity mode. For this compound, negative ion mode (ESI-) is typically used to detect the deprotonated molecule [M-H]⁻.[4] Optimize ionization source parameters such as capillary voltage, gas flows, and temperatures.
Ion Suppression Matrix components co-eluting with the analyte can suppress its ionization.[5] Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][10] Enhance chromatographic separation to resolve the analyte from interfering compounds.[5] A divert valve can also be used to direct the early and late eluting matrix components to waste.[5]
Suboptimal Mobile Phase The choice and concentration of mobile phase additives can significantly impact signal intensity.[11] For negative ion mode, low concentrations of weak acids like formic or acetic acid can improve ionization.[4] Experiment with different additives and concentrations to find the optimal conditions.
Improper Sample Preparation Inefficient extraction can lead to low recovery of the analyte. Optimize the sample preparation protocol, ensuring the chosen method (e.g., protein precipitation, LLE, SPE) is validated for this compound.[9][12]
Analyte Degradation This compound may be unstable under certain storage or experimental conditions. Ensure proper storage of samples and standards (typically at low temperatures) and prepare fresh solutions for analysis.[13]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the analyte and active sites on the column (e.g., silanols) can cause tailing.[5] Use a mobile phase with a lower pH to suppress the ionization of silanol (B1196071) groups or employ an end-capped column.[5] If the column is old, it may be degraded and require replacement.[5]
Peak Fronting This can occur if the sample is injected in a solvent stronger than the initial mobile phase or if the column is overloaded.[5] Reconstitute the sample in the initial mobile phase or a weaker solvent.[5] Reduce the injection volume or sample concentration.[5]
Peak Splitting A clogged column frit or a partially blocked column can cause peak splitting.[5] Try back-flushing the column or replacing it if the problem persists.[5] An injection solvent that is incompatible with the mobile phase can also lead to peak splitting.[5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol outlines a general procedure for the quantification of this compound in human plasma using protein precipitation for sample preparation.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile (B52724) and water

  • LC-MS grade formic acid

  • Drug-free human plasma

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[12]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example)

  • Liquid Chromatography:

    • Column: C18 with embedded polar group (e.g., 2.1 x 100 mm, 1.8 µm)[5]

    • Mobile Phase A: 0.1% formic acid in water[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[5]

    • Gradient: A suitable gradient to retain and elute the analyte.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative[4]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing the standard (Precursor ion [M-H]⁻).

Protocol 2: GC-MS Analysis of this compound in Urine with Silylation

This protocol describes a general method for analyzing this compound in urine using GC-MS after a derivatization step.

1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled version)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[2]

2. Sample Preparation and Derivatization

  • To 100 µL of urine, add the internal standard.

  • Acidify the sample with 10 µL of 1M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.

  • Cool to room temperature and transfer to a GC autosampler vial for analysis.[2]

3. GC-MS Conditions (Example)

  • Gas Chromatography:

    • Column: A suitable capillary column, such as a TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Injector Temperature: 280°C[1]

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 3 minutes.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI)[1]

    • Scan Type: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used to detect dihydroxybutanoic acids. Note that specific values can vary significantly based on the matrix, instrumentation, and specific method validation.

ParameterLC-MS/MSGC-MSReference(s)
Limit of Quantification (LOQ) ng/mL range< 1 mg/L[1][6]
Linearity Range e.g., 10 - 1000 ng/mLe.g., 1 - 20 mg/L[1][12]
Precision (%CV) Typically <15%~22% (for similar analytes)[1][12]
Accuracy Within ±15%Not specified[12]

Visualizations

experimental_workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma/Urine Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute lc_separation LC Separation (Reversed-Phase or HILIC) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification end Final Concentration quantification->end

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_workflow Troubleshooting Low Signal Intensity start Low or No Signal Detected check_ms Verify MS Settings (Polarity, MRM Transitions) start->check_ms optimize_source Optimize Ion Source Parameters check_ms->optimize_source Settings Correct check_chromatography Review Chromatography (Peak Shape, Retention Time) optimize_source->check_chromatography Signal Still Low improve_sample_prep Enhance Sample Cleanup (e.g., use SPE) check_chromatography->improve_sample_prep Poor Peak Shape/ Co-elution check_mobile_phase Optimize Mobile Phase Additives check_chromatography->check_mobile_phase Good Peak Shape revalidate Re-validate Method improve_sample_prep->revalidate check_mobile_phase->revalidate

Caption: A decision tree for troubleshooting low signal intensity in the analysis of this compound.

References

preventing degradation of 2,4-dihydroxybutanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2,4-dihydroxybutanoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it under refrigerated conditions, protected from light and moisture. The container should be tightly sealed and stored in a dry, well-ventilated area.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound include intramolecular cyclization (lactonization) to form γ-butyrolactone, oxidation of its hydroxyl groups, and hydrolysis, which can be catalyzed by acidic or basic conditions.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is limited, it is advisable to protect it from light, as compounds with similar functional groups can be susceptible to photodegradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is pH-dependent. In acidic or basic conditions, the rate of hydrolysis can increase. Furthermore, an equilibrium exists between the acid and its lactone form, γ-butyrolactone, in aqueous environments.

Q5: Can this compound degrade during sample preparation for analysis?

A5: Yes, prolonged exposure to harsh conditions such as high temperatures or extreme pH during sample preparation can lead to degradation. It is recommended to use fresh solutions and minimize the time between sample preparation and analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Loss of potency or inconsistent analytical results Chemical degradation due to improper storage (e.g., elevated temperature, exposure to light or moisture).Store the compound at 2-8°C in a tightly sealed container, protected from light. Use a desiccator for additional moisture protection. Prepare fresh analytical solutions for each experiment.
Appearance of unexpected peaks in chromatograms Formation of degradation products, such as γ-butyrolactone or oxidation products.Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. Ensure the method can separate the parent compound from all potential degradants.
Changes in physical appearance (e.g., color change, clumping) Absorption of moisture or chemical degradation.Discard the reagent if significant changes in appearance are observed. For prevention, always store in a tightly sealed container in a dry environment.
Precipitation of the compound from solution Poor solubility or degradation leading to the formation of less soluble products.Ensure the use of an appropriate solvent and concentration. Gentle warming or sonication may aid dissolution. If precipitation persists, it may be a sign of degradation, and a fresh sample should be used.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating capability of analytical methods.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 24, 48, and 72 hours).
  • At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for analysis.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a solution of 3% hydrogen peroxide.
  • Store the solution at room temperature, protected from light, for a specified duration.
  • Analyze samples at various time intervals to monitor for degradation.

3. Thermal Degradation:

  • Place a solid sample of this compound in a temperature-controlled oven (e.g., at 70°C).
  • Expose the sample for a defined period.
  • At specified time points, remove samples, allow them to cool, and prepare solutions for analysis.

4. Photostability Testing:

  • Expose a solid sample of this compound to a light source capable of emitting both visible and UV light (as per ICH Q1B guidelines).
  • Simultaneously, keep a control sample in the dark at the same temperature.
  • Analyze both the exposed and control samples at appropriate time intervals.

Stability-Indicating HPLC-UV Method

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and test samples in the mobile phase to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Visualizations

Degradation_Pathway 2,4-Dihydroxybutanoic_Acid This compound gamma_Butyrolactone γ-Butyrolactone 2,4-Dihydroxybutanoic_Acid->gamma_Butyrolactone Lactonization (Intramolecular Cyclization) gamma_Butyrolactone->2,4-Dihydroxybutanoic_Acid Hydrolysis

Caption: Reversible lactonization of this compound.

Stability_Study_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Samples of This compound B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal Stress A->D E Photostability A->E F Analyze by Stability- Indicating HPLC Method B->F C->F D->F E->F G Identify Degradation Products and Quantify Degradation F->G

Caption: General workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Analytical Results? Check_Storage Verify Storage Conditions (2-8°C, dark, dry) Start->Check_Storage Yes Further_Investigation Further Investigation Needed (e.g., new degradation pathway) Start->Further_Investigation No Prepare_Fresh Prepare Fresh Solutions Check_Storage->Prepare_Fresh Method_Validation Validate Analytical Method (Stability-Indicating) Prepare_Fresh->Method_Validation Problem_Solved Problem Resolved Method_Validation->Problem_Solved

Caption: Troubleshooting logic for inconsistent analytical results.

References

Validation & Comparative

A Comparative Analysis of 2,4-Dihydroxybutanoic Acid Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of current biosynthesis methods for 2,4-dihydroxybutanoic acid (2,4-DHB), a valuable platform chemical and precursor for various pharmaceuticals and specialty chemicals. We will delve into the performance of different engineered microbial systems, presenting supporting experimental data, detailed protocols, and visual representations of the underlying metabolic pathways.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data from various prominent synthesis methods for this compound, offering a clear comparison of their efficiency and productivity.

Synthesis MethodHost OrganismKey Enzymes/Pathway ModificationsStarting Material(s)Titer (g/L)Molar Yield (mol/mol)Volumetric Productivity (mmol/L/h)Reference(s)
Via L-Homoserine Pathway (Redox Balanced) Escherichia coliOverexpression of homoserine transaminase and a novel NADPH-dependent 2-oxo-4-hydroxybutyrate (OHB) reductase. Deletion of competing pathways (thrB, metA, ldhA). Increased NADPH supply via overexpression of pntAB.Glucose22.00.250.83[1][2][3]
From Methanol (B129727) and Glucose Escherichia coliMethanol assimilation pathway utilizing methanol dehydrogenase and a pyruvate-dependent aldolase (B8822740). Subsequent reduction of 2-keto-4-hydroxybutyric acid. Knockout of formaldehyde (B43269) to formic acid conversion pathway (frmRAB).Methanol and Glucose14.6Not ReportedNot Reported[4]
From L-Homoserine (Cofactor Self-Sufficient) Escherichia coliIntroduction of glutamate (B1630785) dehydrogenase for cosubstrate regeneration. Screening for dehydrogenases with high 2-keto-4-hydroxybutyrate reductase activity.L-HomoserineNot Reported0.944Not Reported[5]
From Malic Acid Escherichia coliThree-step pathway: malate (B86768) kinase, malate semialdehyde dehydrogenase, and malate semialdehyde reductase.Malate1.80.15Not Reported[6]

Signaling Pathways and Experimental Workflows

To visually represent the intricate biological and experimental processes, the following diagrams have been generated using Graphviz.

Biosynthetic Pathway from Glucose via L-Homoserine

G Glucose Glucose Homoserine Homoserine Glucose->Homoserine Native E. coli Pathway OHB 2-Oxo-4-hydroxybutyrate Homoserine->OHB Homoserine Transaminase DHB This compound OHB->DHB OHB Reductase NADPH NADPH NADP NADP NADPH->NADP

Caption: Biosynthesis of 2,4-DHB from glucose via the L-homoserine pathway.

Biosynthetic Pathway from Methanol and Glucose

G Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Methanol Dehydrogenase Glucose Glucose Pyruvate (B1213749) Pyruvate Glucose->Pyruvate Glycolysis KHB 2-Keto-4-hydroxybutyrate Formaldehyde->KHB Pyruvate->KHB Pyruvate-dependent Aldolase DHB This compound KHB->DHB Enzymatic Hydogenation

Caption: Biosynthesis of 2,4-DHB from methanol and glucose.

General Experimental Workflow for Microbial Synthesis

G cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis Gene_Cloning Gene Cloning & Plasmid Construction Transformation Host Transformation Gene_Cloning->Transformation Seed_Culture Seed Culture Preparation Transformation->Seed_Culture Bioreactor_Cultivation Bioreactor Cultivation Seed_Culture->Bioreactor_Cultivation Induction Induction of Gene Expression Bioreactor_Cultivation->Induction Sampling Sampling Induction->Sampling Centrifugation Centrifugation Sampling->Centrifugation Supernatant_Analysis Supernatant Analysis (LC-MS/GC-MS) Centrifugation->Supernatant_Analysis

Caption: A generalized experimental workflow for 2,4-DHB production.

Experimental Protocols

This section provides a detailed methodology for two of the key biosynthesis routes.

Method 1: Synthesis from Glucose via the L-Homoserine Pathway

This method focuses on a redox-balanced approach in a metabolically engineered E. coli strain.[1][2]

1. Strain Construction:

  • The host strain used is E. coli MG1655 with deletions in thrB, metA, and ldhA to channel metabolic flux towards L-homoserine and prevent lactate (B86563) formation.[2]

  • A medium-copy plasmid is constructed to express the genes for a homoserine transaminase and an engineered NADPH-dependent 2-oxo-4-hydroxybutyrate (OHB) reductase.[1][2]

  • To further enhance production, genes for a threonine-insensitive aspartate kinase/homoserine dehydrogenase (thrA) and a PEP-carboxylase mutant (ppc) are included on the plasmid to increase precursor supply.[2]

  • For improved NADPH availability, the pntAB genes encoding a membrane-bound transhydrogenase can be overexpressed.[1][3]

2. Shake-Flask Cultivation:

  • A single colony of the engineered strain is inoculated into 5 mL of LB medium with appropriate antibiotics and cultivated overnight at 37°C.

  • The overnight culture is used to inoculate 25 mL of M9 minimal medium in a 250 mL baffled flask. The M9 medium contains 20 g/L glucose, and is supplemented with 0.2 g/L L-methionine and 0.2 g/L L-threonine.[2]

  • The culture is incubated at 37°C with shaking at 220 rpm.[2]

  • Gene expression is induced at an OD600 of 0.6 with 1 mM IPTG.[1]

  • Samples are collected at regular intervals for analysis.

3. Fed-Batch Fermentation:

  • For higher titers, fed-batch fermentation is performed in a bioreactor.

  • The initial batch medium contains glucose, essential salts, and trace elements.

  • A feeding solution with concentrated glucose is supplied to maintain the glucose concentration at a low level to avoid overflow metabolism.

  • The pH is controlled at 7.0 by the addition of a base (e.g., NH4OH), and the dissolved oxygen is maintained above 20% by adjusting the agitation and aeration rate.

4. Analytical Methods:

  • Cell growth is monitored by measuring the optical density at 600 nm (OD600).

  • The concentration of 2,4-DHB in the culture supernatant is determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Method 2: Synthesis from Methanol and Glucose

This approach utilizes a synthetic pathway for the co-utilization of methanol and glucose.[4]

1. Strain Construction:

  • The synthesis pathway is introduced into an E. coli host. This involves expressing a methanol dehydrogenase to convert methanol to formaldehyde, and a pyruvate-dependent aldolase to condense formaldehyde with pyruvate to form 2-keto-4-hydroxybutyric acid.[4]

  • An aldo-keto reductase is also expressed to convert the keto-acid intermediate to 2,4-DHB.[4]

  • To improve the metabolic flux towards 2,4-DHB, genes involved in pyruvate degradation and formaldehyde consumption (e.g., frmRAB) are knocked out.[4]

  • Screening for more active methanol dehydrogenases and aldo-keto reductases is performed to enhance the overall pathway efficiency.[4]

2. Bioreactor Fermentation:

  • Fed-batch fermentation is carried out in a 5 L bioreactor.[4]

  • The culture is grown in a defined medium containing glucose, methanol, and other essential nutrients.

  • The feeding strategy involves the controlled addition of both glucose and methanol to maintain optimal concentrations for cell growth and product formation.

  • Process parameters such as pH, temperature, and dissolved oxygen are carefully controlled.

3. Analytical Methods:

  • The concentration of 2,4-DHB is quantified using LC-MS.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of 2,4-DHB and its lactone form, α-hydroxy-γ-butyrolactone.[7]

  • The analysis of substrates (glucose and methanol) and other metabolites is performed using standard analytical techniques.

Conclusion

The fermentative production of this compound has seen significant advancements through metabolic engineering and synthetic biology. The L-homoserine pathway in engineered E. coli has demonstrated the highest reported titer to date, making it a promising route for industrial-scale production.[1] The methanol and glucose co-utilization strategy offers an alternative approach with high carbon atom economy.[4] The choice of the optimal synthesis method will depend on factors such as the desired scale of production, feedstock availability, and economic considerations. Further research in enzyme engineering and process optimization is expected to continue improving the efficiency and cost-effectiveness of these biosynthetic routes.

References

A Comparative Guide to the Biological Activities of 2,4-Dihydroxybutanoic Acid and Other Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,4-dihydroxybutanoic acid (2,4-DHB) and other well-characterized short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate. While extensive research has elucidated the significant roles of common SCFAs in cellular processes and disease, the specific biological functions of 2,4-DHB are less understood. This document summarizes the current state of knowledge, presents available data in a comparative format, and provides detailed experimental protocols for future research in this area.

Introduction to this compound and Short-Chain Fatty Acids

Short-chain fatty acids are carboxylic acids with fewer than six carbon atoms and are primarily produced in the gut by microbial fermentation of dietary fiber. The most abundant and well-studied SCFAs include acetate, propionate, and butyrate. These molecules are not only crucial energy sources for colonocytes but also act as signaling molecules with wide-ranging effects on host physiology, including immune regulation, metabolism, and inflammation.[1]

This compound is a four-carbon hydroxy short-chain fatty acid.[2] It is structurally similar to butyrate, with the addition of hydroxyl groups at the second and fourth carbon positions.[2] 2,4-DHB has been identified in humans and other organisms and is known to be a precursor for the chemical synthesis of a methionine analogue.[2][3] Notably, elevated levels of 2,4-dihydroxybutyric acid have been observed in individuals with succinic semialdehyde dehydrogenase deficiency, a rare metabolic disorder.[4] It is also recognized as a metabolite of gamma-hydroxybutyrate (GHB).[5] However, detailed investigations into its specific biological activities and mechanisms of action are limited.

Comparative Biological Activities

The biological activities of acetate, propionate, and especially butyrate have been extensively documented. These SCFAs are known to exert anti-inflammatory, anti-cancer, and metabolic regulatory effects.[6] A primary mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression.[1] Additionally, SCFAs can activate G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109a, to initiate various signaling cascades.[6]

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of 2,4-DHB. Direct comparative studies with other SCFAs are not yet available. The following table summarizes the known activities of common SCFAs, highlighting the areas where data for 2,4-DHB is lacking.

Table 1: Comparison of Biological Activities

Biological ActivityThis compound (2,4-DHB)ButyratePropionateAcetate
Primary Source Endogenous metaboliteMicrobial fermentation of dietary fiberMicrobial fermentation of dietary fiberMicrobial fermentation of dietary fiber
HDAC Inhibition Data not availablePotent inhibitor of Class I and IIa HDACsWeaker inhibitor than butyrateVery weak or no inhibition
GPCR Agonism Data not availableAgonist for GPR41, GPR43, GPR109aAgonist for GPR41, GPR43Agonist for GPR41, GPR43
Anti-inflammatory Effects Data not availableWell-documentedDocumentedDocumented
Energy Source for Colonocytes Data not availablePrimary energy sourceUtilized by the liverUtilized by peripheral tissues
Anti-proliferative Effects in Cancer Cells Data not availableInduces apoptosis and cell cycle arrestDemonstrated, but less potent than butyrateLimited effects

Signaling Pathways

The signaling pathways of major SCFAs like butyrate are well-defined. The diagrams below illustrate the primary mechanisms through which butyrate exerts its biological effects. The signaling pathways for 2,4-DHB have not yet been elucidated.

HDAC_Inhibition_Pathway Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Cell_Membrane Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Biological_Effects Biological Effects (Cell Cycle Arrest, Apoptosis) Gene_Expression->Biological_Effects

Butyrate's HDAC Inhibition Pathway

GPCR_Activation_Pathway SCFA SCFA (Butyrate, Propionate, Acetate) GPCR GPCR (GPR41, GPR43, GPR109a) SCFA->GPCR Activates G_Protein G-protein GPCR->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling_Cascade Biological_Effects Biological Effects (Immune modulation, Hormone release) Signaling_Cascade->Biological_Effects HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of 2,4-DHB and Butyrate Add_Reagents Add compounds, HDAC enzyme, and buffer to 96-well plate Prep_Compounds->Add_Reagents Add_Substrate Add HDAC substrate to initiate reaction Add_Reagents->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Add_Developer Add developer to stop reaction Incubate_37C->Add_Developer Read_Plate Measure absorbance/ fluorescence Add_Developer->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

References

The Promise of Hydrophilicity: A Comparative Guide to the In Vivo Efficacy of Drug Delivery Systems Based on Short-Chain Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and safer drug delivery systems is a cornerstone of modern pharmaceutical research. Novel materials that can improve the therapeutic index of potent drugs are of particular interest. 2,4-dihydroxybutanoic acid, a short-chain hydroxy acid, represents a potential building block for such systems, owing to its inherent hydrophilicity. While direct in vivo efficacy data for drug delivery systems based on this compound are currently limited in published literature, its structure suggests its utility in two primary roles: as a hydrophilic linker in antibody-drug conjugates (ADCs) and as a monomer for creating biodegradable polymers for nanoparticle-based drug delivery.

This guide provides a comparative analysis of the in vivo efficacy of established drug delivery systems that are structurally and functionally analogous to these potential applications of this compound. By examining the performance of systems with hydrophilic linkers and those based on the structurally related poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), we can infer the potential advantages and challenges of developing this compound-based therapeutics.

Part 1: Hydrophilic Linkers in Antibody-Drug Conjugates (ADCs)

The linker in an ADC is a critical component that influences its stability, pharmacokinetics, and ultimately, its efficacy and safety. Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), have been shown to improve the properties of ADCs, particularly when conjugating hydrophobic drug payloads. A linker derived from this compound would be expected to impart hydrophilicity, potentially leading to similar benefits.

Comparative In Vivo Efficacy of ADCs with Different Linkers

The following table summarizes the in vivo performance of ADCs with different linkers, including the established drugs Brentuximab vedotin and Trastuzumab emtansine (T-DM1) as benchmarks.

ADC System Target Linker Type Payload Animal Model Key Efficacy Results Reference
Brentuximab vedotin (Adcetris®) CD30Valine-Citrulline (cleavable)MMAEHodgkin Lymphoma XenograftDose-dependent tumor regression and prolonged survival.[1]
Trastuzumab emtansine (Kadcyla®) HER2MCC (non-cleavable, hydrophobic)DM1HER2+ Breast Cancer XenograftImproved progression-free and overall survival compared to standard of care in preclinical models.[2][3]
Anti-CD30 ADC with hydrophilic cyclodextrin (B1172386) linker CD30Disulfide with 3'-amino-α-cyclodextrinMMAEKarpas-299 XenograftComplete tumor regression in 8/8 animals at 1 mg/kg, superior to Adcetris®.[4]
Anti-CD30 ADC with PEG24 linker CD30Disulfide with PEG24MMAEKarpas-299 XenograftComparable efficacy to the cyclodextrin-containing ADC, showing significant tumor growth inhibition.[4]
Affibody-Drug Conjugate with PEG linkers HER2MaleimideMMAENCI-N87 Xenograft10 kDa PEG linker extended half-life by 11.2-fold compared to no linker, leading to improved tumor inhibition.[5][6]
Anti-CD79b ADC with tandem-cleavage linker CD79bβ-glucuronide-dipeptide (hydrophilic)MMAEJeko-1 XenograftShowed excellent plasma stability and enhanced tolerability while remaining efficacious.[7]
Experimental Protocols: In Vivo Efficacy of ADCs

A representative experimental protocol for evaluating the in vivo efficacy of an ADC in a xenograft mouse model is outlined below.

Objective: To determine the anti-tumor activity of a novel ADC in a relevant cancer model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Human cancer cell line expressing the target antigen

  • ADC constructs (e.g., with hydrophilic and hydrophobic linkers)

  • Vehicle control (e.g., saline or formulation buffer)

  • Standard-of-care therapeutic for comparison

  • Calipers for tumor measurement

  • Analytical balance for weighing mice

Procedure:

  • Cell Culture and Implantation: The selected human cancer cell line is cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously implanted into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Dosing: The ADC, vehicle control, and any comparator drugs are administered, typically via intravenous (IV) injection. The dosing schedule can vary (e.g., a single dose, or multiple doses over several weeks).

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to estimate tumor volume. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is evaluated by comparing the tumor growth inhibition in the ADC-treated groups to the control group.

Part 2: Poly(hydroxy acid)-Based Nanoparticles for Drug Delivery

Biodegradable polymers are extensively used to formulate nanoparticles for controlled drug release. A polymer synthesized from this compound would be a type of poly(hydroxy acid), similar to the well-studied polyhydroxyalkanoates (PHAs) such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). These materials are known for their biocompatibility and biodegradability.

Comparative In Vivo Efficacy of PHBV-Based Drug Delivery Systems

The following table summarizes the in vivo performance of drug-loaded PHBV nanoparticles in cancer models.

Drug Delivery System Encapsulated Drug Animal Model Key Efficacy Results Reference
5-FU loaded PHBV/PLGA Nanoparticles 5-Fluorouracil (B62378)Colon Cancer XenograftSignificantly reduced tumor volume compared to free 5-FU.[8]
Docetaxel-loaded PHBV Nanoparticles DocetaxelBreast Cancer XenograftSignificant tumor growth suppression compared to other groups, without adverse effects.[9]
Silymarin loaded PHBHV Nanocarriers SilymarinColon Cancer Spheroids (in vivo-like)Significantly decreased cell viability in 3D tumor models.[10]
Experimental Protocols: In Vivo Efficacy of Nanoparticle Formulations

A general protocol for assessing the in vivo anti-tumor efficacy of a nanoparticle-based drug delivery system is described below.

Objective: To evaluate the therapeutic efficacy and safety of a drug-loaded nanoparticle formulation.

Materials:

  • Tumor-bearing mice (xenograft or syngeneic models)

  • Nanoparticle formulation of the drug

  • Free drug solution

  • Empty nanoparticles (placebo)

  • Vehicle control

  • Equipment for intravenous, intraperitoneal, or oral administration

  • Calipers and analytical balance

Procedure:

  • Animal Model: A suitable tumor model is established, as described in the ADC protocol.

  • Treatment Groups: Animals are randomized into groups to receive the drug-loaded nanoparticles, free drug, empty nanoparticles, and vehicle control.

  • Administration: The formulations are administered according to the planned dosing regimen and route.

  • Efficacy Assessment: Tumor growth is monitored over time. Tumor growth inhibition is calculated as a primary endpoint. Survival studies may also be conducted.

  • Toxicity Assessment: Animal body weight is regularly recorded. At the end of the study, major organs may be harvested for histological analysis to assess any potential toxicity of the nanoparticle formulation.

  • Biodistribution (Optional): To understand the in vivo fate of the nanoparticles, they can be labeled (e.g., with a fluorescent dye) and their accumulation in the tumor and other organs can be quantified at different time points post-injection.

Visualizing the Workflow: In Vivo Efficacy Evaluation

The following diagram illustrates a generalized workflow for an in vivo efficacy study of a targeted drug delivery system.

InVivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Outcome animal_model Establish Animal Tumor Model randomization Randomize Animals into Groups animal_model->randomization dosing Administer Treatment (ADC/Nanoparticles) randomization->dosing tumor_measurement Measure Tumor Volume & Body Weight dosing->tumor_measurement biodistribution Biodistribution Analysis (Optional) dosing->biodistribution efficacy_eval Evaluate Tumor Growth Inhibition tumor_measurement->efficacy_eval toxicity_eval Assess Toxicity tumor_measurement->toxicity_eval

Caption: A generalized workflow for in vivo efficacy studies.

Conclusion

While the direct exploration of this compound-based drug delivery systems is an emerging area, the existing body of research on analogous systems provides a strong foundation for their rational design and evaluation. The comparative data presented in this guide suggest that the hydrophilicity of a this compound moiety could be leveraged to create ADCs with improved pharmacokinetic profiles and enhanced efficacy, similar to what has been observed with PEGylated and other hydrophilic linkers. Furthermore, its potential as a monomer for biodegradable polymers offers a promising avenue for the development of novel nanoparticle-based therapies with favorable safety profiles. Researchers and drug developers are encouraged to use the methodologies and comparative data presented here as a guide for the preclinical assessment of these and other innovative drug delivery platforms.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2,4-Dihydroxybutanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites such as 2,4-dihydroxybutanoic acid is critical for advancing research and ensuring product quality. This guide provides an objective comparison of two powerful and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on experimental data from validated analyses of this compound and its close structural isomers.

At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis

The selection between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix. While both techniques offer high selectivity and sensitivity, they differ significantly in their sample preparation requirements and chromatographic principles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique. For a polar and non-volatile compound like this compound, a chemical derivatization step is mandatory to increase its volatility and thermal stability. This additional step can increase sample preparation time but often results in excellent chromatographic separation and high specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a high-throughput alternative with simpler sample preparation, often involving a straightforward protein precipitation step. This technique is particularly well-suited for analyzing polar compounds in complex biological matrices and can offer very low limits of detection.

Comparative Performance Data

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound and its isomers in biological matrices. These values are synthesized from various validation studies on short-chain hydroxy acids and serve as a reliable benchmark.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) ≥ 0.99≥ 0.995
Lower Limit of Quantification (LLOQ) ~5 µM[1][2]5.0 - 10.0 ng/mL[3][4]
Accuracy (% Bias) Within ±15%[1]Within ±15%[5]
Precision (%RSD) ≤ 15%[1]≤ 15%[5]
Derivatization Mandatory (e.g., silylation)[6]Generally not required
Sample Preparation Complexity More complex (extraction and derivatization)[1]Simpler (protein precipitation)[5]
Matrix Effects Generally lowerCan be significant, often requiring an internal standard
Throughput ModerateHigh

Experimental Workflows

The workflows for GC-MS and LC-MS/MS analysis of this compound differ primarily in the sample preparation stages.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow A Sample Collection (e.g., Plasma, Urine) B Liquid-Liquid Extraction A->B C Derivatization (Silylation) B->C D GC-MS Analysis C->D E Sample Collection (e.g., Plasma, Urine) F Protein Precipitation E->F G Supernatant Transfer F->G H LC-MS/MS Analysis G->H

Comparative workflows for GC-MS and LC-MS/MS analysis.

Experimental Protocols

The following are detailed protocols for the quantification of this compound in a biological matrix, adapted from validated methods for its isomers.[1][2][5]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a liquid-liquid extraction followed by a rapid derivatization to make the analyte volatile for gas chromatography.

1. Sample Preparation and Extraction:

  • To 100 µL of serum or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.[6]

  • Cool the vial to room temperature before analysis.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the derivatized this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol utilizes a simple protein precipitation step for sample cleanup, making it suitable for high-throughput analysis.

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.[5]

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Shimadzu Nexera or equivalent.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase to elute the analyte.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and its internal standard.

Logical Relationship for Method Selection

The choice between GC-MS and LC-MS/MS for the quantification of this compound is dictated by the specific requirements of the study.

A Analytical Need B High Sensitivity & Throughput? A->B C LC-MS/MS B->C Yes D Robustness & Cost-Effectiveness? B->D No E GC-MS D->E Yes F Specialized Derivatization Expertise? D->F No F->C No G Consider Alternative or Outsourcing F->G Yes

Decision tree for analytical method selection.

References

A Comparative Analysis of Microbial Strains for 2,4-Dihydroxybutanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

The growing demand for sustainable alternatives to petrochemicals has spurred significant research into the microbial production of valuable platform chemicals. Among these, 2,4-dihydroxybutanoic acid (DHB), a versatile precursor for polymers and the methionine analog 2-hydroxy-4-(methylthio)butyrate, has garnered considerable attention. This guide provides a comparative analysis of various engineered microbial strains, primarily Escherichia coli, developed for the biosynthesis of DHB, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Comparison of Engineered E. coli Strains

The production of this compound has been successfully demonstrated through various synthetic metabolic pathways engineered in Escherichia coli. These pathways, originating from different precursors such as glucose, L-homoserine, ethylene (B1197577) glycol, and a combination of methanol (B129727) and glucose, have yielded a range of production titers and yields. The following table summarizes the key performance metrics of different engineered E. coli strains reported in the literature.

Precursor(s)Key Engineering StrategyProduction Titer (g/L)YieldCultivation MethodReference
GlucoseRedox-balanced L-homoserine pathway, systematic metabolic engineering22.0Not ReportedFed-batch bioreactor[1][2]
Methanol + GlucoseMethanol assimilation pathway, enzyme screening, and pathway optimization14.6Not Reported5 L bioreactor[3]
L-HomoserineTwo-step pathway with homoserine transaminase and OHB reductase5.30.1 g/gFed-batch cultivation[4]
GlucoseEngineered L-homoserine pathway with NADPH-dependent OHB reductaseNot Reported0.25 mol/molShake-flask experiments[5][6][7]
Ethylene GlycolFive-step synthetic metabolic pathwayNot ReportedNot ReportedNot Reported[8]

Metabolic Pathways and Engineering Strategies

The microbial synthesis of this compound is not a naturally occurring process.[5][9] Therefore, its production relies on the design and implementation of novel metabolic pathways in suitable host organisms. Several distinct and innovative routes have been developed, primarily in E. coli.

The L-Homoserine Pathway from Glucose

A prominent strategy for DHB production involves leveraging the L-homoserine biosynthetic pathway.[1][4] This approach typically involves a two-step conversion of L-homoserine to DHB. First, L-homoserine is deaminated to 2-oxo-4-hydroxybutyrate (OHB) by a homoserine transaminase. Subsequently, OHB is reduced to DHB by an OHB reductase.[4]

To enhance the efficiency of this pathway, various metabolic engineering strategies have been employed. These include the deletion of competing pathways to channel more metabolic flux towards L-homoserine, reinforcement of the biosynthetic pathway through overexpression of key enzymes, and increasing the availability of precursors.[1][2] One study reported a significant production titer of 22.0 g/L of DHB in a fed-batch bioreactor by applying these systematic engineering principles to create a redox-balanced pathway.[1][2]

Further refinements to this pathway have focused on cofactor engineering. Researchers have successfully engineered an NADH-dependent OHB reductase to be NADPH-dependent, as NADPH is a more favorable cofactor for reduction processes under aerobic conditions. This, coupled with increased intracellular NADPH supply, led to a 50% increase in the molar yield of DHB from glucose in shake-flask experiments.[5][6][7]

L_Homoserine_Pathway cluster_0 Central Metabolism cluster_1 L-Homoserine Pathway Glucose Glucose L-Homoserine L-Homoserine Glucose->L-Homoserine Multiple Steps Homoserine_Transaminase Homoserine Transaminase L-Homoserine->Homoserine_Transaminase 2-Oxo-4-hydroxybutyrate (OHB) 2-Oxo-4-hydroxybutyrate (OHB) OHB_Reductase OHB Reductase (NADH/NADPH) 2-Oxo-4-hydroxybutyrate (OHB)->OHB_Reductase This compound (DHB) This compound (DHB) Homoserine_Transaminase->2-Oxo-4-hydroxybutyrate (OHB) OHB_Reductase->this compound (DHB)

Biosynthetic pathway of this compound from glucose via L-homoserine.
Methanol Assimilation Pathway

A novel approach for DHB production utilizes methanol as a C1 feedstock in conjunction with glucose. This strategy is economically attractive due to the low cost of methanol. The pathway involves the conversion of methanol to formaldehyde (B43269) by methanol dehydrogenase. Formaldehyde then condenses with pyruvate (B1213749), derived from glycolysis, to form the key intermediate 2-keto-4-hydroxybutyric acid, which is subsequently reduced to DHB.[3]

Metabolic engineering efforts to improve this pathway have focused on screening for more active dehydrogenases and aldo-keto reductases, as well as knocking out genes involved in pyruvate degradation to increase the flux towards DHB. These optimizations resulted in a strain capable of producing 14.6 g/L of DHB in a 5 L bioreactor.[3]

Methanol_Pathway cluster_0 Feedstocks cluster_1 Methanol Assimilation Pathway Methanol Methanol MDH Methanol Dehydrogenase Methanol->MDH Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Formaldehyde Formaldehyde Aldolase Pyruvate-dependent Aldolase Formaldehyde->Aldolase Pyruvate->Aldolase 2-Keto-4-hydroxybutyric_acid 2-Keto-4-hydroxybutyric acid Reductase Enzymatic Hydrogenation 2-Keto-4-hydroxybutyric_acid->Reductase 2,4-Dihydroxybutanoic_Acid 2,4-Dihydroxybutanoic Acid (DHB) MDH->Formaldehyde Aldolase->2-Keto-4-hydroxybutyric_acid Reductase->2,4-Dihydroxybutanoic_Acid

Biosynthesis of this compound from methanol and glucose.
Ethylene Glycol Pathway

A five-step synthetic metabolic pathway has been designed for the carbon-conserving biosynthesis of DHB from ethylene glycol. This linear pathway sequentially employs ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, D-threono-1,4-lactonase, D-threonate dehydratase, and 2-oxo-4-hydroxybutyrate (OHB) reductase activities.[8] This pathway is notable for its high theoretical carbon conservation.

Ethylene_Glycol_Pathway Ethylene_Glycol Ethylene Glycol Glycolaldehyde Glycolaldehyde Ethylene_Glycol->Glycolaldehyde Ethylene glycol dehydrogenase D_Threose D-Threose Glycolaldehyde->D_Threose D-threose aldolase D_Threono_1_4_lactone D-Threono-1,4-lactone D_Threose->D_Threono_1_4_lactone D-threose dehydrogenase D_Threonate D-Threonate D_Threono_1_4_lactone->D_Threonate D-threono-1,4-lactonase (spontaneous or enzymatic) OHB 2-Oxo-4-hydroxybutyrate (OHB) D_Threonate->OHB D-threonate dehydratase DHB 2,4-Dihydroxybutanoic Acid (DHB) OHB->DHB OHB reductase

Five-step synthetic pathway for DHB production from ethylene glycol.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the development of DHB-producing strains.

General Strain Cultivation and Fermentation

Shake-Flask Cultivation: For initial strain screening and characterization, shake-flask cultivations are commonly performed. A typical procedure involves:

  • Inoculating a single colony from an agar (B569324) plate into a pre-culture of Luria-Bertani (LB) medium.

  • Incubating the pre-culture overnight at 37°C with shaking.

  • Inoculating the main culture, typically in a defined minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., glucose) and any necessary additives (e.g., amino acids for auxotrophic strains), with the pre-culture.

  • Incubating the main culture at a specific temperature (e.g., 30-37°C) and shaking speed (e.g., 200-250 rpm) for a defined period (e.g., 24-72 hours).

  • Samples are taken periodically to measure cell growth (OD600) and DHB concentration.

Fed-Batch Fermentation: For achieving higher cell densities and product titers, fed-batch fermentation is employed. The general protocol is as follows:

  • A seed culture is prepared in a shake flask.

  • The seed culture is used to inoculate a bioreactor containing a defined fermentation medium.

  • The batch phase proceeds until the initial carbon source is nearly depleted, indicated by a sharp increase in dissolved oxygen.

  • A concentrated feeding solution containing the carbon source and other necessary nutrients is then fed into the bioreactor at a controlled rate to maintain a low substrate concentration, thereby avoiding overflow metabolism and maximizing product formation.

  • Process parameters such as pH, temperature, and dissolved oxygen are continuously monitored and controlled.

  • Samples are collected at regular intervals for analysis of cell density, substrate consumption, and DHB production.

Analytical Methods

Quantification of this compound: The concentration of DHB in the culture supernatant is typically determined by High-Performance Liquid Chromatography (HPLC).

  • Culture samples are centrifuged to remove cells.

  • The supernatant is filtered through a 0.22 µm filter.

  • The filtered sample is analyzed by HPLC using a suitable column (e.g., an organic acid analysis column) and a mobile phase (e.g., dilute sulfuric acid).

  • Detection is commonly performed using a refractive index (RI) detector or an ultraviolet (UV) detector at a specific wavelength.

  • The concentration of DHB is calculated by comparing the peak area to a standard curve prepared with known concentrations of DHB.

Conclusion

The microbial production of this compound has seen remarkable progress through the application of synthetic biology and metabolic engineering. Several efficient biosynthetic pathways have been established in E. coli, utilizing a range of feedstocks from conventional glucose to alternative sources like methanol and ethylene glycol. The L-homoserine pathway, in particular, has been extensively optimized, leading to the highest reported titers. Future research will likely focus on further pathway optimization, the exploration of alternative production hosts, and the scaling up of fermentation processes to make the bio-based production of DHB economically competitive with traditional chemical synthesis. This guide provides a foundational comparison to aid researchers in selecting and developing microbial strains for the efficient production of this valuable platform chemical.

References

assessing the biodegradability of 2,4-dihydroxybutanoic acid-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biodegradability of 2,4-Dihydroxybutanoic Acid-Based Polymers and Other Aliphatic Polyesters

Introduction

This compound (2,4-DHBA) is emerging as a promising bio-based monomer for the synthesis of novel biodegradable polymers. Its chemical structure, featuring both a carboxylic acid and two hydroxyl groups, allows for the formation of polyesters with potentially unique properties, including enhanced hydrophilicity and new degradation profiles.[1] This guide provides a comparative assessment of the predicted biodegradability of 2,4-DHBA-based polymers against well-established biodegradable aliphatic polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA). While extensive research has been conducted on PLA, PGA, and PLGA, it is important to note that publicly available experimental data on the biodegradation of polymers derived specifically from this compound is limited. This guide, therefore, presents a framework for evaluation, detailing the established degradation behaviors of the comparator polymers and providing the necessary experimental protocols to assess novel polymers like those derived from 2,4-DHBA.

Comparison of Physicochemical and Biodegradation Properties

The biodegradability of aliphatic polyesters is influenced by several factors, including their chemical structure, crystallinity, and hydrophobicity. The following table summarizes and compares these properties for PLA, PGA, PLGA, and provides a prospective outlook for 2,4-DHBA-based polymers.

PropertyPolylactic Acid (PLA)Polyglycolic Acid (PGA)Poly(lactic-co-glycolic acid) (PLGA)Poly(this compound) (P-2,4-DHBA) (Prospective)
Monomer(s) Lactic AcidGlycolic AcidLactic Acid, Glycolic AcidThis compound
Chemical Structure CH₃ side groupNo side groupRandom copolymer of lactic and glycolic acidPendant hydroxyl group
Crystallinity Semi-crystalline (typically 30-40%)[2]Highly crystalline (45-55%)[2]Amorphous (depending on LA:GA ratio)[2]Predicted to be more amorphous due to the pendant hydroxyl group
Hydrophobicity Hydrophobic[2]More hydrophilic than PLA[3]Tunable based on LA:GA ratio[2]Predicted to be more hydrophilic due to the extra hydroxyl group
Degradation Mechanism Hydrolytic (bulk erosion)[3]Hydrolytic (bulk erosion)[2]Hydrolytic (bulk erosion), rate depends on LA:GA ratio[2]Predicted to be primarily hydrolytic, potentially with a faster rate due to increased hydrophilicity
In Vivo Degradation Time 6 months to over 2 years[2][4]2 to 6 months[2]Weeks to months, depending on composition[3]Currently unknown, requires experimental validation
Primary Degradation Products Lactic acid[5]Glycolic acidLactic acid, Glycolic acidThis compound and its oligomers

Experimental Protocols for Assessing Biodegradability

To ensure a standardized and comprehensive evaluation of biodegradability, the following detailed experimental protocols are provided. These methods are applicable to both the established and novel polymers discussed in this guide.

Hydrolytic Degradation Assay

This protocol assesses the degradation of a polymer in an aqueous environment, simulating physiological conditions.

Materials:

  • Polymer film/scaffold/microsphere samples of known weight and dimensions.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • Lyophilizer (freeze-dryer).

  • Gel Permeation Chromatography (GPC) system.

  • Scanning Electron Microscope (SEM).

Procedure:

  • Prepare polymer samples of uniform size and weigh them accurately (W_initial).

  • Place each sample in a sterile tube containing a known volume of PBS (e.g., 10 mL).

  • Incubate the tubes at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28, 60 days), remove the samples from the PBS.

  • Gently rinse the samples with deionized water to remove any salt residues.

  • Freeze the samples and then lyophilize them until a constant weight is achieved (W_final).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

  • Analyze the molecular weight changes of the degraded polymer samples using GPC.

  • Examine the surface morphology of the degraded samples using SEM.

Enzymatic Degradation Assay

This protocol evaluates the role of specific enzymes in the degradation process, which is particularly relevant for in vivo scenarios where enzymatic activity is present.

Materials:

  • Polymer film/scaffold/microsphere samples of known weight and dimensions.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Relevant enzymes (e.g., lipase, esterase, proteinase K) at a specified concentration (e.g., 1 mg/mL).

  • Incubator at 37°C.

  • Lyophilizer.

Procedure:

  • Prepare polymer samples of uniform size and weigh them accurately (W_initial).

  • Prepare an enzyme solution by dissolving the chosen enzyme in PBS at the desired concentration. A control solution of PBS without the enzyme should also be prepared.

  • Place each sample in a sterile tube containing the enzyme solution or the control solution.

  • Incubate the tubes at 37°C with gentle agitation.

  • At predetermined time points, remove the samples, rinse with deionized water, and lyophilize to a constant weight (W_final).

  • Calculate the percentage of weight loss as described for hydrolytic degradation.

  • Compare the weight loss in the enzyme solution to the control to determine the extent of enzymatic degradation.

In Vitro Cytotoxicity Assay of Degradation Products

This assay assesses the toxicity of the polymer's degradation byproducts on cultured cells. The MTT assay is a common method for this purpose.[6]

Materials:

  • Degradation medium collected from the hydrolytic or enzymatic degradation assays.

  • Cell line (e.g., L929 fibroblasts).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Remove the culture medium and replace it with the collected degradation medium (or dilutions thereof). Include a negative control (fresh culture medium) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[6]

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Visualizations

Experimental Workflow for Biodegradability Assessment

G cluster_prep Sample Preparation cluster_degradation Degradation Studies cluster_analysis Analysis at Time Points cluster_bio Biocompatibility Assessment P1 Polymer Synthesis P2 Sample Fabrication (Films/Scaffolds) P1->P2 P3 Initial Characterization (Weight, Mn, Morphology) P2->P3 D1 Hydrolytic Degradation (PBS, 37°C) P3->D1 D2 Enzymatic Degradation (Enzyme in PBS, 37°C) P3->D2 A1 Weight Loss Measurement D1->A1 Periodic Sampling D2->A1 Periodic Sampling A2 Molecular Weight (GPC) A1->A2 A3 Morphology (SEM) A1->A3 A4 Analysis of Degradation Products A1->A4 B1 Cytotoxicity of Degradation Products (MTT Assay) A4->B1

Caption: Workflow for assessing polymer biodegradability.

Signaling Pathways of Degradation Products

The degradation of aliphatic polyesters releases short-chain hydroxy acids, which can influence cellular signaling pathways. Lactic acid, a primary degradation product of PLA and PLGA, is known to interact with G-protein coupled receptors and influence metabolic pathways.[1][2]

G cluster_extracellular Extracellular Space cluster_cell Cellular Environment DegradationProduct Lactic Acid / Glycolic Acid (Degradation Products) GPCR GPR81 (HCA1) Receptor DegradationProduct->GPCR Binds to Metabolism Metabolic Reprogramming (e.g., Warburg Effect) DegradationProduct->Metabolism Enters metabolic pathways AC Adenylate Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased activation of GeneExpression Altered Gene Expression (e.g., via HIF-1α) PKA->GeneExpression Regulates Metabolism->GeneExpression Influences

Caption: Potential signaling pathways affected by degradation products.

Conclusion

Polymers based on this compound hold potential as a new class of biodegradable materials. While direct experimental evidence of their degradation behavior is still needed, a comparative framework using established polymers like PLA, PGA, and PLGA provides a robust methodology for their future evaluation. The increased hydrophilicity expected from the pendant hydroxyl group in P-2,4-DHBA suggests it may exhibit a more rapid degradation profile. The provided experimental protocols offer a standardized approach to thoroughly characterize the hydrolytic and enzymatic degradation, as well as the cytocompatibility of its degradation byproducts. Future research should focus on synthesizing and performing these critical degradation studies on 2,4-DHBA-based polymers to fully elucidate their potential in biomedical and other applications requiring controlled biodegradability.

References

Validating Metabolic Pathways for 2,4-Dihydroxybutanoic Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic metabolic pathways for the production of 2,4-dihydroxybutanoic acid (DHB), a valuable platform chemical. We delve into the performance of different biosynthetic routes in engineered Escherichia coli and offer detailed experimental protocols for key validation techniques. This document is intended to assist researchers in selecting and validating the most suitable pathway for their specific applications.

Performance Comparison of this compound Biosynthetic Pathways

Several synthetic metabolic pathways have been successfully engineered in E. coli to produce this compound from different feedstocks. The following table summarizes the reported performance of these pathways in terms of titer, yield, and productivity. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, strains, and cultivation methods.

Feedstock(s)Key Intermediate(s)Host OrganismTiter (g/L)Yield (mol/mol or g/g)Volumetric Productivity (mmol/L/h)Reference(s)
GlucoseL-HomoserineE. coli22.0Not ReportedNot Reported[1]
GlucoseL-HomoserineE. coli5.30.1 g/gNot Reported[2][3]
GlucoseL-HomoserineE. coli~0.95 (7.9 mM)0.10 mol/mol0.29 mmol/L/h[4][5]
Glucose (with cofactor engineering)L-HomoserineE. coliNot Reported0.25 mol/mol0.83 mmol/L/h[4][6][7]
Methanol (B129727) & GlucoseFormaldehyde (B43269), PyruvateE. coli14.6Not ReportedNot Reported[8]
Ethylene (B1197577) GlycolGlycolaldehydeE. coli0.8Not ReportedNot Reported[9][10]
Malate (B86768)Malyl-CoAE. coliNot ReportedNot ReportedNot Reported[11]

Key Metabolic Pathways for this compound Biosynthesis

The production of this compound has been achieved through several distinct metabolic routes, primarily in the versatile host organism E. coli. These pathways leverage different precursor molecules and enzymatic reactions to arrive at the target molecule.

Pathway from Glucose via L-Homoserine

A prevalent and high-yielding approach utilizes L-homoserine, a natural intermediate in the aspartate metabolic pathway, as a precursor.[1] This pathway typically involves two key enzymatic steps:

  • Transamination of L-Homoserine: A transaminase converts L-homoserine to 2-oxo-4-hydroxybutyrate (OHB).

  • Reduction of 2-Oxo-4-hydroxybutyrate: An OHB reductase, often an engineered lactate (B86563) or malate dehydrogenase, reduces OHB to this compound.[7]

Significant improvements in titer and yield have been achieved through metabolic engineering strategies, including the deletion of competing pathways and reinforcement of the biosynthetic pathway.[1] Further enhancements have been made by engineering the cofactor dependency of the reductase to favor NADPH, which is generally more available under aerobic conditions.[4][6][7]

Homoserine_Pathway Glucose Glucose Aspartate Aspartate Glucose->Aspartate Glycolysis & TCA Cycle Homoserine L-Homoserine Aspartate->Homoserine Native Pathway OHB 2-Oxo-4-hydroxybutyrate Homoserine->OHB Homoserine Transaminase DHB This compound OHB->DHB OHB Reductase (NAD(P)H)

Biosynthetic pathway of this compound from glucose via L-homoserine.
Pathway from Methanol and Glucose

An alternative pathway utilizes a combination of methanol and glucose as carbon sources.[8] In this route, methanol is first oxidized to formaldehyde. The formaldehyde is then condensed with pyruvate, derived from glycolysis, to form the key intermediate 2-keto-4-hydroxybutyric acid, which is subsequently reduced to DHB.[8] This pathway is notable for its high carbon atom economy.[8]

Pathway from Ethylene Glycol

A five-step synthetic pathway has been developed to produce DHB from ethylene glycol.[9][10] This pathway involves the sequential action of an ethylene glycol dehydrogenase, a D-threose aldolase, a D-threose dehydrogenase, a D-threono-1,4-lactonase, a D-threonate dehydratase, and a 2-oxo-4-hydroxybutyrate reductase.[9][10]

Pathway from Malate

Another synthetic route proceeds via the Krebs cycle intermediate malate. This pathway involves the conversion of malate to malyl-CoA, followed by its conversion to malate-4-semialdehyde, and finally the reduction to this compound by a DHB dehydrogenase.[11]

Experimental Protocols for Pathway Validation

Validating a newly constructed or optimized metabolic pathway is crucial for successful metabolic engineering. Below are detailed protocols for key experiments used to assess the functionality and efficiency of a this compound biosynthetic pathway.

Enzyme Activity Assays

Enzyme assays are fundamental for confirming the activity of the heterologously expressed enzymes in the pathway.

This assay measures the activity of NAD(P)H-dependent OHB reductase by monitoring the decrease in absorbance at 340 nm as NAD(P)H is oxidized to NAD(P)+.[2][4]

Materials:

  • Purified OHB reductase enzyme or cell-free extract

  • 2-Oxo-4-hydroxybutyrate (OHB) solution (e.g., 20 mM stock in assay buffer)

  • NAD(P)H solution (e.g., 2.5 mM stock in assay buffer, freshly prepared)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.0)

  • 96-well flat-bottomed microtiter plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In each well of the microtiter plate or in a cuvette, prepare a reaction mixture containing:

    • Assay Buffer (to a final volume of 200 µL for plates or 1 mL for cuvettes)

    • OHB solution (to a final concentration of 2 mM)

    • NAD(P)H solution (to a final concentration of 0.25 mM)

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the enzyme solution (purified enzyme or cell-free extract) to the reaction mixture. The amount of enzyme should be adjusted to obtain a linear rate of absorbance change.

  • Monitor the reaction: Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

  • Calculate enzyme activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The specific activity can be calculated using the Beer-Lambert law (ε for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

This assay indirectly measures the activity of homoserine transaminase by coupling the production of its keto-acid product to a reaction that can be monitored spectrophotometrically. A common approach is to use a coupled assay with a dehydrogenase that utilizes the keto-acid product.

Materials:

  • Purified homoserine transaminase or cell-free extract

  • L-Homoserine solution

  • α-Ketoglutarate solution (amino group acceptor)

  • Pyruvate solution (if the transaminase uses it as an amino acceptor)

  • Lactate dehydrogenase (LDH) or Glutamate dehydrogenase (GDH) (coupling enzyme)

  • NADH solution

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the assay buffer, L-homoserine, the amino group acceptor (e.g., α-ketoglutarate), the coupling enzyme (e.g., GDH), and NADH.

  • Equilibrate: Incubate the mixture at the desired temperature.

  • Initiate the reaction: Add the homoserine transaminase solution to start the reaction.

  • Monitor the reaction: Follow the decrease in absorbance at 340 nm as NADH is consumed by the coupling enzyme.

  • Calculate enzyme activity: Calculate the rate of NADH oxidation from the linear phase of the reaction to determine the transaminase activity.

Gene Knockout for Pathway Optimization

To enhance the flux towards this compound, it is often necessary to eliminate competing metabolic pathways. The Lambda Red recombination system is a widely used method for targeted gene knockouts in E. coli.

This protocol provides a general workflow for deleting a target gene from the E. coli chromosome.

Materials:

  • E. coli strain carrying the Lambda Red recombinase genes (e.g., from a plasmid like pKD46)

  • Linear DNA cassette containing an antibiotic resistance gene flanked by homology arms (typically 40-50 bp) corresponding to the regions upstream and downstream of the target gene.

  • L-arabinose (for inducing the recombinase)

  • Electroporator and electroporation cuvettes

  • LB medium and agar (B569324) plates with appropriate antibiotics

Procedure:

  • Prepare the linear DNA cassette: Amplify the antibiotic resistance cassette from a template plasmid (e.g., pKD3 or pKD4) using PCR with primers that include the homology arms for the target gene. Purify the PCR product.

  • Prepare electrocompetent cells: Grow the E. coli strain carrying the Lambda Red system at 30°C in LB medium to an OD600 of ~0.4-0.6. Add L-arabinose to induce the expression of the recombinase and continue to grow for another hour.

  • Make cells electrocompetent: Wash the cells multiple times with ice-cold sterile water or 10% glycerol (B35011) to remove salts.

  • Electroporation: Mix the electrocompetent cells with the purified linear DNA cassette and perform electroporation.

  • Recovery and selection: Immediately add SOC medium and incubate at 37°C for 1-2 hours to allow for recombination and expression of the antibiotic resistance gene. Plate the cells on LB agar containing the appropriate antibiotic to select for successful recombinants.

  • Verification: Verify the gene knockout by colony PCR using primers that flank the target gene region.

Gene_Knockout_Workflow cluster_0 Preparation cluster_1 Recombination cluster_2 Selection & Verification PCR Amplify antibiotic resistance cassette with homology arms Electroporation Electroporate linear DNA into competent cells PCR->Electroporation CompetentCells Prepare electrocompetent E. coli with Lambda Red system CompetentCells->Electroporation Recovery Recover and express resistance marker Electroporation->Recovery Selection Plate on selective media Recovery->Selection Verification Verify knockout by colony PCR Selection->Verification

References

comparison of 2,4-dihydroxybutanoic acid with its structural isomers in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 2,4-Dihydroxybutanoic Acid and Its Structural Isomers in Biological Systems

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for elucidating biological pathways and developing targeted therapeutics. This guide provides an objective comparison of this compound and its key structural isomers—2,3-dihydroxybutanoic acid and 3,4-dihydroxybutanoic acid—focusing on their distinct roles in biological systems. We also include the closely related and highly bioactive compound, gamma-hydroxybutyric acid (GHB), to provide a broader context for the biological activities of these four-carbon acids.

Introduction to Dihydroxybutanoic Acid Isomers

This compound, 2,3-dihydroxybutanoic acid, and 3,4-dihydroxybutanoic acid are structural isomers with the chemical formula C₄H₈O₄. The positioning of their hydroxyl groups along the butanoic acid backbone dictates their chemical properties and, consequently, their interactions within biological systems. While structurally similar, these molecules exhibit remarkably different biological functions, ranging from roles as metabolic intermediates and biomarkers of disease to potent neuroactive agents.

Comparative Biological Activities

The biological significance of each isomer is distinct, with current research highlighting their involvement in cancer metabolism, inborn errors of metabolism, and neurotransmission.

  • This compound: This isomer is recognized as a precursor in the biosynthesis of methionine analogues, which are significant in animal nutrition[1]. It is also considered a secondary metabolite, meaning it is not essential for primary metabolic processes but may have roles in signaling or defense mechanisms[1][2]. Its presence in certain foods has led to its investigation as a potential biomarker for dietary intake[1][2].

  • 2,3-Dihydroxybutanoic Acid: Emerging research has identified (2R,3S)-2,3-dihydroxybutanoic acid as a significant oncometabolite and a highly sensitive and specific biomarker for acute myeloid leukemia (AML) with mutations in isocitrate dehydrogenase 1 or 2 (IDH1/2)[3][4][5]. Studies suggest it may even be a better biomarker for these cancers than the well-known oncometabolite 2-hydroxyglutarate (2-HG)[3][5]. Some sources also attribute general anticancer properties to 2,3-dihydroxybutanoic acid, with evidence of it being lethal to Ehrlich ascites tumor cells in both in vitro and in vivo studies[6][7][8].

  • 3,4-Dihydroxybutanoic Acid: This isomer is a key diagnostic marker for the rare genetic disorder succinic semialdehyde dehydrogenase (SSADH) deficiency, where it accumulates in high concentrations in bodily fluids[9][10]. In this condition, the normal degradation of the neurotransmitter GABA is impaired, leading to the reduction of succinic semialdehyde to gamma-hydroxybutyric acid (GHB), with 3,4-dihydroxybutanoic acid being a related metabolite[9].

  • Gamma-Hydroxybutyric Acid (GHB): While not a dihydroxy-isomer, GHB (4-hydroxybutanoic acid) is the highly bioactive product of 3,4-dihydroxybutanoic acid metabolism in the context of SSADH deficiency and is also an endogenous neurotransmitter[2][9]. GHB is a potent central nervous system depressant that acts as a weak agonist at the GABA-B receptor and a more potent agonist at the specific GHB receptor[2]. Its effects include sedation, euphoria, and amnesia, leading to its clinical use in treating narcolepsy and its illicit use as a recreational drug[2][11]. Its prodrugs, gamma-butyrolactone (B3396035) (GBL) and 1,4-butanediol (B3395766) (1,4-BD), are rapidly converted to GHB in the body and are also substances of abuse[11][12][13].

Data Presentation

Direct comparative quantitative data on the biological activities of the dihydroxybutanoic acid isomers are limited in the scientific literature. The following table summarizes the available information, with more quantitative data provided for the extensively studied GHB.

FeatureThis compound2,3-Dihydroxybutanoic Acid3,4-Dihydroxybutanoic AcidGamma-Hydroxybutyric Acid (GHB)
Primary Biological Role Precursor for methionine analogues; secondary metabolite[1][2].Oncometabolite and biomarker for IDH1/2 mutant AML[3][4][5].Biomarker for SSADH deficiency[9][10].Neurotransmitter; CNS depressant[2].
Receptor/Target Not well characterized.Not well characterized.Not well characterized.GHB receptor, GABA-B receptor[2].
Quantitative Data Not available.Elevated plasma concentrations in AML patients with IDH1/2 mutations[3][5].Urinary concentrations of 880-3628 mmol/mol creatinine (B1669602) in SSADH deficiency patients[14].GHB receptor Kd: nM to µM range; GABA-B receptor EC50: ~5 mM[11][15][16].
Associated Pathology Possible link to SSADH deficiency as a minor metabolite.Acute Myeloid Leukemia (AML) with IDH1/2 mutations[3][4][5].Succinic Semialdehyde Dehydrogenase (SSADH) deficiency[9][10].Narcolepsy (therapeutic use); drug of abuse[2][11].
Therapeutic Potential Potential applications in drug development due to its biological activities[1].Potential as a therapeutic target in AML.Not a therapeutic agent.Treatment for narcolepsy and alcoholism[2].

Signaling Pathways and Metabolic Relationships

The biological effects of these isomers are rooted in their participation in or perturbation of specific metabolic and signaling pathways.

Metabolic Pathway of 2,3-Dihydroxybutanoic Acid in IDH1/2 Mutant AML

In AML cells with IDH1 or IDH2 mutations, the mutant enzyme acquires a neomorphic function, reducing α-ketoglutarate to 2-hydroxyglutarate. Recent findings suggest that this mutant enzyme is also responsible for the production of (2R,3S)-2,3-dihydroxybutanoic acid from a threonine-derived metabolite[3][4].

Metabolic Pathway of 2,3-Dihydroxybutanoic Acid in IDH1/2 Mutant AML Threonine Threonine Hydroxy_2_oxobutanoic_acid (3S)-hydroxy-2-oxobutanoic acid Threonine->Hydroxy_2_oxobutanoic_acid Metabolic conversion DHBA (2R,3S)-2,3-Dihydroxybutanoic Acid Hydroxy_2_oxobutanoic_acid->DHBA Mutant_IDH1_2 Mutant IDH1/2 Mutant_IDH1_2->Hydroxy_2_oxobutanoic_acid Mutant_IDH1_2->DHBA

Caption: Proposed metabolic pathway for the synthesis of (2R,3S)-2,3-dihydroxybutanoic acid in cancer cells with IDH1/2 mutations.

GABA Metabolism and the Role of 3,4-Dihydroxybutanoic Acid in SSADH Deficiency

In SSADH deficiency, the blockage of the GABA shunt leads to the accumulation of succinic semialdehyde, which is then redirected to form GHB and subsequently 3,4-dihydroxybutanoic acid.

GABA Metabolism in SSADH Deficiency GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA Transaminase Succinic_Acid Succinic Acid SSA->Succinic_Acid GHB Gamma-Hydroxybutyric Acid (GHB) SSA->GHB Succinic Semialdehyde Reductase Krebs_Cycle Krebs Cycle Succinic_Acid->Krebs_Cycle DHBA_3_4 3,4-Dihydroxybutanoic Acid GHB->DHBA_3_4 Further Metabolism SSADH SSADH SSADH->Succinic_Acid SSADH_Deficiency SSADH Deficiency SSADH_Deficiency->SSA Blocks conversion

Caption: Simplified pathway of GABA metabolism and the metabolic consequences of SSADH deficiency.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the comparison of these isomers.

Quantification of Dihydroxybutanoic Acid Isomers in Biological Samples by GC-MS

This protocol describes a general method for the extraction, derivatization, and quantification of dihydroxybutanoic acid isomers from plasma or urine using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Sample Preparation and Extraction:

  • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled version of one of the isomers).

  • Deproteinize the sample by adding 400 µL of ice-cold methanol, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes to protect carbonyl groups.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 60 minutes to silylate the hydroxyl and carboxyl groups, making the analytes volatile for GC analysis.

c. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Use a temperature gradient to separate the isomers. For example, start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute.

  • The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions for each isomer and the internal standard.

GC-MS Analysis Workflow Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation & Supernatant Evaporation Sample->Extraction Derivatization Methoxyamination & Silylation Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Workflow for the quantification of dihydroxybutanoic acid isomers in biological samples using GC-MS.

In Vitro Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of the dihydroxybutanoic acid isomers on cancer cell lines.

a. Cell Seeding:

  • Culture the desired cancer cell line (e.g., a human AML cell line for 2,3-dihydroxybutanoic acid) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

b. Treatment:

  • Prepare serial dilutions of the dihydroxybutanoic acid isomers in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isomers. Include a vehicle control (medium with the solvent used to dissolve the isomers) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

c. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Dihydroxybutanoic Acid Isomers Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: A step-by-step workflow for determining the in vitro cytotoxicity of dihydroxybutanoic acid isomers.

Conclusion and Future Directions

The structural isomers of dihydroxybutanoic acid, despite their simple four-carbon backbone, exhibit a remarkable diversity of biological activities. 2,3-dihydroxybutanoic acid is emerging as a key player in cancer metabolism, 3,4-dihydroxybutanoic acid is a critical indicator of a rare metabolic disorder, and this compound holds potential in nutritional science and as a biomarker. The profound neurological effects of GHB, a close relative of 3,4-dihydroxybutanoic acid, further underscore the principle that subtle changes in molecular structure can lead to vastly different biological outcomes.

A significant gap in the current research is the lack of direct comparative studies on the biological effects of these isomers. Future research should focus on side-by-side comparisons of their activities in various biological assays to build a comprehensive understanding of their structure-activity relationships. Such studies will be invaluable for the development of novel diagnostic tools and therapeutic interventions for the conditions in which these molecules play a crucial role.

References

Safety Operating Guide

Navigating the Disposal of 2,4-Dihydroxybutanoic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2,4-Dihydroxybutanoic acid. While this document outlines best practices based on general chemical waste disposal guidelines, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health & Safety (EHS) guidelines before proceeding with any disposal.[1][2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[2][3] Work in a well-ventilated area to avoid inhalation of any potential dust or vapors.[3] In the event of accidental contact, refer to the first-aid measures outlined in the substance's SDS.

Step-by-Step Disposal Procedures

The disposal of this compound, an organic acid, must be handled as hazardous chemical waste unless explicitly determined otherwise by your institution's EHS department.[2][4] The following steps provide a general framework for its safe disposal.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to accurately characterize the waste. Determine if the this compound waste is in a solid form, an aqueous solution, or dissolved in an organic solvent. This determination will dictate the appropriate disposal pathway.

Proper segregation is crucial to prevent dangerous chemical reactions.[2] As an organic acid, this compound waste should be segregated from:

  • Bases and alkaline solutions[2]

  • Strong oxidizing agents[2]

  • Inorganic acids[2]

  • Reactive metals

Collect aqueous and organic solvent solutions in separate, dedicated waste containers.[2]

Step 2: Containerization

Select a waste container that is in good condition, free of leaks, and compatible with acidic waste.[5] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[6] The container must have a leak-proof, screw-on cap to prevent spills.[7]

Step 3: Labeling

Properly labeling the waste container is a critical compliance and safety measure. The label, often a specific "Hazardous Waste" tag provided by your EHS department, must include the following information:[1]

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)[1]

  • For mixtures, list all chemical constituents and their approximate percentages.[1]

  • The date when waste was first added to the container.[1]

  • The name and contact information of the principal investigator or responsible person.[1]

  • The laboratory location (building and room number).[1]

  • Appropriate hazard pictograms as indicated in the SDS.[1]

Step 4: Storage

Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[7] This area should be secure and provide secondary containment to capture any potential leaks.[7] Secondary containment must be chemically compatible with the waste and capable of holding 110% of the volume of the primary container.[7]

Step 5: Disposal

The primary and safest method for the final disposal of this compound is through your institution's designated hazardous waste management program.[1] Follow your EHS office's procedures to request a waste collection.

A Note on Neutralization

For dilute aqueous solutions of this compound that are not contaminated with other hazardous materials, in-lab neutralization may be a possibility prior to drain disposal. However, this is strictly subject to local regulations and requires explicit written permission from your institution's EHS department.[1][8] If permitted, the general procedure involves slowly adding a weak base, such as sodium bicarbonate, to the diluted acidic solution while monitoring the pH until it is within the acceptable range for drain disposal (typically between 6.0 and 8.0).[6]

Quantitative Data for Disposal

ParameterValue/SpecificationRelevance to Disposal
pH of Solution To be determined from the wasteCritical for assessing corrosivity (B1173158) and for neutralization procedures.
Concentration Limits for Drain Disposal Check institutional and local regulationsDetermines if neutralization and drain disposal is a viable option.
Compatible Container Materials e.g., HDPE, GlassPrevents container degradation and leaks.
Incompatible Materials e.g., Bases, Oxidizers, Reactive MetalsEssential for safe segregation and storage to avoid hazardous reactions.
Regulatory Waste Codes (e.g., EPA) To be found in the SDS or provided by EHSRequired for proper labeling and disposal documentation.

Experimental Protocols and Workflows

The following diagram illustrates the general workflow for the disposal of laboratory chemical waste, which is applicable to this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Waste Generation B Characterize Waste (Solid, Aqueous, Organic) A->B C Segregate from Incompatible Chemicals B->C D Select Compatible Container (e.g., HDPE) C->D E Attach Hazardous Waste Label D->E F Complete All Fields on Label E->F G Store in Designated Area with Secondary Containment F->G H Request Waste Pickup via EHS Protocol G->H I End: Certified Disposal H->I

Caption: General workflow for the disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling 2,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4-Dihydroxybutanoic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2][3]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1] For larger quantities, an impervious apron should be worn.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2][4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[2]

  • Do not breathe dust or vapors.[2]

  • Wash hands thoroughly after handling.[2]

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]

  • Keep the container tightly sealed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store away from strong oxidizing agents.[4]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled, sealed, and compatible waste container (e.g., high-density polyethylene)Treat as hazardous waste. Do not mix with other waste streams. Arrange for pickup by the institution's environmental health and safety (EHS) department.
Solutions of this compound Labeled, sealed, and compatible waste containerIf not contaminated with other hazardous materials, dilute solutions may potentially be neutralized with a weak base like sodium bicarbonate to a pH between 6.0 and 8.0 before drain disposal. Always consult with your institution's EHS office before any drain disposal.[5]
Contaminated PPE (gloves, etc.) Designated hazardous waste containerDispose of as hazardous waste in accordance with institutional and local regulations.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_transfer Carefully Transfer Chemical prep_setup->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon emergency_spill Handle Spills per Protocol handle_exp->emergency_spill emergency_exposure Use Eyewash/Shower for Exposure handle_exp->emergency_exposure cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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